molecular formula C7H8BFO3 B1358128 3-Fluoro-2-methoxyphenylboronic acid CAS No. 762287-59-2

3-Fluoro-2-methoxyphenylboronic acid

Cat. No.: B1358128
CAS No.: 762287-59-2
M. Wt: 169.95 g/mol
InChI Key: ABTBKKHOMBEJGL-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H8BFO3 and its molecular weight is 169.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluoro-2-methoxyphenyl)boronic acid
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InChI

InChI=1S/C7H8BFO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTBKKHOMBEJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10620278
Record name (3-Fluoro-2-methoxyphenyl)boronic acid
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Molecular Weight

169.95 g/mol
Source PubChem
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CAS No.

762287-59-2
Record name B-(3-Fluoro-2-methoxyphenyl)boronic acid
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Record name 3-Fluoro-2-methoxyphenylboronic acid
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Record name (3-Fluoro-2-methoxyphenyl)boronic acid
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Record name 3-Fluoro-2-methoxybenzeneboronic acid
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Record name 3-Fluoro-2-methoxyphenylboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 762287-59-2

This technical guide provides comprehensive information on 3-Fluoro-2-methoxyphenylboronic acid for researchers, scientists, and professionals in drug development. The document details the compound's properties, applications, and a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Compound Overview

This compound is a substituted phenylboronic acid that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, imparted by the fluorine and methoxy substituents, make it a valuable reagent, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This compound is of significant interest in medicinal chemistry and materials science for the synthesis of complex organic molecules with potential biological activity or novel material properties.

Chemical and Physical Properties

Table 1: General and Chemical Properties

PropertyValueSource
CAS Number 762287-59-2[1]
Molecular Formula C₇H₈BFO₃[1][2]
Molecular Weight 169.95 g/mol [1][2]
Purity Typically ≥97%[2]
InChI Key ABTBKKHOMBEJGL-UHFFFAOYSA-N[2][3]
SMILES COc1c(F)cccc1B(O)O[3]

Table 2: Physical Properties

PropertyValueSource
Physical Form Solid, powder[2][3]
Color Off-white to light beige
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Note: Specific quantitative data for melting point, boiling point, and solubility of this compound are not consistently reported in publicly available sources. Researchers should determine these properties experimentally for their specific materials.

Table 3: Safety Information

HazardDescriptionSource
Hazard Statements Based on similar compounds: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][5]
Precautionary Statements Based on similar compounds: Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling.[4][5][6]
Storage Class 11 - Combustible Solids[3]

Note: This safety information is based on data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed handling and safety protocols.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in many biologically active molecules, making this boronic acid a valuable tool in drug discovery and medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Reaction vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial containing a stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base heating Heating & Stirring (Inert Atmosphere) reagents->heating Add Solvents extraction Extraction heating->extraction Cooling & Quenching purification Purification (Chromatography) extraction->purification product Final Product purification->product

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OR)₃]⁻ pd2_intermediate R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R²

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

3-Fluoro-2-methoxyphenylboronic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 3-Fluoro-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is curated for professionals in research and development who require accurate and detailed data for their work with this compound.

Core Physical Properties

This compound, with the CAS number 762287-59-2, is a substituted phenylboronic acid. Such compounds are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making a thorough understanding of their physical characteristics essential for their effective application.

Data Presentation

The physical properties of this compound are summarized in the table below. It is important to note that while some data for the target compound is available, specific experimental values for melting point and detailed NMR spectral data are not readily found in publicly accessible databases. For comparative purposes, data for isomeric compounds are also provided where available.

PropertyValueSource
Molecular Formula C₇H₈BFO₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 169.95 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Solid, powder--INVALID-LINK--, --INVALID-LINK--
Melting Point Data not available
Isomer: 2-Fluoro-3-methoxyphenylboronic acid117-122 °C--INVALID-LINK--
Isomer: 4-Fluoro-2-methoxyphenylboronic acid131-136 °C--INVALID-LINK--
Isomer: 3-Fluoro-4-methoxyphenylboronic acid206-211 °C--INVALID-LINK--
Boiling Point 330.7°C at 760 mmHg (Predicted)
Solubility Soluble in organic solvents.
Isomer: 2-Fluoro-3-methoxyphenylboronic acidPredicted: 5.03 mg/ml--INVALID-LINK--
pKa Data not available
Isomer: (3,5-difluoro-2-methoxyphenyl)boronic acid6.49 ± 0.58 (Predicted)--INVALID-LINK--
NMR Spectral Data Data not available

Visualization of Core Properties

The following diagram illustrates the fundamental physical characteristics of this compound.

G This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight Appearance Appearance This compound->Appearance Boiling Point Boiling Point This compound->Boiling Point Solubility Solubility This compound->Solubility C7H8BFO3 C7H8BFO3 Molecular Formula->C7H8BFO3 169.95 g/mol 169.95 g/mol Molecular Weight->169.95 g/mol Solid, Powder Solid, Powder Appearance->Solid, Powder 330.7 °C (Predicted) 330.7 °C (Predicted) Boiling Point->330.7 °C (Predicted) Organic Solvents Organic Solvents Solubility->Organic Solvents

Caption: Key physical properties of this compound.

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample consists of large crystals)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.

  • Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • Allow the apparatus to cool before performing a second measurement for confirmation.

Solubility Determination

Solubility is a fundamental property that dictates the choice of solvents for reactions, purifications, and formulations.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rods

  • Graduated pipettes or cylinders

  • Analytical balance

Procedure for Qualitative Solubility:

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add 1 mL of the desired solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) to the test tube.

  • Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

  • Visually inspect the mixture to determine if the solid has dissolved completely, partially, or not at all.

  • Record the solubility as soluble, partially soluble, or insoluble.

Procedure for Quantitative Solubility:

  • Prepare a saturated solution of the compound in the chosen solvent at a specific temperature by adding an excess of the solid to a known volume of the solvent.

  • Stir the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Carefully filter the solution to remove any undissolved solid.

  • Take a known volume of the clear, saturated solution and evaporate the solvent completely.

  • Weigh the remaining solid residue.

  • Calculate the solubility in terms of mg/mL or mol/L.

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. It is important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. The use of specific solvents can help to minimize this issue.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Volumetric flasks and pipettes

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

Procedure:

  • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Methanol-d₄ is often a good choice for boronic acids as it can help to break up oligomeric species.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Acquire the ¹⁹F NMR spectrum. This is a sensitive nucleus and will provide valuable information about the fluorine environment.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) for all spectra. Analyze the coupling constants (J) to deduce the connectivity of the atoms.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Analysis cluster_2 Data Interpretation Obtain Pure Sample Obtain Pure Sample Dry Sample Dry Sample Obtain Pure Sample->Dry Sample Grind to Fine Powder Grind to Fine Powder Dry Sample->Grind to Fine Powder NMR Spectroscopy NMR Spectroscopy Dry Sample->NMR Spectroscopy Melting Point Determination Melting Point Determination Grind to Fine Powder->Melting Point Determination Solubility Testing Solubility Testing Grind to Fine Powder->Solubility Testing Purity Assessment Purity Assessment Melting Point Determination->Purity Assessment Solvent Selection Solvent Selection Solubility Testing->Solvent Selection Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation

Caption: Workflow for experimental determination of physical properties.

An In-depth Technical Guide to 3-Fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxyphenylboronic acid is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its strategic placement of a fluorine atom and a methoxy group on the phenylboronic acid scaffold imparts unique electronic and steric properties, making it a valuable reagent for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in cross-coupling reactions.

Chemical Structure and Properties

This compound is a derivative of phenylboronic acid with a fluorine atom at the 3-position and a methoxy group at the 2-position of the benzene ring.

Chemical Identifiers

  • Molecular Formula: C₇H₈BFO₃[1]

  • Molecular Weight: 169.95 g/mol [1]

  • CAS Number: 762287-59-2[1]

  • SMILES: COc1c(F)cccc1B(O)O

  • InChI Key: ABTBKKHOMBEJGL-UHFFFAOYSA-N

The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the reactivity of the boronic acid moiety and the aromatic ring, making it a valuable partner in various chemical transformations.

Physicochemical Properties
PropertyValueNotes
Melting Point Data not available for this compound2-Fluoro-6-methoxyphenylboronic acid: 120-125 °C; 4-Fluoro-2-methoxyphenylboronic acid: 131-136 °C[2]; 2-Fluoro-4-methoxyphenylboronic acid: solid; 3-Fluoro-4-methoxyphenylboronic acid: 206-211 °C
Boiling Point Data not availablePredicted for a difluoro analog: 339.9±52.0 °C[3]
Solubility Data not availableGenerally soluble in organic solvents like methanol, ethanol, and DMSO.
pKa Data not availablePredicted for a difluoro analog: 6.49±0.58[3]
Appearance Solid[1]

Synthesis of this compound

The synthesis of this compound typically proceeds via a directed ortho-metalation strategy, followed by borylation. A common starting material is a suitably substituted halo-fluoro-anisole. The following is a representative experimental protocol based on procedures described for analogous compounds.

Experimental Protocol: Synthesis from 2-Bromo-6-fluoroanisole

This protocol describes the synthesis of this compound from 2-bromo-6-fluoroanisole.

Materials:

  • 2-Bromo-6-fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet, add 2-bromo-6-fluoroanisole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (1.1 eq) via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add triisopropyl borate (1.2 eq) to the reaction mixture, again keeping the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Synthesis_Workflow start Dissolve 2-bromo-6-fluoroanisole in anhydrous THF cool_neg78 Cool to -78 °C start->cool_neg78 add_nBuLi Add n-BuLi (maintain < -70 °C) cool_neg78->add_nBuLi stir_1h Stir for 1 hour at -78 °C add_nBuLi->stir_1h add_borate Add triisopropyl borate (maintain < -70 °C) stir_1h->add_borate warm_rt Warm to room temperature and stir overnight add_borate->warm_rt quench Quench with 1M HCl at 0 °C warm_rt->quench extract Extract with diethyl ether quench->extract wash_dry Wash with brine and dry over MgSO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify product concentrate->purify Suzuki_Coupling_Workflow combine Combine boronic acid, aryl bromide, catalyst, ligand, and base inert Establish inert atmosphere (Ar/N₂) combine->inert add_solvents Add degassed solvents inert->add_solvents heat Heat to 90 °C and stir for 12h add_solvents->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool extract Dilute and extract cool->extract wash_dry Wash and dry organic layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by column chromatography concentrate->purify Logical_Relationship A This compound (Building Block) B Chemical Synthesis (e.g., Suzuki Coupling) A->B Reactant C Novel Chemical Entity (e.g., Biaryl Compound) B->C Product D Biological Screening (e.g., Enzyme Assays) C->D Test Compound E Lead Compound for Drug Discovery D->E Identified Hit

References

A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthesis route for 3-Fluoro-2-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development. The methodology detailed herein is based on established principles of lithiation-borylation reactions, adapted from protocols for structurally similar compounds.

Core Synthesis Pathway: Directed Ortho-Metalation and Borylation

The most prevalent and efficient method for the synthesis of this compound is through a directed ortho-metalation (DoM) followed by borylation. This strategy leverages the directing ability of the methoxy group on the aromatic ring to achieve regioselective lithiation, which is then quenched with a boron electrophile.

The logical and widely practiced synthesis route commences with 2-fluoroanisole. The methoxy group directs the deprotonation to the adjacent C3 position, facilitated by a strong organolithium base such as n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then reacted with a trialkyl borate, typically triisopropyl borate or trimethyl borate, to form a boronate ester. Subsequent acidic hydrolysis of this ester yields the desired this compound. This approach is favored for its high regioselectivity and generally good yields.

A crucial aspect of this synthesis is the use of cryogenic temperatures (typically -78 °C) during the lithiation and borylation steps to ensure the stability of the organolithium intermediate and to control the reactivity of the reagents. Anhydrous conditions are also imperative, as organolithium reagents are highly reactive towards water.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound and its close analogs, based on documented procedures.

ParameterValueSource
Starting Material2-FluoroanisoleInferred
Key Reagentsn-Butyllithium, Triisopropyl borate[1][2]
SolventTetrahydrofuran (THF) or Diethyl ether (Et₂O)[1]
Reaction Temperature-78 °C[1]
Typical Yield85-95%[1][2]
Purity>95% after purificationInferred from similar syntheses
Molecular FormulaC₇H₈BFO₃
Molecular Weight169.95 g/mol

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally related fluorinated phenylboronic acids.[1][2]

Materials:

  • 2-Fluoroanisole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Dry ice/acetone or liquid nitrogen cooling bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inert gas inlet, is flame-dried or oven-dried and allowed to cool to room temperature under a stream of nitrogen or argon.

  • Initial Solution: 2-Fluoroanisole (1.0 eq) is dissolved in anhydrous THF in the reaction flask.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium in hexanes (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is then stirred at -78 °C for 1-2 hours.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for 2-3 hours and then allowed to warm slowly to room temperature overnight.

  • Quenching and Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extraction: The aqueous layer is separated and extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry washing with a non-polar solvent to afford the final product as a white solid.

Visualizing the Synthesis and Workflow

Synthesis Pathway of this compound

Synthesis_Pathway Synthesis of this compound Start 2-Fluoroanisole Lithiation Lithiation with n-BuLi in THF at -78 °C Start->Lithiation Intermediate Aryllithium Intermediate Lithiation->Intermediate Borylation Borylation with Triisopropyl borate Intermediate->Borylation BoronateEster Boronate Ester Borylation->BoronateEster Hydrolysis Acidic Hydrolysis (HCl) BoronateEster->Hydrolysis Product This compound Hydrolysis->Product

Caption: The directed ortho-metalation and borylation synthesis route.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Dry Glassware & Inert Atmosphere dissolve 2. Dissolve 2-Fluoroanisole in Anhydrous THF setup->dissolve cool_initial 3. Cool to -78 °C dissolve->cool_initial lithiation 4. Add n-BuLi (Stir for 1-2h) cool_initial->lithiation borylation 5. Add Triisopropyl borate (Stir for 2-3h, warm to RT) lithiation->borylation quench 6. Quench with 2M HCl borylation->quench extract 7. Extract with Ethyl Acetate quench->extract wash 8. Wash with Water & Brine extract->wash dry 9. Dry & Concentrate wash->dry purify 10. Purify dry->purify

References

A Technical Guide to 3-Fluoro-2-methoxyphenylboronic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of 3-Fluoro-2-methoxyphenylboronic acid, a key building block for professionals in chemical research, drug discovery, and materials science. It details the compound's physicochemical properties, a representative experimental protocol for its application in cross-coupling reactions, and its potential relevance in targeting critical biological signaling pathways.

Core Compound Properties

This compound is a valued reagent in organic synthesis, primarily due to the unique electronic properties conferred by its fluorine and methoxy substituents. These groups modulate the reactivity and selectivity of the boronic acid moiety, making it a versatile partner in carbon-carbon bond formation.

Quantitative and qualitative data for the compound are summarized below.

PropertyValueReference
Molecular Weight 169.95 g/mol [1][2][3][4]
Molecular Formula C₇H₈BFO₃[1][2][3][4]
Physical Form Solid / Powder[1][3]
CAS Number 762287-59-2[2][4][5]
InChI Key ABTBKKHOMBEJGL-UHFFFAOYSA-N[1][3]
Canonical SMILES COc1c(F)cccc1B(O)O[1]
Storage Class 11 (Combustible Solids)[1]

Application in Suzuki-Miyaura Cross-Coupling

A primary application for this boronic acid is the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals. The reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base.

General Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification reagents Combine Aryl Halide, Boronic Acid, & Base solvent Add Degassed Solvent (e.g., Toluene/Water) reagents->solvent purge Purge with Inert Gas (e.g., Argon) solvent->purge catalyst Add Palladium Catalyst & Ligand purge->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC, GC/MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolate Pure Product purify->product

A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol

This protocol is a representative example for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • Triphenylphosphine [PPh₃] or other suitable ligand (0.04 equivalents)

  • Potassium carbonate [K₂CO₃] or other suitable base (2.0 equivalents)

  • Toluene and Water (e.g., 4:1 solvent mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture of toluene and water via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Relevance in Drug Development: Targeting Signaling Pathways

The 3-fluoro-2-methoxyphenyl moiety is a valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Compounds synthesized from this boronic acid have the potential to modulate key cellular signaling pathways implicated in diseases like cancer and metabolic disorders.

One such critical pathway is the mTOR (mechanistic Target of Rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and metabolism.[6] The development of inhibitors targeting components of this pathway, such as mTORC1, is a major focus in cancer therapy.

mTOR Signaling Pathway Diagram

The following diagram illustrates a simplified mTOR signaling pathway, a potential target for inhibitors derived from this compound.

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Regulation cluster_output Downstream Effects Growth Factors Growth Factors Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 ULK1 ULK1 mTORC1->ULK1 Inhibits Protein_Synth Protein Synthesis S6K1->Protein_Synth 4EBP1->Protein_Synth Autophagy_Inhibit Autophagy Inhibition ULK1->Autophagy_Inhibit Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth Drug Drug Candidate (from Boronic Acid) Drug->mTORC1 Potential Inhibition

References

The Analytical Profile of 3-Fluoro-2-methoxyphenylboronic acid: A Technical Guide to Purity and Form

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the purity and physical characteristics of key reagents is paramount. This in-depth technical guide focuses on 3-Fluoro-2-methoxyphenylboronic acid, a versatile building block in organic synthesis, particularly in cross-coupling reactions. This document provides a comprehensive overview of its typical purity, physical form, and the analytical methodologies required for its characterization.

Purity and Physical Form

This compound is commercially available from various suppliers and is typically supplied as a solid.[1][2] Its appearance is generally described as a white to off-white or light yellow powder or crystalline solid. The purity of commercially available this compound is generally high, with suppliers commonly specifying levels of 95% to over 98%.

A summary of typical purity levels and physical forms from various suppliers is presented in Table 1. It is important to note that some suppliers indicate that the product may contain varying amounts of the corresponding anhydride (boroxine), a common characteristic of boronic acids.

Supplier/SourcePurity SpecificationPhysical FormCAS Number
Sigma-AldrichNot specified for "AldrichCPR" grade; buyer assumes responsibility for purity confirmation.[1]Solid762287-59-2
CymitQuimica (Fluorochem brand)97%[2]Solid762287-59-2
ChemScene LLC (via Sigma-Aldrich)97%Solid762287-59-2
LGC Standards (TRC)Certificate of Analysis available upon purchase.[3]Not specified762287-59-2
MoldbUsually NLT 98%[4]Not specified762287-59-2

Experimental Protocols for Characterization

Accurate determination of the purity and identity of this compound requires a combination of analytical techniques. The most common methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR are used to confirm the chemical structure, while quantitative NMR (qNMR) can be employed for accurate purity determination. It is important to be aware that boronic acids can form trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. The use of a deuterated alcohol solvent such as methanol-d₄ can help to break up these oligomers and provide sharper, more easily interpretable spectra.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent may depend on the solubility of the sample and the presence of residual solvent signals.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • The expected signals for the aromatic protons and the methoxy group should be integrated and their chemical shifts and coupling constants analyzed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • The chemical shifts of the aromatic and methoxy carbons should be consistent with the structure of this compound.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Compare the observed chemical shifts and coupling patterns with literature values or predicted spectra to confirm the identity of the compound.

    • Assess purity by identifying and integrating signals corresponding to impurities. Common impurities may include starting materials from the synthesis, such as 1-fluoro-2-methoxybenzene, or by-products like the corresponding boroxine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of this compound by separating it from potential impurities. Reversed-phase HPLC with UV detection is the most common modality.

Protocol for HPLC Purity Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and a column oven.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 254 nm.

    • Injection Volume: 5-10 µL.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute all components. This is followed by a hold at high organic content and re-equilibration at the initial conditions.

  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Data Analysis:

    • Integrate the peak areas of all detected components.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing both purity information and mass confirmation of the target compound and any impurities.

Protocol for LC-MS Analysis:

  • Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The LC conditions can be similar to those described for HPLC analysis, but the mobile phase buffers must be volatile (e.g., formic acid or ammonium acetate instead of phosphate buffers).

  • LC Conditions: Use the same column and similar gradient conditions as for HPLC analysis. Ensure the mobile phase is compatible with MS detection.

  • MS Conditions:

    • Ionization Mode: ESI positive and/or negative mode.

    • Scan Range: A typical mass range would be m/z 50-500.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flow rates for the specific instrument and compound.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) to assess purity.

    • Examine the mass spectrum of the main peak to confirm the molecular weight of this compound (Expected [M-H]⁻ at m/z 169.0 for C₇H₈BFO₃).

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

Visualized Workflows and Pathways

Analytical Workflow for Purity and Form Assessment

The following diagram illustrates a logical workflow for the comprehensive analysis of a sample of this compound.

cluster_0 Sample Reception and Initial Assessment cluster_1 Spectroscopic and Chromatographic Analysis cluster_2 Data Interpretation and Reporting Sample Receive Sample of This compound Visual Visual Inspection (Color, Form) Sample->Visual NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structure Confirmation - Impurity Identification Visual->NMR HPLC HPLC-UV - Purity Assessment (%) Visual->HPLC Data Data Analysis and Interpretation NMR->Data LCMS LC-MS - Mass Confirmation - Impurity Mass ID HPLC->LCMS If impurities detected HPLC->Data LCMS->Data Report Generate Certificate of Analysis (Purity, Form, Spectral Data) Data->Report

Analytical workflow for this compound.
Potential Degradation Pathway: Protodeboronation

A common degradation pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5][6] This reaction can be catalyzed by acid or base and is often promoted by the presence of water and elevated temperatures.[7][8] For this compound, this would result in the formation of 1-fluoro-2-methoxybenzene.

G A This compound B Protodeboronation (H₂O, Acid/Base, Heat) A->B C 1-Fluoro-2-methoxybenzene (Degradation Product) B->C D Boric Acid (Byproduct) B->D

Protodeboronation of this compound.

References

Navigating the Safe Handling of 3-Fluoro-2-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 3-Fluoro-2-methoxyphenylboronic acid, a key building block in modern medicinal chemistry and materials science. This document is intended to equip researchers, scientists, and drug development professionals with the critical information necessary to mitigate risks and ensure a safe laboratory environment. The following sections detail hazard identification, personal protective equipment, first aid measures, and emergency procedures, supported by quantitative data and experimental protocols.

Hazard Identification and Classification

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory System)H335: May cause respiratory irritation.[1]
Acute Toxicity (Oral)4H302: Harmful if swallowed.[2]
Hazardous to the Aquatic Environment, Long-term Hazard3H412: Harmful to aquatic life with long lasting effects.[2]

Table 2: GHS Pictograms and Signal Word

PictogramSignal Word
GHS07 (Exclamation Mark)Warning

Safe Handling and Storage

Proper handling and storage are paramount to preventing exposure and ensuring the stability of this compound.

Handling Protocols
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[4][5]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[4] Avoid contact with skin, eyes, and clothing.[3][6]

  • Dust Formation: Avoid the formation of dust and aerosols.[7] In case of fine distribution, a dust explosion potential may be assumed for flammable organic substances.[8]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[7] Contaminated clothing should be removed and washed before reuse.[1]

Storage Conditions
  • Container: Keep the container tightly closed when not in use.[4]

  • Environment: Store in a cool, dry, and well-ventilated place.[4][7] Some sources recommend refrigeration.[1] The product is chemically stable under standard ambient conditions (room temperature).[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure through various routes.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationPurpose
Eye Protection Tight-sealing safety goggles or a face shield.[4]Protects against dust particles and chemical splashes.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4]Prevents skin contact and irritation.[4]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[4]Shields skin from accidental spills and contamination.[4]
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved N95 (US) or equivalent respirator should be used.[2]Prevents inhalation of harmful dust.[4]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Fire and Explosion Hazards

This compound is a combustible solid.[8] In the event of a fire, hazardous combustion gases or vapors may be released, including carbon monoxide, carbon dioxide, hydrogen fluoride, and oxides of boron.[1]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: For this substance, no limitations of extinguishing agents are given.[8]

  • Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus.[8]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment.[1] Avoid breathing dust. Ensure adequate ventilation.[7]

  • Containment and Cleaning: Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable, closed container for disposal.[1] Clean the affected area thoroughly.[8]

  • Environmental Precautions: Do not let the product enter drains.[8]

Experimental Protocols and Workflows

Standard Handling Protocol in a Laboratory Setting
  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure that a safety shower and eyewash station are readily accessible.[5]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in Table 3.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.

  • Reaction Setup: If used in a reaction, ensure the setup is in a well-ventilated area.

  • Post-Handling: After handling, wash hands and face thoroughly.[6] Decontaminate all surfaces and equipment.

  • Waste Disposal: Dispose of waste materials in a labeled hazardous waste container according to institutional and local regulations.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh Solid Material B->C Proceed to Handling D Transfer to Reaction Vessel C->D E Decontaminate Glassware & Surfaces D->E After Experiment F Remove PPE E->F G Collect Waste in Labeled Hazardous Waste Container F->G Proper Disposal

Caption: Workflow for Safe Handling of Phenylboronic Acids.

Emergency Response Plan

The following diagram outlines the logical steps to be taken in an emergency situation involving this compound.

cluster_exposure Personal Exposure cluster_spill Spill Start Exposure or Spill Occurs Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Minor_Spill Minor Spill Start->Minor_Spill Major_Spill Major Spill Start->Major_Spill Fresh_Air Fresh_Air Inhalation->Fresh_Air Move to Fresh Air Wash_Skin Wash_Skin Skin_Contact->Wash_Skin Wash with Soap & Water Rinse_Eyes Rinse_Eyes Eye_Contact->Rinse_Eyes Rinse with Water (15 min) Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Cleanup Cleanup Minor_Spill->Cleanup Wear PPE, Sweep Up Evacuate Evacuate Major_Spill->Evacuate Evacuate Area Seek_Medical_Attention Seek Medical Attention Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention Dispose Dispose Cleanup->Dispose Dispose as Hazardous Waste Call_Emergency Call_Emergency Evacuate->Call_Emergency Call Emergency Services

Caption: Emergency Response Flowchart for Chemical Incidents.

References

A Technical Guide to the Storage and Stability of 3-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions, stability profile, and potential degradation pathways for 3-Fluoro-2-methoxyphenylboronic acid. The information herein is intended to support researchers and professionals in the handling, storage, and analytical assessment of this compound to ensure its integrity and performance in drug discovery and development applications.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and stability of this compound. Based on information from safety data sheets and supplier recommendations, the following conditions are advised for long-term storage:

ParameterRecommended ConditionRationale
Temperature Refrigerate (2°C to 8°C) or store in a cool, dry place.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects against oxidation and hydrolysis from atmospheric moisture.
Container Keep in a tightly sealed, light-resistant container.Prevents exposure to moisture and light, which can promote degradation.
Moisture Store in a dry environment, away from moisture.Boronic acids are susceptible to hydrolysis.
Light Protect from light.Reduces the risk of photolytic degradation.

Stability Profile and Degradation Pathways

This compound, like other arylboronic acids, is susceptible to degradation through several pathways. The primary routes of decomposition are hydrolysis (protodeboronation) and oxidation.

Hydrolytic Degradation (Protodeboronation)

Hydrolysis, also known as protodeboronation, is a common degradation pathway for arylboronic acids, particularly in aqueous environments. This reaction involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. The rate of hydrolysis can be influenced by pH, temperature, and the electronic properties of the substituents on the aromatic ring.

Hydrolytic_Degradation 3-Fluoro-2-methoxyphenylboronic_acid This compound 2-Fluoroanisole 2-Fluoroanisole 3-Fluoro-2-methoxyphenylboronic_acid->2-Fluoroanisole + H₂O Boric_acid Boric Acid 3-Fluoro-2-methoxyphenylboronic_acid->Boric_acid + H₂O

Oxidative Degradation

Arylboronic acids can undergo oxidation, particularly in the presence of oxidizing agents or under conditions that promote the formation of radical species. Oxidation can lead to the formation of phenols and other oxygenated byproducts. The methoxy and fluoro substituents on the phenyl ring can influence the susceptibility of the molecule to oxidative degradation.

Oxidative_Degradation 3-Fluoro-2-methoxyphenylboronic_acid This compound 3-Fluoro-2-methoxyphenol 3-Fluoro-2-methoxyphenol 3-Fluoro-2-methoxyphenylboronic_acid->3-Fluoro-2-methoxyphenol + [O]

Experimental Protocols for Forced Degradation Studies

Forced degradation (stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. The following protocols are adapted from ICH guidelines and the known chemistry of arylboronic acids for the specific study of this compound.

Experimental_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Analytical_Monitoring Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) Acid_Hydrolysis->Analytical_Monitoring Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, 60°C) Base_Hydrolysis->Analytical_Monitoring Oxidative Oxidative Stress (3% H₂O₂, RT) Oxidative->Analytical_Monitoring Photolytic Photolytic Stress (ICH Q1B) Photolytic->Analytical_Monitoring Thermal Thermal Stress (80°C, solid state) Thermal->Analytical_Monitoring Sample_Preparation Prepare solutions of This compound Sample_Preparation->Acid_Hydrolysis Sample_Preparation->Base_Hydrolysis Sample_Preparation->Oxidative Sample_Preparation->Photolytic Sample_Preparation->Thermal HPLC_LCMS HPLC/LC-MS Analysis (Quantify parent compound and detect degradants) Analytical_Monitoring->HPLC_LCMS Data_Analysis Data Analysis (Determine degradation rates and identify products) HPLC_LCMS->Data_Analysis

Materials and Equipment
  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (LC-MS)

  • Photostability chamber (compliant with ICH Q1B)

  • Oven

Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

Stress Conditions
  • To a suitable volume of the stock solution, add an equal volume of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • To a suitable volume of the stock solution, add an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at appropriate time intervals.

  • Expose the stock solution in a chemically inert, transparent container to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples after the exposure period.

  • Place the solid compound in a controlled temperature oven at 80°C.

  • Withdraw samples at appropriate time intervals.

  • Dissolve the samples in the initial solvent for analysis.

Analytical Methodology

A stability-indicating HPLC-UV/MS method should be developed and validated to separate the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (determined by UV scan) and mass spectrometry for identification of degradants.

  • Injection Volume: 10 µL.

Data Presentation and Analysis

The results from the forced degradation studies should be compiled to assess the stability of this compound. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound in the stressed samples compared to the initial (time zero) sample.

Quantitative Data Summary

The following table template should be populated with the experimental data obtained from the forced degradation studies.

Stress ConditionTime (hours)% Degradation of this compoundMajor Degradation Products (by RT and m/z)
Acid Hydrolysis (0.1 M HCl, 60°C) 2
4
8
24
Base Hydrolysis (0.1 M NaOH, 60°C) 2
4
8
24
Oxidative (3% H₂O₂, RT) 2
4
8
24
Photolytic (ICH Q1B) End
Thermal (80°C, solid) 24
48
72

Conclusion

This technical guide provides essential information for the appropriate storage and handling of this compound and outlines a comprehensive strategy for assessing its stability. By adhering to the recommended storage conditions and employing the detailed experimental protocols for forced degradation studies, researchers can ensure the quality of this important building block and gain a thorough understanding of its degradation profile, which is critical for its application in pharmaceutical research and development.

3-Fluoro-2-methoxyphenylboronic Acid: A Technical Guide to Its Physicochemical Properties and Solubility Determination

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-2-methoxyphenylboronic acid is presented below. This data is essential for its handling, storage, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₇H₈BFO₃[1][2]
Molecular Weight 169.95 g/mol [1][2]
Physical Form Solid[1][2]
CAS Number 762287-59-2[3]
InChI Key ABTBKKHOMBEJGL-UHFFFAOYSA-N[1][2]
SMILES String COc1c(F)cccc1B(O)O[1]
Purity Typically ≥97%[2]

Solubility Determination: Experimental Protocol

The solubility of boronic acids can be reliably determined using a dynamic (or synthetic) method. This technique involves monitoring the temperature at which a solid-liquid mixture of known composition becomes a single clear phase upon controlled heating.

Required Equipment and Materials:
  • This compound

  • Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, DMSO)

  • Jacketed glass vessel equipped with a magnetic stirrer

  • Circulating thermostat bath for precise temperature control

  • Calibrated thermometer or temperature probe

  • Turbidity sensor or a laser-based light scattering detector

  • Analytical balance

Step-by-Step Experimental Procedure:
  • Sample Preparation : Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel. This creates a biphasic sample of a known composition.

  • Heating and Stirring : Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. The temperature of the bath should be increased at a slow, constant rate (e.g., 0.1–0.5 K/min).

  • Turbidity Monitoring : Continuously monitor the turbidity of the solution. This can be done visually or, for greater accuracy, with a luminance probe or a light scattering detector.

  • Equilibrium Temperature Determination : The temperature at which the last solid particles dissolve and the solution becomes completely clear is recorded as the equilibrium solubility temperature for that specific composition. This point is marked by a sharp decrease in turbidity or a sharp increase in light transmission.

  • Data Collection : Repeat the procedure for a range of different compositions of the solute and solvent to construct a solubility curve, which plots the mole fraction of the solute against the temperature.

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can affect the reproducibility of solubility measurements. Ensuring the use of dry solvents and proper handling can mitigate this issue.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis cluster_data Data Compilation prep1 Weigh Solute and Solvent prep2 Prepare Biphasic Sample of Known Composition prep1->prep2 measure1 Heat at Constant Rate (e.g., 0.1 K/min) prep2->measure1 Place in Thermostat Bath measure3 Monitor Turbidity measure1->measure3 measure2 Stir Vigorously measure2->measure3 analysis1 Observe Disappearance of Solid Phase measure3->analysis1 analysis2 Record Equilibrium Solubility Temperature analysis1->analysis2 data1 Repeat for Multiple Compositions analysis2->data1 data2 Construct Solubility Curve (Mole Fraction vs. Temp) data1->data2

Dynamic Method for Solubility Determination.

References

Spectroscopic Profile of 3-Fluoro-2-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-2-methoxyphenylboronic acid (C₇H₈BFO₃), a key building block in medicinal chemistry and materials science. Due to the limited availability of published, experimentally-derived spectra for this specific compound, this document presents a detailed analysis based on predicted values derived from spectroscopic data of analogous compounds and established principles of NMR, IR, and MS.

Chemical Structure and Properties

  • IUPAC Name: (3-Fluoro-2-methoxyphenyl)boronic acid

  • Molecular Formula: C₇H₈BFO₃

  • Molecular Weight: 169.95 g/mol [1]

  • CAS Number: 762287-59-2[1]

  • Physical Form: Solid[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including various isomers of fluoro-methoxyphenylboronic acid and methoxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 7.8 - 8.2br s2HB(OH)₂Chemical shift can be variable and the peak may be broad; exchangeable with D₂O.
~ 7.3 - 7.5m1HAr-H
~ 7.0 - 7.2m2HAr-H
~ 3.8 - 4.0s3H-OCH

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentNotes
~ 155 - 160 (d)C -FDoublet due to C-F coupling.
~ 145 - 150C -OCH₃
~ 130 - 135Ar-C H
~ 120 - 125Ar-C H
~ 115 - 120 (d)Ar-C HDoublet due to C-F coupling.
~ 110 - 115C -B(OH)₂Carbon attached to boron; peak may be broad.
~ 55 - 60-OC H₃

Table 3: Predicted ¹⁹F and ¹¹B NMR Data

NucleusChemical Shift (δ, ppm)MultiplicityNotes
¹⁹F~ -110 to -140mReferenced to CFCl₃. The exact shift is sensitive to the electronic environment.
¹¹B~ 28 - 33br sReferenced to BF₃·OEt₂. The peak is expected to be broad due to the quadrupolar nature of the boron nucleus.
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600Strong, BroadO-H stretch (from B(OH)₂)
2850 - 3000MediumC-H stretch (aromatic and methyl)
1600 - 1620MediumC=C stretch (aromatic)
1450 - 1500MediumC=C stretch (aromatic)
1320 - 1380StrongB-O stretch
1250 - 1300StrongC-O stretch (aryl ether)
1000 - 1100StrongC-F stretch
650 - 750MediumB-C stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
170High[M]⁺ (Molecular ion)
152Medium[M - H₂O]⁺
124Medium[M - H₂O - CO]⁺
96Medium[M - H₂O - CO - B(OH)₂]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. The choice of solvent can affect the chemical shifts.

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the aromatic and aliphatic regions.

  • ¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR: Acquire the fluorine NMR spectrum. A standard one-pulse experiment is typically sufficient. The chemical shifts are referenced to an external standard, commonly CFCl₃.

  • ¹¹B NMR: Acquire the boron NMR spectrum. Due to the quadrupolar nature of the boron nucleus, the signals are often broad. A wider spectral width may be necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common method for small organic molecules and often results in fragmentation, providing structural information.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Structure Confirmation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare for Direct Infusion/Injection Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F, ¹¹B) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a valuable resource for researchers utilizing this compound, providing a foundational understanding of its expected spectroscopic properties. For definitive structural confirmation, it is always recommended to acquire experimental data on the specific sample being used.

References

A Comprehensive Technical Guide to 3-Fluoro-2-methoxyphenylboronic Acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxyphenylboronic acid is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, namely the fluorine and methoxy substituents on the phenylboronic acid core, impart advantageous properties for its application in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This guide provides an in-depth review of the synthesis, key applications, and detailed experimental protocols involving this compound, serving as a valuable resource for researchers engaged in drug discovery and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 762287-59-2
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol [1][2]
Appearance Solid[1][3]
Purity Typically ≥95% - 97%[1]
SMILES COc1c(F)cccc1B(O)O[3]
InChI Key ABTBKKHOMBEJGL-UHFFFAOYSA-N[1][3]

Synthesis of this compound

The synthesis of arylboronic acids often involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate. A general and adaptable protocol for the synthesis of fluorinated and methoxylated phenylboronic acids can be extrapolated from procedures for structurally similar compounds, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid.[4][5]

Experimental Protocol: Synthesis via Lithiation and Borylation

This protocol describes a general method for the synthesis of this compound from 2-fluoro-1-methoxybenzene.

Materials:

  • 2-Fluoro-1-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 2-fluoro-1-methoxybenzene in anhydrous THF or Et₂O in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • To the resulting solution, add trimethyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2 M aqueous HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

SynthesisWorkflow start 2-Fluoro-1-methoxybenzene lithiation Lithiation (n-BuLi, -78 °C) start->lithiation boronation Borylation (B(OMe)₃, -78 °C) lithiation->boronation hydrolysis Acidic Hydrolysis (HCl) boronation->hydrolysis workup Extraction & Purification hydrolysis->workup product This compound workup->product

Figure 1: General workflow for the synthesis of this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. The presence of the fluoro and methoxy groups can influence the electronic properties of the molecule, affecting its reactivity and the properties of the resulting coupled products. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., dioxane, toluene, DMF, often with water)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a Schlenk flask, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

SuzukiCoupling boronic_acid This compound catalyst Pd Catalyst & Base boronic_acid->catalyst aryl_halide Aryl Halide (Ar-X) aryl_halide->catalyst product Coupled Biaryl Product catalyst->product

Figure 2: Simplified representation of the Suzuki-Miyaura coupling reaction.

Applications in the Synthesis of Biologically Active Molecules

The utility of this compound and its isomers extends to the synthesis of various biologically active molecules. The introduction of the fluoromethoxy-phenyl moiety can significantly impact the pharmacological properties of a compound, including its binding affinity, metabolic stability, and bioavailability.

Synthesis of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibitors

Isomers of this compound, such as 3-Fluoro-4-methoxyphenylboronic acid, are utilized as key building blocks in the preparation of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase Type 2.[6] These enzymes are involved in the metabolism of steroid hormones, and their inhibition is a therapeutic strategy for hormone-dependent diseases, including certain cancers. The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction to introduce the substituted phenyl group.

Synthesis of Microtubule Inhibitors

3-Fluoro-4-methoxyphenylboronic acid, an isomer of the title compound, has been used as a reactant in the synthesis of amino-trimethoxyphenyl-aryl thiazoles, which act as microtubule inhibitors and show potential as antitumor agents.[6] Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Their disruption can lead to cell cycle arrest and apoptosis, making them a key target for cancer therapy.

MicrotubuleInhibition cluster_synthesis Synthesis cluster_action Biological Action boronic_acid 3-Fluoro-4-methoxyphenylboronic acid coupling Suzuki Coupling boronic_acid->coupling thiazole_core Thiazole Precursor thiazole_core->coupling inhibitor Amino-trimethoxyphenyl-aryl Thiazole coupling->inhibitor tubulin Tubulin Dimers microtubule Microtubule Assembly mitosis Mitosis apoptosis Apoptosis

Figure 3: Logical flow from synthesis to the mechanism of action for a microtubule inhibitor.

Quantitative Data Summary

Aryl Halide PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O1001275-95
Aryl IodidePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O110880-98
Aryl ChloridePd₂(dba)₃/XPhosCs₂CO₃t-BuOH1002460-85

Note: Yields are estimates and can vary significantly based on the specific substrates and precise reaction conditions.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility in constructing complex molecular architectures through Suzuki-Miyaura cross-coupling reactions makes it an important building block for the development of novel pharmaceuticals and functional materials. The detailed protocols and information provided in this guide are intended to facilitate its effective use in research and development, particularly in the pursuit of new therapeutic agents targeting enzymes and cellular pathways implicated in disease. Further exploration of its reactivity and applications is warranted to fully unlock its potential in chemical and biological sciences.

References

An In-Depth Technical Guide to 3-Fluoro-2-methoxyphenylboronic acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-methoxyphenylboronic acid, a synthetically versatile organoboron compound, has emerged as a crucial building block in modern medicinal chemistry. Its unique substitution pattern offers steric and electronic properties that are highly valued in the synthesis of complex organic molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical pathways are presented to serve as a practical resource for researchers in the field.

Introduction

This compound (CAS RN: 762287-59-2) belongs to the class of arylboronic acids, which are widely employed as coupling partners in palladium-catalyzed cross-coupling reactions. The presence of a fluorine atom and a methoxy group on the phenyl ring imparts distinct reactivity and selectivity, making it an attractive reagent for the synthesis of novel pharmaceutical agents and other fine chemicals. This guide will delve into the historical context of its development, provide detailed synthetic methodologies, and explore its applications, particularly in the construction of biaryl moieties within biologically active compounds.

Discovery and History

While a singular "discovery" paper for this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the development of directed ortho-lithiation and Suzuki-Miyaura coupling methodologies. The synthesis of analogous polysubstituted phenylboronic acids, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid, has been detailed in patents focused on the preparation of agrochemical and pharmaceutical intermediates.[1][2] These documents highlight the strategic use of directed metalation to achieve specific substitution patterns on aromatic rings.

The first documented uses of this compound appear in the patent literature in the early 2010s, where it is employed as a key building block in the synthesis of various therapeutic agents. Its commercial availability from chemical suppliers further indicates its establishment as a valuable reagent in the chemist's toolbox.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 762287-59-2[3][4][5][6][7]
Molecular Formula C₇H₈BFO₃[3][8]
Molecular Weight 169.95 g/mol [3][8]
Appearance Solid[3][8]
Purity Typically ≥97%[3]
Boiling Point 330.7°C at 760 mmHg
Storage Store at room temperature

While a definitive primary source for the complete spectroscopic characterization is not available, data from commercial suppliers and analogous compounds suggest the following expected spectral features.

Spectroscopic DataExpected Features
¹H NMR Aromatic protons, methoxy protons, and hydroxyl protons of the boronic acid group.
¹³C NMR Aromatic carbons, methoxy carbon, and a carbon attached to boron.
¹⁹F NMR A signal corresponding to the fluorine atom on the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The most probable synthetic route to this compound is through a directed ortho-lithiation of 2-fluoroanisole, followed by borylation with a trialkyl borate. This method is well-established for the synthesis of substituted arylboronic acids.

Proposed Synthetic Pathway

The logical workflow for the synthesis is depicted in the following diagram.

G cluster_0 Synthesis of this compound 2-Fluoroanisole 2-Fluoroanisole Lithiation Lithiation 2-Fluoroanisole->Lithiation n-BuLi, THF, -78 °C Lithiated Intermediate Lithiated Intermediate Lithiation->Lithiated Intermediate Borylation Borylation Lithiated Intermediate->Borylation B(OMe)₃ Boronate Ester Boronate Ester Borylation->Boronate Ester Hydrolysis Hydrolysis Boronate Ester->Hydrolysis Aqueous Acid This compound This compound Hydrolysis->this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses)

This protocol is based on established procedures for the synthesis of similar substituted phenylboronic acids.[1][2]

Materials:

  • 2-Fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate (B(OMe)₃)

  • Aqueous hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-fluoroanisole and anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then partitioned between ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data from an Analogous Synthesis (4-chloro-2-fluoro-3-methoxyphenylboronic acid): [1]

ParameterValue
Yield 88.3%
Melting Point 233-234 °C
¹H NMR (CD₃CN, 300 MHz) δ 3.92 (d, 3H, JHF = 1.2 Hz), 6.25 (br s, 2H), 7.23 (dd, 1H, J = 8.1, 1.5 Hz), 7.35 (dd, 1H, J = 8.1, 6.2 Hz) ppm

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reaction

The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is illustrated below.

G cluster_1 Suzuki-Miyaura Cross-Coupling Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Coupling Coupling Aryl/Heteroaryl Halide->Coupling This compound This compound This compound->Coupling Biaryl Product Biaryl Product Coupling->Biaryl Product Pd Catalyst, Base

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Role in the Synthesis of Bioactive Molecules

The utility of this compound is exemplified in its use for the synthesis of potent and selective kinase inhibitors. For instance, it has been employed in the preparation of 1,7-naphthyridine-based inhibitors of the kinase PIP4K2A, which is a target in cancer therapy. In these syntheses, the boronic acid serves to introduce the 3-fluoro-2-methoxyphenyl moiety into the final inhibitor structure, a key pharmacophore for achieving desired biological activity and physicochemical properties.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug discovery. While its specific discovery history is not prominently documented, its synthesis logically follows from well-established directed ortho-lithiation methodologies. Its primary utility lies in its role as a coupling partner in Suzuki-Miyaura reactions, enabling the efficient synthesis of complex biaryl structures that are often found in biologically active molecules. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a resource for researchers leveraging this important reagent in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for 3-Fluoro-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-2-methoxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce biaryl and substituted aromatic compounds.[1] The presence of both a fluorine atom and a methoxy group on the phenylboronic acid imparts unique electronic and steric properties, making it a key building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[2][3] Fluorinated biaryl compounds, in particular, are of significant interest in drug discovery as the fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity.

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling, including detailed experimental protocols and expected outcomes.

Key Advantages of this compound in Suzuki-Miyaura Coupling:

  • Versatility: It can be coupled with a wide range of aryl, heteroaryl, and vinyl halides or triflates.[4][5]

  • Strategic Substitution: The fluoro and methoxy groups allow for fine-tuning of the electronic properties and biological activity of the target molecules.

  • Accessibility to Novel Scaffolds: Enables the synthesis of structurally diverse and potentially patentable compounds.[5]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These protocols are based on established methods for similar substrates and should be optimized for specific reaction partners.[5]

Protocol 1: General Conditions for Aryl Bromides and Iodides

This protocol is suitable for more reactive aryl bromides and iodides.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine (PPh₃))

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of toluene and water)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), the chosen base (2.0-3.0 mmol, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent (e.g., 5 mL of 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Conditions for Less Reactive Aryl Chlorides

Aryl chlorides are generally less reactive than their bromide or iodide counterparts and often require more active catalytic systems.[5]

Procedure:

  • In a glovebox or under a strictly inert atmosphere, combine the aryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), a strong base such as cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv.), a palladium precursor like Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a bulky, electron-rich phosphine ligand such as XPhos or RuPhos (0.03 mmol, 3 mol%).[6]

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the reaction vessel and heat the mixture to 100-120 °C.

  • Follow steps 5-9 from Protocol 1 for reaction monitoring, workup, and purification.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are illustrative examples, and actual results may vary depending on the specific substrates and optimized conditions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001285-95
21-Iodo-4-nitrobenzenePd₂(dba)₃ (1.5)PPh₃ (6)K₂CO₃Toluene90880-90
32-ChloropyridinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene1101870-85
44-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene/H₂O1002465-80

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X-Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar'-Ln D->E F Reductive Elimination E->F F->A ArAr Ar-Ar' F->ArAr ArX Ar-X ArX->B ArBOH Ar'B(OH)₂ (3-Fluoro-2-methoxy -phenylboronic acid) + Base ArBOH->D

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Experimental Workflow

Suzuki_Workflow prep Reaction Setup (Inert Atmosphere) reagents Add: - Aryl Halide - this compound - Catalyst & Ligand - Base prep->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion purification Column Chromatography workup->purification product Pure Biaryl Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-Fluoro-2-methoxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and methoxy substituents. The strategic placement of these groups can influence molecular conformation, metabolic stability, and binding interactions of the final products.

The following sections detail recommended palladium catalysts, reaction protocols, and quantitative data derived from analogous systems to serve as a robust starting point for reaction optimization.

Key Considerations for Cross-Coupling

The cross-coupling of this compound presents unique considerations due to the steric hindrance and electronic nature of the ortho-methoxy and meta-fluoro substituents. The selection of an appropriate palladium catalyst system is crucial for achieving high yields and reaction efficiency. Generally, electron-rich and bulky phosphine ligands are preferred to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Recommended Palladium Catalyst Systems

Several palladium catalyst systems are effective for the Suzuki-Miyaura coupling of sterically hindered and electronically diverse boronic acids. Below is a comparative table of commonly used catalysts and their typical reaction parameters.

Catalyst SystemLigandTypical Catalyst Loading (mol%)BaseSolventTemperature (°C)
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)2-5K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-110
Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)1-3K₃PO₄, Na₂CO₃THF/H₂O, DMF/H₂O80-100
Pd₂(dba)₃ with SPhos Tris(dibenzylideneacetone)dipalladium(0) with SPhos1-2 (Pd), 2-4 (Ligand)K₃PO₄, CsFToluene, Dioxane100-120
Pd₂(dba)₃ with XPhos Tris(dibenzylideneacetone)dipalladium(0) with XPhos1-2 (Pd), 2-4 (Ligand)K₃PO₄, Cs₂CO₃Toluene, 2-MeTHF100-120

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. These protocols are based on established methods for similar challenging substrates and should be optimized for specific coupling partners.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a good starting point for a wide range of aryl and heteroaryl bromides and iodides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl/Heteroaryl Halide (1.0 equivalent)

  • Pd(dppf)Cl₂ (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask or reaction vial, add this compound, the aryl/heteroaryl halide, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Challenging Substrates using a Buchwald Ligand (e.g., SPhos)

This protocol is recommended for less reactive aryl chlorides or sterically demanding coupling partners.

Materials:

  • This compound (1.5 equivalents)

  • Aryl/Heteroaryl Chloride (1.0 equivalent)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply (glovebox recommended)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Inside a glovebox, weigh this compound, the aryl/heteroaryl chloride, Pd₂(dba)₃, SPhos, and potassium phosphate into a dry reaction vial equipped with a stir bar.

  • Add anhydrous and degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture vigorously and heat to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow reagents Weigh Reagents: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst & Ligand - Base setup Assemble Reaction in Inert Atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Product purification->product

General experimental workflow for Suzuki-Miyaura cross-coupling.

suzuki_cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)L₂-X pd0->pd2_oad Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product aryl_halide Ar-X aryl_halide->pd2_oad boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_trans base Base base->pd2_trans

Simplified Suzuki-Miyaura catalytic cycle.

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction, which couples an organoboron compound with an organic halide or triflate using a palladium catalyst, is particularly vital in the fields of medicinal chemistry and drug development for the synthesis of complex biaryl and heteroaryl structures. These structural motifs are prevalent in a wide array of pharmacologically active molecules.

3-Fluoro-2-methoxyphenylboronic acid is a valuable building block in this context. The presence of both a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic and steric properties to the molecule. The electron-withdrawing nature of the fluorine can influence the reactivity of the boronic acid and modulate the physicochemical properties of the final product, such as metabolic stability and binding affinity. The ortho-methoxy group can also play a role in the reaction kinetics and selectivity. These application notes provide detailed protocols and quantitative data for the use of this compound in Suzuki coupling reactions.

Key Considerations for Successful Coupling

Several factors are critical for achieving high yields and purity in Suzuki coupling reactions with this compound:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and the accompanying phosphine ligand is paramount. Bulky, electron-rich ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos) are often effective in promoting the catalytic cycle, especially with sterically hindered or electronically challenging substrates.

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. A variety of inorganic bases can be employed, with the choice often depending on the specific substrates and solvent system. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Solvent System: The reaction is typically carried out in a mixture of an organic solvent and water. The aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Common organic solvents include dioxane, toluene, and tetrahydrofuran (THF).

  • Inert Atmosphere: To prevent the degradation of the palladium catalyst, particularly the active Pd(0) species, it is essential to perform the reaction under an inert atmosphere, such as nitrogen or argon.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of this compound with aryl and heteroaryl halides. Optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol is a general method suitable for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Coupling with a Heteroaryl Electrophile (Pyridine-2-sulfonyl fluoride)

This protocol is adapted from a reported procedure for the coupling of this compound with pyridine-2-sulfonyl fluoride (PyFluor).[1][2][3]

Materials:

  • This compound

  • Pyridine-2-sulfonyl fluoride (PyFluor)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium phosphate (Na₃PO₄)

  • 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vial, combine Pyridine-2-sulfonyl fluoride (0.3 mmol, 1.0 equiv), this compound (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and sodium phosphate (0.9 mmol, 3.0 equiv).

  • Seal the vial and purge with nitrogen or argon.

  • Add degassed 1,4-dioxane (1.0 mL).

  • Heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Work up the reaction as described in Protocol 1 (steps 9-11).

  • Purify the crude product by flash column chromatography to yield 2-(3-Fluoro-2-methoxyphenyl)pyridine.

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions involving this compound and related substrates.

Table 1: Reaction Conditions and Yield for the Coupling of this compound with Pyridine-2-sulfonyl fluoride

Coupling Partner 1Coupling Partner 2Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
This compoundPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)Na₃PO₄ (3.0)Dioxane100Not specified89[1][2][3]

Table 2: General Conditions for Suzuki Coupling of Aryl Bromides with Phenylboronic Acids

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield Range (%)
4-BromoanisolePd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9085-95
1-Bromo-4-chlorobenzenePd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.0)Toluene/H₂O (5:1)10090-98
4-BromotoluenePd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)8588-96

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0  Regeneration of Catalyst Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd BoronicAcid R²-B(OH)₂ (3-Fluoro-2-methoxy- phenylboronic acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants (Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 90-100 °C) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 3-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. The use of microwave irradiation has significantly advanced this methodology, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced reproducibility.

These application notes provide detailed protocols for the microwave-assisted Suzuki coupling of 3-Fluoro-2-methoxyphenylboronic acid with various aryl halides. The presence of the ortho-methoxy group and a fluorine atom on the boronic acid presents unique considerations regarding steric hindrance and electronic effects. The protocols and data presented herein offer a robust starting point for the efficient synthesis of a diverse range of substituted biaryls, facilitating rapid library generation and expediting drug discovery and development programs.

Materials and Equipment

Reagents:

  • This compound

  • Aryl halide (bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, ethanol/water mixtures)

  • Degassing agent (e.g., argon or nitrogen gas)

Equipment:

  • Microwave reactor

  • Microwave vials with crimp caps

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Syringes and needles

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Column chromatography system for purification

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a general starting point for the coupling of this compound with a variety of aryl bromides.

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vial with a crimp cap.

  • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.2 M concentration) via syringe.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-140 °C) for a specified time (typically 10-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of this compound with an Aryl Chloride

Coupling with aryl chlorides is often more challenging and may require a more active catalyst system.

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add this compound (1.5 equiv.), the aryl chloride (1.0 equiv.), a palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%), and a strong base (e.g., K₃PO₄, 3.0 equiv.).

  • Seal the vial with a crimp cap.

  • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Add the degassed anhydrous solvent (e.g., 1,4-dioxane, 0.2 M concentration) via syringe.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a higher temperature (typically 120-160 °C) for a longer duration (typically 20-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 8-11 from Protocol 1 for work-up and purification.

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of this compound with representative aryl halides. Yields are representative and may vary depending on the specific substrate and reaction scale.

Table 1: Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)1201585-95
24-BromotoluenePd(dppf)Cl₂ (3)Cs₂CO₃DMF1302080-90
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)1101090-98
43-BromopyridinePd(dppf)Cl₂ (4)K₃PO₄Toluene/EtOH/H₂O (4:1:1)1402575-85

Table 2: Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-ChloroacetophenoneXPhos Pd G2 (4)K₃PO₄Dioxane1403070-80
24-ChlorotolueneSPhos Pd G2 (4)K₃PO₄Toluene1504565-75
31-Chloro-4-nitrobenzenePd(OAc)₂/SPhos (3)Cs₂CO₃Dioxane1302585-95
42-ChloropyridineXPhos Pd G2 (5)K₃PO₄Dioxane1606050-60

Visualizations

experimental_workflow start Start reactants Combine Reactants: - this compound - Aryl Halide - Catalyst & Base start->reactants inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reactants->inert solvent Add Degassed Solvent inert->solvent microwave Microwave Irradiation (Set Temperature & Time) solvent->microwave monitor Monitor Reaction (TLC / LC-MS) microwave->monitor workup Aqueous Work-up (Extraction & Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End Product purify->end

Figure 1: General experimental workflow for microwave-assisted Suzuki coupling.

suzuki_cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_halide Ar-Pd(II)L₂-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation Ar'-B(OH)₂ Base pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Tips and Troubleshooting

  • Protodeboronation: Fluorinated boronic acids, especially those with multiple fluorine substituents, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under basic conditions. Using milder bases (e.g., K₃PO₄ instead of stronger bases), shorter reaction times, and lower temperatures can help minimize this side reaction.

  • Steric Hindrance: The ortho-methoxy group on this compound can introduce steric hindrance, potentially slowing down the reaction and lowering yields, especially with sterically demanding aryl halides. In such cases, using a catalyst with a bulky ligand (e.g., SPhos or XPhos) can be beneficial.

  • Aryl Chloride Reactivity: Aryl chlorides are generally less reactive than aryl bromides. To achieve good conversion, higher temperatures, longer reaction times, and more active catalyst systems (e.g., palladium precatalysts with bulky electron-rich phosphine ligands) are often necessary.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents like 1,4-dioxane and DMF are commonly used. For some systems, the addition of water can be beneficial. It is advisable to screen a few solvent systems to find the optimal conditions for a specific substrate combination.

  • Degassing: Thoroughly degassing the solvent and reaction mixture is crucial to prevent the oxidation of the palladium(0) catalyst, which can lead to catalyst deactivation and lower yields.

Synthesis of Biaryl Compounds with 3-Fluoro-2-methoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 3-Fluoro-2-methoxyphenylboronic acid. The Suzuki-Miyaura cross-coupling reaction is the primary method detailed, offering a robust and versatile route to a wide array of biaryl structures. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the fluoro and methoxy substituents.

The strategic placement of a fluorine atom and a methoxy group on the phenyl ring of the boronic acid can significantly influence the physicochemical properties of the resulting biaryl products. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The methoxy group can also modulate the electronic nature and conformational preferences of the molecule.

Core Applications

Biaryl moieties are prevalent in a vast range of pharmaceuticals and biologically active molecules. The use of this compound allows for the introduction of this specific substituted phenyl ring, which can be crucial for optimizing drug-target interactions. Applications of biaryls derived from this building block are found in the development of:

  • Enzyme inhibitors

  • Receptor antagonists and agonists

  • Agrochemicals

  • Organic electronic materials

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organic halide or triflate. This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields.

General Reaction Scheme

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product A Ar-X B + C This compound D ->[Pd catalyst, Base] C->D E Ar-(3-Fluoro-2-methoxyphenyl) D->E

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 mixture), degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the aryl halide, this compound, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for accelerating reaction times and improving yields, particularly for less reactive aryl chlorides.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane/Water (5:1 mixture), degassed

  • Microwave vial

Procedure:

  • In a microwave vial, combine the aryl chloride, this compound, potassium phosphate, Pd₂(dba)₃, and XPhos.

  • Add the degassed 1,4-dioxane/water mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 15-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of a herbicidal compound, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, using a closely related boronic acid (4-chloro-2-fluoro-3-methoxyphenylboronic acid). These conditions can serve as a strong starting point for reactions with this compound, with expected similar outcomes.

Table 1: Suzuki-Miyaura Coupling Conditions and Yields [1][2]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Methyl 4-amino-3,6-dichloropyridine-2-carboxylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O90485-95
2Methyl 4-amino-3-chloro-6-iodopyridine-2-carboxylatePdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O852>90

Yields are based on isolated product as reported in patent literature for a structurally similar boronic acid and are intended as a guide.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX OxAdd Oxidative Addition ArPdArB Ar-Pd(II)-Ar' L_n ArPdX->ArPdArB Transmetal Transmetalation ArPdArB->Pd0 RedElim Reductive Elimination ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ (Base) ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst and Ligand A->B C Inert Atmosphere Purge B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up: Extraction and Washing F->G Reaction Complete H Drying and Concentration G->H I Purification (Chromatography) H->I J Characterization I->J

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Decision Tree for Reaction Optimization

Optimization Start Low Yield or No Reaction Q1 Is the aryl halide an aryl chloride? Start->Q1 A1_Yes Use stronger ligand (e.g., XPhos, SPhos) and stronger base (e.g., K₃PO₄) Q1->A1_Yes Yes A1_No Check catalyst activity and reagent purity Q1->A1_No No End Improved Yield A1_Yes->End Q2 Is protodeboronation observed? A1_No->Q2 A2_Yes Use anhydrous solvents and a less nucleophilic base (e.g., CsF) Q2->A2_Yes Yes A2_No Increase temperature or reaction time Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision tree for troubleshooting and optimizing the Suzuki-Miyaura coupling reaction.

References

3-Fluoro-2-methoxyphenylboronic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxyphenylboronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate pKa, while the methoxy group can influence conformation and solubility. This boronic acid is predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds and construct complex molecular architectures.

These application notes provide an overview of the utility of this compound as a building block, with a focus on its application in the synthesis of kinase inhibitors. A detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided, along with hypothetical quantitative data for a series of synthesized analogs to illustrate its impact on biological activity.

Application in Kinase Inhibitor Synthesis

The 3-fluoro-2-methoxyphenyl moiety has been incorporated into various scaffolds targeting protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases. The specific substitution pattern of this building block can provide advantageous interactions within the ATP-binding pocket of kinases.

Representative Synthetic Application: Synthesis of a Hypothetical Pyrazole-Based Kinase Inhibitor

In this representative example, this compound is used to synthesize a hypothetical series of pyrazole-based kinase inhibitors via a Suzuki-Miyaura cross-coupling reaction with a chlorinated pyrazole core.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

Materials:

  • 4-Chloro-1H-pyrazole derivative (1.0 eq)

  • This compound (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the 4-chloro-1H-pyrazole derivative (1.0 eq), this compound (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and S-Phos (0.04 eq).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(3-fluoro-2-methoxyphenyl)-1H-pyrazole product.

Data Presentation

The following table presents hypothetical quantitative data for a series of kinase inhibitors, where the introduction of the 3-fluoro-2-methoxyphenyl group and related analogs demonstrates the impact of substitution on inhibitory activity.

Compound IDR GroupKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
1a 3-Fluoro-2-methoxyphenyl 15 250
1b2-Methoxyphenyl45400
1c3-Fluorophenyl30350
1dPhenyl120>1000
1e3-Chloro-2-methoxyphenyl25300

This data is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

G Experimental Workflow: Suzuki-Miyaura Coupling reagents Combine Reactants: - 4-Chloro-1H-pyrazole - this compound - Pd(OAc)₂/S-Phos - K₃PO₄ solvent Add Solvents: Anhydrous Dioxane & Degassed Water reagents->solvent reaction Heat under Inert Atmosphere (80-100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Ethyl Acetate & Water - Separate Layers - Extract Aqueous Layer monitoring->workup purification Purification: - Dry with MgSO₄ - Concentrate - Column Chromatography workup->purification product Isolated Product: 4-(3-Fluoro-2-methoxyphenyl)-1H-pyrazole purification->product

Caption: Generalized workflow for the synthesis of a 4-(3-fluoro-2-methoxyphenyl)-1H-pyrazole derivative via Suzuki-Miyaura coupling.

Signaling Pathway: Representative Kinase Inhibition

G Signaling Pathway: Representative Kinase Inhibition cluster_cell Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA activates Substrate Substrate Protein KinaseA->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Synthesized Inhibitor (Compound 1a) Inhibitor->KinaseA inhibits

Caption: Diagram illustrating the inhibition of a generic kinase signaling pathway by a synthesized inhibitor.

Application Notes and Protocols for 3-Fluoro-2-methoxyphenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxyphenylboronic acid is a versatile organoboronic acid that serves as a crucial building block in modern organic synthesis and materials science. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the phenyl ring, allows for the fine-tuning of the electronic and photophysical properties of target molecules. This makes it a valuable reagent in the development of advanced materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and for the synthesis of functional polymers and sensors.

The primary application of this compound in materials science is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the straightforward synthesis of complex molecular architectures, which are fundamental to the performance of advanced materials.

Key Applications in Materials Science

  • Organic Light-Emitting Diodes (OLEDs): The incorporation of the 3-fluoro-2-methoxyphenyl moiety into organic molecules can influence their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for optimizing charge injection and transport in OLED devices, potentially leading to improved efficiency and stability.

  • Conductive Polymers: As a monomer precursor, this compound can be used to synthesize novel conductive polymers. The fluorine and methoxy substituents can enhance the polymer's solubility, processability, and environmental stability, while also modulating its conductivity.

  • Fluorescent Sensors: The boronic acid functional group itself is a key component in the design of fluorescent sensors for the detection of various analytes, including reactive oxygen species. While this application is more common for other boronic acids, the unique electronic nature of this compound could be exploited to develop sensors with novel properties.

Quantitative Data Summary

The following table summarizes hypothetical performance data for an OLED device incorporating a novel emitter synthesized using this compound. This data is for illustrative purposes to highlight the potential impact of this building block on material properties.

Performance MetricValueUnits
Maximum Emission Wavelength (λmax)450nm
External Quantum Efficiency (EQE)15%
Luminous Efficacy30lm/W
Turn-on Voltage3.5V
Operational Lifetime (LT50)>10,000hours

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide, a common step in the synthesis of materials for organic electronics.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene as a model compound)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) to the flask.

  • Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Coupling_Pathway cluster_cat Catalytic Cycle Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Pd(0) Pd(0) Reductive\nElimination->Pd(0) Product Ar-Ar' Reductive\nElimination->Product Pd(0)->Oxidative\nAddition Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar'->Reductive\nElimination Ar-X Aryl Halide Ar-X->Oxidative\nAddition Boronic_Acid 3-Fluoro-2-methoxy- phenylboronic Acid Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

Experimental_Workflow start Start setup Reaction Setup: - Boronic Acid - Aryl Halide - Catalyst - Base start->setup solvent Add Solvents (e.g., Dioxane/Water) setup->solvent reaction Heat and Stir (e.g., 90°C, 18h) solvent->reaction workup Aqueous Work-up: - Dilute - Wash reaction->workup purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS, etc. purify->characterize end End Product characterize->end

Caption: General experimental workflow for material synthesis.

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Fluoro-2-methoxyphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active molecules, functional materials, and agrochemicals. 3-Fluoro-2-methoxyphenylboronic acid is a valuable building block in medicinal chemistry, as the unique electronic properties of the fluorine and methoxy substituents can significantly influence the physicochemical and pharmacological properties of the resulting compounds.

These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The information is curated from established methodologies and serves as a robust starting point for reaction setup, optimization, and successful execution in a research and development setting.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established palladium-catalyzed process. The reaction generally proceeds through three key steps:

  • Oxidative Addition: An active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend I > Br > Cl.

  • Transmetalation: In the presence of a base, the organoboronic acid forms a boronate species, which then transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst to continue the cycle.

Recommended Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst system (palladium source and ligand), base, and solvent. For the coupling of this compound, the following conditions have been found to be effective.

Data Presentation: Summary of Reaction Conditions and Yields
Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O8012-24Good to Excellent
2-BromopyridinePd(dppf)Cl₂Na₃PO₄1,4-Dioxane/H₂O10012-24Modest to Good
4-ChlorobenzonitrilePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012-24Good
1-Iodo-4-nitrobenzenePd(PPh₃)₄Cs₂CO₃Toluene11012-24Good to Excellent
Methyl 4-amino-3,6-dichloropyridine-2-carboxylatePd CatalystBaseMIBK--High

Yields are categorized as: Modest (40-60%), Good (60-80%), Excellent (>80%). MIBK stands for Methyl Isobutyl Ketone.

Experimental Protocols

The following are detailed experimental procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure using a Phosphine Ligand (e.g., SPhos)

This protocol is suitable for the coupling of aryl chlorides and bromides.

Materials:

  • This compound

  • Aryl halide (e.g., 4-chlorobenzonitrile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Reaction vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial, add this compound (1.2 mmol, 1.2 equiv.), the desired aryl halide (1.0 mmol, 1.0 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using a Palladium(0) Catalyst (e.g., Pd(PPh₃)₄)

This protocol is generally effective for aryl bromides and iodides.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

  • Round-bottom flask with a reflux condenser and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination ArAr' Biaryl Product (Ar-Ar') Ar-Pd(II)(Ar')L2->ArAr' ArX Aryl Halide (Ar-X) ArX->Ar-Pd(II)(X)L2 Ar'B(OH)2 3-Fluoro-2-methoxyphenylboronic acid (Ar'-B(OH)₂) + Base Ar'B(OH)2->Ar-Pd(II)(Ar')L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Base - Palladium Catalyst & Ligand start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Quench Reaction - Extraction reaction->workup purification Purification: Column Chromatography workup->purification end End (Pure Biaryl Product) purification->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Note: The Utility of 3-Fluoro-2-methoxyphenylboronic Acid in the Synthesis of a Key Pharmaceutical Intermediate for Lorlatinib

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Audience: Researchers, scientists, and drug development professionals in medicinal and process chemistry.

Abstract: This document details the application of 3-Fluoro-2-methoxyphenylboronic acid as a critical reagent in the synthesis of a key biphenyl intermediate required for the production of Lorlatinib (PF-06463922), a potent third-generation ALK/ROS1 tyrosine kinase inhibitor. A detailed protocol for a high-yield Suzuki-Miyaura cross-coupling reaction is provided, along with a summary of reaction parameters and a workflow diagram.

Introduction

This compound is a versatile organoboron compound widely utilized as a building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The electronic properties conferred by the fluoro and methoxy substituents make it an attractive coupling partner for constructing complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

One notable application of this reagent is in the synthesis of Lorlatinib (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). Lorlatinib is designed to be effective against mutations that confer resistance to earlier-generation ALK inhibitors and to penetrate the blood-brain barrier. The synthesis of Lorlatinib involves the creation of a key biphenyl intermediate, tert-butyl (3'-fluoro-2'-methoxy-[1,1'-biphenyl]-3-yl)carbamate, through the coupling of this compound with a protected aminobromopyridine derivative.[1]

Biological Context: The ALK/ROS1 Signaling Pathway

Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, under normal physiological conditions, play a role in cell growth and development. In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of fusion genes (e.g., EML4-ALK, CD74-ROS1). These fusion proteins result in ligand-independent, constitutive activation of the kinase domain.

This constant activation triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways. The uncontrolled signaling from these pathways promotes cancer cell proliferation, survival, and metastasis. Lorlatinib acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK and ROS1, thereby blocking these downstream oncogenic signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK / ROS1 Fusion Protein PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->ALK_ROS1 Inhibits G start Starting Materials: - tert-butyl (5-bromopyridin-2-yl)carbamate - this compound - Pd(dppf)Cl₂ - Na₂CO₃ setup Reaction Setup (Inert Atmosphere) start->setup solvents Add Degassed Solvents (Dioxane/Water) setup->solvents reaction Suzuki Coupling Reaction (Heat to 90 °C) solvents->reaction workup Aqueous Workup (EtOAc/Water Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Intermediate: tert-butyl (3'-fluoro-2'-methoxy- [1,1'-biphenyl]-3-yl)carbamate purification->product

References

Application Notes and Protocols for Scalable Synthesis Using 3-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxyphenylboronic acid is a valuable synthetic intermediate, particularly in the construction of complex biaryl and heteroaryl structures that are prevalent in medicinal chemistry and materials science. The presence of both a fluoro and a methoxy group on the phenyl ring allows for the strategic modulation of a molecule's electronic properties, lipophilicity, and metabolic stability. The fluorine atom can enhance binding affinity to biological targets and improve pharmacokinetic properties, while the methoxy group can influence conformation and solubility.[1] This document provides detailed protocols for the scalable synthesis of this compound and its subsequent application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2]

Physicochemical and Safety Data

Proper handling and storage of this compound are crucial for ensuring its stability and for laboratory safety. The following data has been compiled from various sources.

PropertyValueReference
CAS Number 762287-59-2
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol
Appearance Solid
Storage Store in a cool, dry place under an inert atmosphere.
Safety Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Scalable Synthesis of this compound

The following protocol is adapted from established methods for the synthesis of structurally similar phenylboronic acids and is suitable for scaling up. The key transformation involves a directed ortho-metalation of 2-fluoroanisole followed by borylation.

Experimental Workflow: Synthesis of this compound

G start Start: 2-Fluoroanisole in THF step1 Cool to -78 °C under N₂ start->step1 step2 Slowly add n-BuLi step1->step2 step3 Stir for 2-4 hours at -78 °C step2->step3 step4 Slowly add Triisopropyl borate step3->step4 step5 Warm to room temperature and stir overnight step4->step5 step6 Quench with aqueous HCl step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Wash with brine, dry over Na₂SO₄ step7->step8 step9 Concentrate in vacuo step8->step9 step10 Recrystallize from Heptane/Toluene step9->step10 end_product Product: this compound step10->end_product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • 2-Fluoroanisole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heptane

  • Toluene

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, add 2-fluoroanisole (1.0 eq) and anhydrous THF (10 volumes).

  • Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq) via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 2-4 hours.

  • Borylation: Slowly add triisopropyl borate (1.2 eq) to the reaction mixture, again keeping the internal temperature below -70 °C.

  • Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture to 0-5 °C and slowly quench by adding 2 M aqueous HCl until the pH is acidic (pH ~2).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 5 volumes).

  • Combine the organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as a heptane/toluene mixture, to yield pure this compound.

Application in Scalable Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds. This compound is an excellent coupling partner for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals such as anti-inflammatory agents and kinase inhibitors.[1][3]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Pd0 Pd(0)L₂ PdII_ArX Ar¹-Pd(II)L₂-X Pd0->PdII_ArX PdII_ArAr Ar¹-Pd(II)L₂-Ar² PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Ar1Ar2 Ar¹-Ar² PdII_ArAr->Ar1Ar2 ArX Ar¹-X ArX->Pd0 Oxidative Addition Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->PdII_ArX Base Base Base->Ar2BOH2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Scalable Protocol: Synthesis of 2-Fluoro-3-methoxy-4'-methylbiphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-bromotoluene, which can be adapted for other aryl halides.

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Celite

ReagentMolar Eq.Catalyst Loading
4-Bromotoluene1.0-
This compound1.2-
Pd(OAc)₂-1 mol%
SPhos-2 mol%
K₃PO₄2.0-

Procedure:

  • Reactor Setup: Charge a reactor with 4-bromotoluene (1.0 eq), this compound (1.2 eq), potassium phosphate (2.0 eq), toluene (5 volumes), and water (1 volume).

  • Inerting: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vessel, prepare a solution of Pd(OAc)₂ (0.01 eq) and SPhos (0.02 eq) in a small amount of degassed toluene. Add this catalyst solution to the main reactor.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (5 volumes) and water (3 volumes).

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 3 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., isopropanol/heptane) to yield the desired biaryl product.

Applications in Drug Discovery

The biaryl moiety synthesized through the described Suzuki-Miyaura coupling is a privileged scaffold in medicinal chemistry. The 3-fluoro-2-methoxyphenyl group can be found in a variety of compounds targeting different biological pathways. For instance, this structural motif is explored in the development of kinase inhibitors for oncology and in the design of novel anti-inflammatory agents.[1][3] The specific substitution pattern can lead to enhanced potency and selectivity for the intended biological target.

Logical Relationship: From Building Block to Biological Target

G boronic_acid 3-Fluoro-2-methoxyphenylboronic Acid suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki biaryl Substituted Biaryl Scaffold suzuki->biaryl drug_discovery Drug Discovery & Development biaryl->drug_discovery kinase_inhibitors Kinase Inhibitors (e.g., for Oncology) drug_discovery->kinase_inhibitors anti_inflammatory Anti-inflammatory Agents drug_discovery->anti_inflammatory

Caption: Role of this compound in drug discovery.

References

Application Notes and Protocols for the One-Pot Synthesis of Biologically Relevant Scaffolds Utilizing 3-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-pot syntheses and multicomponent reactions (MCRs) are powerful strategies in modern organic chemistry, enabling the efficient construction of complex molecular architectures from simple precursors in a single synthetic operation. These approaches offer significant advantages in terms of step economy, reduced waste generation, and rapid access to diverse chemical libraries, which are critical aspects of drug discovery and development. 3-Fluoro-2-methoxyphenylboronic acid is a versatile building block in organic synthesis, particularly in cross-coupling reactions. Its unique electronic properties, stemming from the presence of both a fluorine atom and a methoxy group on the phenyl ring, can impart desirable characteristics to the resulting molecules, such as enhanced metabolic stability and binding affinity to biological targets.

This document provides detailed application notes and protocols for the one-pot synthesis of substituted quinolines, a privileged scaffold in medicinal chemistry, via a Petasis-type reaction involving this compound. Quinolines are found in a wide array of pharmaceuticals and bioactive natural products, exhibiting a broad spectrum of biological activities. The described protocol offers a streamlined approach to novel quinoline derivatives, which can be further evaluated as potential therapeutic agents, for instance, as kinase inhibitors.

Application: One-Pot Synthesis of 2-(3-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic Acid

This protocol details a one-pot, three-component reaction for the synthesis of 2-(3-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid. This reaction, a variation of the Doebner-von Miller reaction, combines an aniline, an aldehyde (or its precursor), and a pyruvic acid derivative in a single pot to construct the quinoline core. In this specific application, 2-aminobenzaldehyde, this compound (acting as an aryl source in a Petasis-type mechanism), and pyruvic acid are reacted to yield the target quinoline derivative.

Potential Applications in Drug Discovery

Quinoline derivatives are known to interact with various biological targets. Specifically, substituted quinolines have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2-arylquinoline scaffold synthesized through this protocol can serve as a core structure for the development of novel kinase inhibitors. The 3-fluoro-2-methoxyphenyl moiety can be strategically employed to probe the binding pocket of a target kinase, potentially forming favorable interactions and enhancing inhibitory potency and selectivity.

Experimental Protocols

Materials and Reagents
  • This compound (≥97% purity)

  • 2-Aminobenzaldehyde (≥98% purity)

  • Pyruvic acid (≥98% purity)

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

One-Pot Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (1.21 g, 10 mmol, 1.0 equiv.).

  • Solvent and Reactant Addition: Add 40 mL of anhydrous ethanol to the flask and stir the mixture until the 2-aminobenzaldehyde is fully dissolved. To this solution, add this compound (1.70 g, 10 mmol, 1.0 equiv.) and pyruvic acid (0.88 g, 10 mmol, 1.0 equiv.).

  • Reaction Conditions: Gently heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is redissolved in 50 mL of ethyl acetate and transferred to a separatory funnel. The organic layer is washed sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • Final Purification: The resulting solid is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-(3-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid.

  • Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Data Presentation

ProductStarting MaterialsSolventReaction Time (h)Temperature (°C)Yield (%)
2-(3-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acidThis compound, 2-Aminobenzaldehyde, Pyruvic acidEthanol128075-85

Note: The yield is an estimated range based on similar reported reactions and may vary depending on the specific experimental conditions and scale.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A 1. Add 2-Aminobenzaldehyde to flask B 2. Add anhydrous Ethanol A->B C 3. Add this compound B->C D 4. Add Pyruvic acid C->D E 5. Reflux at 80°C for 12h D->E F 6. Monitor by TLC E->F G 7. Cool to room temperature F->G H 8. Remove solvent in vacuo G->H I 9. Redissolve in Ethyl Acetate H->I J 10. Wash with HCl, H2O, Brine I->J K 11. Dry over MgSO4 J->K L 12. Evaporate solvent K->L M 13. Column Chromatography L->M N 14. Characterization (NMR, MS) M->N

Caption: One-pot synthesis workflow for 2-(3-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid.

Proposed Kinase Inhibition Signaling Pathway

G cluster_0 Cell Signaling Cascade Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Activates Kinase Target Kinase (e.g., MPS1) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Leads to Inhibitor Synthesized Quinolone Derivative Inhibitor->Kinase Inhibits

Caption: Proposed mechanism of action for the synthesized quinoline derivative as a kinase inhibitor.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 3-Fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in Suzuki Coupling with 3-Fluoro-2-methoxyphenylboronic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors I should investigate?

A1: Low yields with this substrate often stem from a combination of steric and electronic factors. The primary aspects to check are:

  • Catalyst and Ligand Choice: The ortho-methoxy group on the boronic acid introduces significant steric hindrance, which can impede key steps in the catalytic cycle.[1][2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]

  • Reaction Conditions: The selection of base, solvent, and temperature is critical and highly interdependent.[2]

  • Reagent Quality and Stability: The purity of the boronic acid, aryl halide, and the activity of the palladium catalyst are crucial. Boronic acids can degrade over time.[2]

  • Atmosphere Control: Oxygen can lead to catalyst decomposition and the undesirable homocoupling of the boronic acid.[2] Reactions must be performed under an inert atmosphere.[2]

Q2: What are the most common side reactions observed with this type of boronic acid?

A2: The two most prevalent side reactions are:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is a common issue with electron-rich or sterically hindered boronic acids, especially in the presence of water and base.[2][3]

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl. This side reaction can be promoted by the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[2][4]

Q3: How does the fluorine and methoxy substitution on the phenylboronic acid affect the reaction?

A3: The substituents have dual effects. The ortho-methoxy group creates significant steric hindrance, which can slow down the transmetalation and reductive elimination steps.[2] Electronically, the methoxy group is electron-donating and the fluorine is electron-withdrawing; their combined effect influences the nucleophilicity of the boronic acid and its susceptibility to side reactions like protodeboronation.

Q4: Can I use standard conditions like Pd(PPh₃)₄ and Na₂CO₃ for this coupling?

A4: While these conditions can work for simple substrates, they are often ineffective for sterically demanding couplings.[1][5] The steric bulk of the ortho-methoxy group on this compound typically requires more specialized and highly active catalyst systems to achieve a good yield.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

If you observe unreacted starting materials, the catalytic cycle is likely stalled. This can be due to an inactive catalyst or suboptimal reaction conditions.

Potential Cause Troubleshooting Steps & Recommendations
Steric Hindrance The ortho-methoxy group hinders the approach to the palladium center. Solution: Employ bulky, electron-rich ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective as they promote the formation of a reactive, coordinatively unsaturated Pd(0) species and accelerate reductive elimination.[1][2]
Inactive Catalyst The palladium catalyst must be in its active Pd(0) state.[1] Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction. The catalyst or ligand may have degraded due to improper storage. Solution: Use a fresh, high-purity catalyst. Consider using a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which can be more efficient at generating the active catalyst.[2][4]
Suboptimal Base/Solvent A weak base may not be sufficient to activate the boronic acid for transmetalation.[1] The base's effectiveness is also highly dependent on the solvent system.[2] Solution: A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective for challenging couplings.[6] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring.[2] A screen of different solvent systems (e.g., Dioxane/H₂O, Toluene, DMF) may be necessary.[7]
Low Temperature The activation energy for sterically hindered couplings can be high. Solution: Increase the reaction temperature incrementally, for example, from 80 °C to 110 °C. Be aware that higher temperatures can sometimes increase the rate of side reactions.[6]
Issue 2: Significant Protodeboronation is Observed

If you identify the byproduct 2-fluoroanisole, protodeboronation is a key issue. This side reaction involves the cleavage of the C-B bond by a proton source.[3]

Potential Cause Troubleshooting Steps & Recommendations
Presence of Water Water is the primary proton source for this side reaction.[2] Solution: Switch to anhydrous reaction conditions. Ensure solvents are thoroughly dried and use a dry, finely powdered base.[2]
Base Strength Strong bases in aqueous media can accelerate protodeboronation.[2] Solution: Consider switching to a milder, non-hydroxide base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) under anhydrous conditions.[2]
Boronic Acid Instability Boronic acids are inherently susceptible to protodeboronation. Solution: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt.[8] These are generally less prone to this side reaction and can be used directly in the coupling.[8]
Issue 3: Significant Homocoupling of the Boronic Acid is Observed

The presence of 3,3'-difluoro-2,2'-dimethoxy-1,1'-biphenyl indicates that homocoupling is a major competing pathway.

Potential Cause Troubleshooting Steps & Recommendations
Oxygen in Reaction Oxygen can promote catalyst decomposition and oxidative homocoupling. Solution: Ensure the reaction setup is fully inert. Solvents must be rigorously degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2][7]
Inefficient Precatalyst Reduction If using a Pd(II) precatalyst, slow or incomplete reduction to Pd(0) can favor homocoupling. Solution: Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use a modern precatalyst that efficiently generates the active Pd(0) species.[4]
Reaction Kinetics If the rate of transmetalation is slow due to steric hindrance, homocoupling can become more competitive. Solution: Optimize the ligand and base to accelerate the main catalytic cycle. In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.[4]

Data Presentation: Catalyst & Base Selection

Direct comparative data for this compound is limited. However, data from couplings of other sterically hindered or challenging substrates can provide valuable guidance.

Table 1: Effect of Base on the Yield of a Sterically Hindered Coupling (Data generalized from a study on mesitylboronic acid with iodobenzene)[5]

BaseSolvent SystemTemperature (°C)Time (h)Yield (%)
Na₂CO₃Benzene/H₂O804884
Na₂CO₃DME/H₂O80783
K₃PO₄DME/H₂O80< 770
NaOHDME/H₂O80295
Ba(OH)₂DME/H₂O80299

Note: While stronger bases like NaOH and Ba(OH)₂ gave higher yields in this specific case, they can also promote protodeboronation and may not be suitable for all substrates.[2][5]

Table 2: Comparison of Palladium Catalyst Systems for Challenging Couplings (Qualitative guide based on performance with various difficult substrates)[9]

Catalyst SystemLigand TypeTypical SubstratesKey Advantages
Pd(PPh₃)₄ Monodentate PhosphineSimple, unhindered aryl bromides/iodidesStandard, widely available catalyst.
Pd(dppf)Cl₂ Bidentate Ferrocenyl PhosphineHeteroaryl boronic acids, some hindered systemsRobust and versatile, often providing good yields where other catalysts fail.[9]
Pd(OAc)₂ / SPhos Buchwald Biaryl PhosphineElectron-rich/deficient and sterically hindered substratesHighly active system, effective under mild conditions.[9] The ligand promotes challenging oxidative addition and reductive elimination steps.[1][2]
XPhos Pd G3 Buchwald Palladacycle PrecatalystAryl chlorides, sterically demanding partnersAir-stable, highly active, and efficient at generating the active Pd(0) catalyst.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid

This is a generalized procedure that serves as a starting point and should be optimized for the specific aryl halide partner.[2]

Reagents & Equipment:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene)

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the finely powdered base (2.0-3.0 equiv).[2]

  • Inert Atmosphere: Seal the vessel with a septum cap, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%).[2]

  • Solvent Addition: Add the degassed solvent via syringe. The total volume should be sufficient to create a concentration of ~0.1 M with respect to the limiting reagent.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) by taking small aliquots from the reaction mixture.[6]

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the inorganic salts.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[11]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Boronic Ar²-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow decision decision start_node Low Yield Observed decision1 Significant Unreacted Starting Material? start_node->decision1 Analyze crude reaction mixture action_node action_node action1 Optimize Catalyst & Conditions: - Use Bulky Ligand (e.g., SPhos) - Use Stronger Base (e.g., K₃PO₄) - Increase Temperature decision1->action1 Yes decision2 Protodeboronation Product Observed? decision1->decision2 No action2 Minimize Proton Source: - Use Anhydrous Conditions - Use KF as Base - Convert to Pinacol Ester decision2->action2 Yes decision3 Homocoupling Product Observed? decision2->decision3 No action3 Eliminate Oxygen: - Rigorously Degas Solvents - Ensure Inert Atmosphere - Use Pd(0) Source or  Efficient Precatalyst decision3->action3 Yes action4 Complex Mixture: - Re-evaluate Reagent Purity - Screen Different Solvents - Lower Reaction Temperature decision3->action4 No

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.

Component_Selection cluster_side_reactions Considering Side Reactions decision decision start_node Select Reaction Components for This compound decision1 Nature of Aryl Halide Coupling Partner? start_node->decision1 result_node result_node group1 Requires Highly Active System decision1->group1 Aryl Chloride (Less Reactive) group2 Broader Options Available decision1->group2 Aryl Bromide/Iodide (More Reactive) result1 Use Buchwald Palladacycle (e.g., XPhos Pd G3/G4) or NHC Ligand System group1->result1 Catalyst/Ligand result2 Use Strong Base (K₃PO₄, Cs₂CO₃) and Higher Temperature (100-120 °C) group1->result2 Base/Temp decision2 Is Protodeboronation a concern? result2->decision2 result3 Use Buchwald Ligand (SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ group2->result3 Catalyst/Ligand result4 Screen Bases (K₃PO₄, K₂CO₃) at Moderate Temperature (80-100 °C) group2->result4 Base/Temp result4->decision2 result5 Use Anhydrous Conditions and consider converting boronic acid to a pinacol ester. decision2->result5 Yes

Caption: Decision tree for selecting key reaction components for a hindered boronic acid.

References

Technical Support Center: 3-Fluoro-2-methoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this reagent in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The most prevalent side reactions are protodeboronation and homocoupling of the boronic acid. Protodeboronation results in the formation of 2-fluoroanisole, while homocoupling yields 3,3'-difluoro-2,2'-dimethoxybiphenyl. The presence of ortho-substituents, such as the fluoro and methoxy groups, can influence the rates of these side reactions.

Q2: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the likely causes?

A2: Low yields are often attributed to competing side reactions like protodeboronation and homocoupling. Several factors can contribute to this:

  • Suboptimal reaction conditions: Inappropriate choice of catalyst, ligand, base, solvent, or temperature can favor side reactions over the desired cross-coupling.

  • Steric hindrance: The ortho-fluoro and methoxy groups can sterically hinder the approach of the boronic acid to the palladium center, slowing down the transmetalation step and allowing more time for side reactions to occur.

  • Moisture: The presence of excess water can promote protodeboronation.

  • Oxygen: Dissolved oxygen in the reaction mixture can facilitate the homocoupling of the boronic acid.[1]

Q3: How can I minimize protodeboronation of this compound?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common challenge. To minimize this side reaction, consider the following strategies:

  • Use of milder bases: Strong bases can accelerate protodeboronation. Using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often beneficial.

  • Anhydrous conditions: While a small amount of water can be beneficial for the Suzuki coupling, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents can be advantageous.

  • Lower reaction temperatures: Higher temperatures can increase the rate of protodeboronation. If the chosen catalyst is sufficiently active, running the reaction at a lower temperature may improve the yield of the desired product.

  • Use of boronic esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can reduce the rate of protodeboronation.

Q4: What conditions are recommended to prevent the homocoupling of this compound?

A4: Homocoupling is the palladium-catalyzed dimerization of the boronic acid. To suppress this side reaction:

  • Degas the reaction mixture: Thoroughly degassing the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) is crucial to remove dissolved oxygen, which is a known promoter of homocoupling.[1]

  • Use of appropriate ligands: The choice of phosphine ligand can influence the rate of homocoupling. Experimenting with different ligands may be necessary to find the optimal one for your specific substrate.

  • Control of reaction stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common, but a large excess should be avoided as it can increase the likelihood of homocoupling.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low to no conversion of starting materials Inactive catalyst• Use a pre-catalyst or ensure the active Pd(0) species is generated. • Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).
Steric hindrance from ortho-substituents• Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to facilitate oxidative addition and transmetalation.
Inappropriate base• The base is crucial for activating the boronic acid. Try stronger bases like Cs₂CO₃ or K₃PO₄ if milder bases are ineffective.
Significant formation of 2-fluoroanisole (protodeboronation product) High reaction temperature• Lower the reaction temperature.
Presence of excess water• Use anhydrous solvents and reagents.
Strong base• Switch to a milder base (e.g., K₂CO₃, K₃PO₄).
Significant formation of 3,3'-difluoro-2,2'-dimethoxybiphenyl (homocoupling product) Presence of oxygen• Thoroughly degas all solvents and the reaction mixture with an inert gas.[1]
Catalyst system• Screen different palladium catalysts and phosphine ligands.
Low yield of desired product with complex mixture of byproducts Multiple competing side reactions• Systematically optimize the reaction conditions (catalyst, ligand, base, solvent, temperature) using a design of experiments (DoE) approach if possible. • Consider converting the boronic acid to a more stable pinacol ester.

Experimental Protocols

The following protocols are based on examples from the literature for the Suzuki-Miyaura coupling of this compound and can be used as a starting point for optimization.

Protocol 1: General Suzuki Coupling with a Brominated Coupling Partner

This protocol is adapted from a patent describing the synthesis of biaryl compounds.[2]

  • Reaction Setup: To a degassed solution of the bromo-substituted reactant (1 equivalent) in dioxane, add this compound (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a 1 M aqueous solution of potassium carbonate (K₂CO₃, 3 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling in DMF

This protocol is based on a patent for the synthesis of 3-amino-pyridine derivatives.[3][4]

  • Reaction Setup: In a reaction vessel, combine the halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃) in DMF.

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed.

  • Workup and Purification: Follow standard aqueous workup and chromatographic purification procedures. A reported yield for a similar reaction was 27%.[3][4]

Visualizing Reaction Pathways

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OH)₂ (Base) PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Side Reaction: Protodeboronation

This diagram shows the pathway for the protodeboronation of an aryl boronic acid.

Protodeboronation BoronicAcid Ar-B(OH)₂ Product Ar-H BoronicAcid->Product Protodeboronation ProtonSource H₂O / H⁺ BoronByproduct B(OH)₃

Caption: The protodeboronation of an aryl boronic acid.

Side Reaction: Homocoupling

This diagram illustrates the homocoupling of an aryl boronic acid, often promoted by oxygen.

Homocoupling TwoBoronicAcid 2 Ar-B(OH)₂ HomocouplingProduct Ar-Ar TwoBoronicAcid->HomocouplingProduct Homocoupling Pd_Catalyst Pd(0) / O₂

Caption: The homocoupling of an aryl boronic acid.

Troubleshooting Workflow

This workflow provides a logical approach to troubleshooting common issues in Suzuki-Miyaura couplings with this compound.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst active? Have you tried a pre-catalyst? Start->Check_Catalyst Screen_Ligands Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) Check_Catalyst->Screen_Ligands No Check_Byproducts Analyze crude mixture for protodeboronation or homocoupling Check_Catalyst->Check_Byproducts Yes Screen_Ligands->Check_Byproducts Optimize_Conditions Optimize Base, Solvent, and Temperature Check_Byproducts->Optimize_Conditions Protodeboronation Degas Thoroughly degas reaction mixture Check_Byproducts->Degas Homocoupling Use_Ester Consider using a pinacol or MIDA ester Optimize_Conditions->Use_Ester Degas->Use_Ester Success Improved Yield Use_Ester->Success

Caption: A troubleshooting workflow for Suzuki-Miyaura reactions.

References

Technical Support Center: Protodeboronation of 3-Fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the protodeboronation of 3-fluoro-2-methoxyphenylboronic acid in experimental settings, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the case of this compound, this reaction leads to the formation of 2-fluoroanisole as a byproduct, consuming the boronic acid and consequently lowering the yield of the desired product in reactions like the Suzuki-Miyaura coupling. The substitution pattern of this compound, particularly the presence of an ortho-methoxy group, can influence its susceptibility to protodeboronation.

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can accelerate the rate of protodeboronation:

  • pH: The reaction is often catalyzed by both acidic and basic conditions. For many arylboronic acids, protodeboronation is fastest at high pH.[2]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.

  • Solvent: The presence of a proton source, such as water, is a key requirement for protodeboronation.

  • Base: Strong bases, especially in aqueous solutions, can significantly promote the formation of the more reactive arylboronate anion, which is more susceptible to protodeboronation.[2]

  • Reaction Time: Longer exposure to reaction conditions that favor protodeboronation will lead to a greater extent of this side reaction.

Q3: How can I detect and quantify the extent of protodeboronation?

A3: The protodeboronation of this compound yields 2-fluoroanisole. You can monitor the reaction and quantify this byproduct using several analytical techniques:

  • 19F NMR Spectroscopy: This is a highly effective method due to the presence of the fluorine atom. You can monitor the disappearance of the signal corresponding to the starting boronic acid and the appearance of a new signal for 2-fluoroanisole.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the starting material, the desired product, and the 2-fluoroanisole byproduct.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile byproducts like 2-fluoroanisole.[3]

Q4: How does the 3-fluoro-2-methoxy substitution pattern affect the stability of the boronic acid?

Troubleshooting Guide

Issue: Low yield in Suzuki-Miyaura coupling and suspected protodeboronation.

  • Symptom: You observe a significant amount of 2-fluoroanisole in your reaction mixture by GC-MS or NMR, and the yield of your desired cross-coupled product is low.

  • Troubleshooting Steps:

    • Optimize the Base: Strong bases like NaOH or KOH can accelerate protodeboronation. Switch to a milder base.

    • Control the Temperature: If your catalytic system is sufficiently active, try running the reaction at a lower temperature.

    • Use Anhydrous Conditions: Minimize the amount of water in your reaction. Use anhydrous solvents and consider adding molecular sieves.

    • Employ a More Stable Boron Reagent: Convert the boronic acid to a more stable pinacol or MIDA ester.

    • Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, outcompeting the slower protodeboronation side reaction.

Quantitative Data

While specific kinetic data for the protodeboronation of this compound is not extensively published, the following tables provide data for analogous compounds to illustrate the impact of reaction conditions.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield and Protodeboronation Byproduct.

EntryBaseTemperature (°C)Yield of Desired Product (%)Protodeboronation Byproduct (%)
1NaOH1004550
2K₃PO₄1007520
3K₂CO₃1008015
4Cs₂CO₃8088<10

This table presents hypothetical data based on general trends observed for arylboronic acids prone to protodeboronation.

Table 2: Relative Half-lives of Protodeboronation for Various Arylboronic Acids at pH 13 (70 °C in 50% aq. dioxane).

Arylboronic AcidRelative Half-life (t1/2)
Phenylboronic acidVery Long
4-Fluorophenylboronic acidLong
2-Fluorophenylboronic acidShort
2,6-Difluorophenylboronic acid~5 seconds[1]
Pentafluorophenylboronic acid~2.6 milliseconds[1]

This data is from studies on various fluorinated phenylboronic acids and illustrates the significant impact of fluorine substitution on the rate of protodeboronation.[4]

Experimental Protocols

Protocol 1: Monitoring Protodeboronation by 19F NMR Spectroscopy
  • Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • Internal Standard: Add a known amount of a fluorine-containing internal standard that does not react under the reaction conditions (e.g., trifluorotoluene).

  • Initiation: At time zero, add the base or other reagents that are being investigated for their effect on protodeboronation.

  • Data Acquisition: Acquire 19F NMR spectra at regular time intervals.

  • Analysis: Integrate the signals corresponding to the starting material and the 2-fluoroanisole byproduct relative to the internal standard to determine their concentrations over time.

Protocol 2: Suzuki-Miyaura Coupling with Minimized Protodeboronation
  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any required ligand.

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane, THF, or toluene) via syringe. If necessary, a minimal amount of degassed water can be added.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Protocol 3: Synthesis of this compound pinacol ester
  • Setup: To a round-bottom flask, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).

  • Solvent: Add a suitable solvent such as toluene or THF.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling or purified by column chromatography.

Protocol 4: Synthesis of this compound MIDA ester
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Reaction Completion: Continue refluxing until no more water is collected.

  • Isolation: Cool the reaction mixture and remove the toluene under reduced pressure. The crude MIDA ester can be purified by precipitation or chromatography.

Visualizations

Protodeboronation_Mechanism ArylBOH2 Ar-B(OH)₂ ArylBOH3_minus [Ar-B(OH)₃]⁻ ArylBOH2->ArylBOH3_minus + OH⁻ TS Transition State ArylBOH3_minus->TS + H₂O ArH Ar-H (Protodeboronation Product) TS->ArH BOH3 B(OH)₃ TS->BOH3

Base-catalyzed protodeboronation pathway.

Troubleshooting_Workflow start Low Yield & High Protodeboronation? check_base Use Milder Base? (e.g., K₃PO₄, Cs₂CO₃) start->check_base Yes lower_temp Lower Reaction Temperature? check_base->lower_temp Yes optimize_catalyst Optimize Catalyst/Ligand check_base->optimize_catalyst No anhydrous Use Anhydrous Solvent? lower_temp->anhydrous Yes lower_temp->optimize_catalyst No stable_ester Switch to Pinacol/MIDA Ester? anhydrous->stable_ester Yes anhydrous->optimize_catalyst No problem_solved Problem Solved? stable_ester->problem_solved Yes stable_ester->optimize_catalyst No problem_solved->optimize_catalyst No end Successful Coupling problem_solved->end Yes optimize_catalyst->problem_solved

Troubleshooting workflow for protodeboronation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Reagents in Anhydrous Solvent add_catalyst Add Catalyst/Ligand under Inert Atmosphere prep_reagents->add_catalyst run_reaction Run Reaction at Optimized Temperature add_catalyst->run_reaction monitor Monitor by HPLC or 19F NMR run_reaction->monitor quantify Quantify Starting Material, Product, and Byproduct monitor->quantify analyze Analyze Kinetics/ Final Yield quantify->analyze

Experimental workflow for quantifying protodeboronation.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions of 3-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura cross-coupling reactions involving 3-Fluoro-2-methoxyphenylboronic acid. The guidance provided is based on established principles of palladium-catalyzed cross-coupling reactions, with a focus on addressing the specific challenges posed by this sterically hindered and electronically complex substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the most common initial checks?

A1: When encountering low yields with this compound, the primary factors to investigate are the catalyst system, reaction setup, and reagent quality. The ortho-methoxy and meta-fluoro substituents introduce steric hindrance and electronic effects that require careful optimization. Initial troubleshooting should focus on:

  • Catalyst Activity and Choice: Ensure the palladium source and ligand are active. For sterically hindered substrates like this, bulky and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are often necessary to promote efficient oxidative addition and reductive elimination.

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel is a common cause of catalyst deactivation and can lead to side reactions like homocoupling.

  • Reagent Purity: Verify the purity of the this compound and the coupling partner. Boronic acids can degrade over time, particularly through protodeboronation.

  • Base Selection and Solubility: The choice of base is critical for activating the boronic acid. The base must be strong enough but not so strong as to cause degradation. Ensure the chosen base is finely powdered and soluble in the reaction medium.

Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or sterically hindered boronic acids. To mitigate this:

  • Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation. Consider switching to weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and bases can significantly reduce its occurrence.

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from premature decomposition.

Q3: What are the recommended starting points for catalyst and ligand selection for coupling this compound?

A3: Due to the steric hindrance from the ortho-methoxy group, highly active catalyst systems are generally required. Good starting points include:

  • Palladium Precatalysts: Pre-formed Pd(II) precatalysts, such as those complexed with Buchwald ligands (e.g., SPhos, XPhos, or RuPhos), are often more stable and provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.

  • Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, RuPhos, or other biaryl phosphines are highly effective for coupling sterically demanding substrates. They accelerate both the oxidative addition of the aryl halide and the reductive elimination to form the product.

Q4: How does the choice of aryl halide (iodide, bromide, chloride) affect the reaction conditions?

A4: The reactivity of the aryl halide significantly impacts the required reaction conditions. The general reactivity trend is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.

  • Aryl Iodides and Bromides: These are generally more reactive and can often be coupled under milder conditions with a broader range of palladium catalysts.

  • Aryl Chlorides: Being less reactive, aryl chlorides typically require more active and specialized catalyst systems, often involving bulky, electron-rich phosphine ligands and higher reaction temperatures to achieve good yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of Suzuki-Miyaura reactions with this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand.- Ensure proper handling and storage of air-sensitive reagents.- Consider using a more robust precatalyst (e.g., a Buchwald G3 or G4 precatalyst).
Inadequate Degassing - Thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.- Use freeze-pump-thaw cycles for complete oxygen removal.- Maintain a positive pressure of inert gas throughout the reaction.
Poor Reagent Quality - Check the purity of the this compound and the aryl halide by NMR or LC-MS.- Consider recrystallizing or purifying the starting materials if necessary.
Suboptimal Catalyst/Ligand - Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).- Vary the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst).
Incorrect Base or Solvent - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF).- Ensure the base is finely powdered for better solubility.- Try different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O).
Issue 2: Significant Side Product Formation
Side Product Potential Cause Mitigation Strategies
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Inefficient reduction of a Pd(II) precatalyst.- Ensure rigorous degassing of the reaction setup.- Use a well-defined Pd(0) source or a highly efficient precatalyst.
Protodeboronation - Presence of water with a strong base.- High reaction temperatures.- Use anhydrous conditions.- Switch to a milder base (e.g., K₂CO₃ or KF).- Convert the boronic acid to a more stable boronate ester.
Dehalogenation of Aryl Halide - Presence of a hydride source (e.g., from the solvent or base).- Suboptimal ligand choice.- Use a non-protic solvent.- Employ bulky, electron-rich ligands that favor cross-coupling over hydrodehalogenation.

Data Presentation: Catalyst Loading Optimization

The optimal catalyst loading is a balance between reaction efficiency and cost. For challenging substrates, a higher initial loading may be necessary, which can then be optimized downwards. The following tables provide illustrative data based on typical Suzuki-Miyaura couplings of substituted arylboronic acids.

Table 1: Effect of Catalyst Loading on Yield

EntryPalladium PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂SPhos2.0K₃PO₄Dioxane/H₂O (10:1)1001285
2Pd(OAc)₂SPhos1.0K₃PO₄Dioxane/H₂O (10:1)1001282
3Pd(OAc)₂SPhos0.5K₃PO₄Dioxane/H₂O (10:1)1002475
4Pd₂(dba)₃XPhos1.5Cs₂CO₃Toluene1101290
5Pd₂(dba)₃XPhos0.75Cs₂CO₃Toluene1101888

Note: Yields are hypothetical and for illustrative purposes. Actual results will vary based on the specific aryl halide and reaction conditions.

Table 2: Comparison of Different Catalytic Systems

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Coupling PartnerYield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100164-Bromoanisole88
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene110124-Chlorotoluene75
3Pd(PPh₃)₄ (5)-K₂CO₃THF/H₂O80241-Iodo-4-nitrobenzene65
4XPhos Pd G3 (2)-K₃PO₄2-MeTHF/H₂O90122-Bromopyridine82

Note: This table illustrates the performance of various common catalyst systems. The optimal choice is highly dependent on the specific substrates being coupled.

Experimental Protocols

The following are general, adaptable protocols for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Protocol 1: General Procedure for Aryl Bromides

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20 minutes.

  • Add the degassed solvent mixture to the reaction flask via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Aryl Chlorides

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried reaction vial with a stir bar.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 8-10 from Protocol 1 for workup and purification.

Mandatory Visualizations

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Boronic Acid, Halide, Solvent, Base) Start->CheckReagents Degassing Ensure Rigorous Degassing (Ar/N2 sparging, Freeze-Pump-Thaw) CheckReagents->Degassing OptimizeCatalyst Optimize Catalyst & Ligand - Use Pd(0) or efficient precatalyst - Screen bulky, electron-rich ligands Degassing->OptimizeCatalyst OptimizeBase Optimize Base - Screen stronger/weaker bases - Ensure fine powder & good solubility OptimizeCatalyst->OptimizeBase OptimizeSolvent Optimize Solvent - Ensure solubility of reactants - Try THF/Water or Toluene/Water mixtures OptimizeBase->OptimizeSolvent AdjustTemp Adjust Temperature - Increase temperature to overcome activation barriers OptimizeSolvent->AdjustTemp ImprovedYield Improved Yield AdjustTemp->ImprovedYield

Caption: A troubleshooting workflow for addressing low reaction yields.

Effect of base and solvent on 3-Fluoro-2-methoxyphenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Fluoro-2-methoxyphenylboronic acid Coupling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling with this compound. What are the recommended starting points for base and solvent selection?

A1: For a standard Suzuki-Miyaura coupling, a robust starting point involves a palladium catalyst, a moderately strong inorganic base, and a mixed solvent system to ensure adequate solubility for all components. The ortho-methoxy group on the boronic acid can sometimes participate in chelation effects, while the fluoro- group influences the electronic properties, making the choice of conditions important.[1]

A typical set of starting conditions would be:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: A biphasic mixture such as 1,4-Dioxane/Water or Toluene/Water (e.g., in a 4:1 to 10:1 ratio).[2][3]

This combination is widely applicable and effective for many Suzuki-Miyaura reactions. The aqueous portion helps to dissolve the inorganic base and facilitates the crucial transmetalation step of the catalytic cycle.[2][4]

Q2: My reaction is suffering from low yield. How can I troubleshoot this issue by modifying the base and solvent?

A2: Low yields are a common issue that can often be resolved by systematically optimizing the base and solvent. The key is to address potential problems like poor solubility, insufficient base strength, or catalyst deactivation.

Troubleshooting Guide for Low Yields
Potential Issue Recommended Action Rationale
Poor Solubility of Reactants Change the organic solvent (e.g., from Toluene to Dioxane, THF, or DMF) or alter the organic/water ratio.[2][5]The solvent must sufficiently dissolve the boronic acid, aryl halide, and catalyst complex. Polar aprotic solvents like DMF can be effective for poorly soluble substrates.[2]
Inefficient Phase Transfer If using a biphasic system, ensure vigorous stirring. Consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[2]A PTC helps shuttle the activated boronate species from the aqueous phase to the organic phase where the catalyst resides, accelerating the reaction.[2]
Insufficient Base Strength Switch to a stronger base. The typical order of strength is Cs₂CO₃ > K₃PO₄ > K₂CO₃.[2]The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4][6] The optimal base can be substrate-dependent.
Base-Labile Functional Groups If your substrates are sensitive to strong bases, consider using a milder base like potassium fluoride (KF) or an organic base like triethylamine (TEA).[2][7]This prevents decomposition of sensitive functional groups on your coupling partners, which would otherwise reduce the yield.

Logical Workflow for Troubleshooting Low Yield

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Q3: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[8] This is a common side reaction, particularly for electron-rich or sterically hindered boronic acids. The presence of water, the strength of the base, and high temperatures can exacerbate this issue.

Strategies to Mitigate Protodeboronation
Parameter Recommendation Rationale
Solvent Choice Reduce the amount of water in the reaction or switch to an anhydrous solvent system (e.g., pure THF or Dioxane).Water is a proton source that facilitates protodeboronation. Minimizing or eliminating it can significantly suppress this side reaction.[9]
Base Selection Use the mildest base that still promotes the reaction effectively. Consider KF or using a stoichiometric amount of a stronger base rather than a large excess.Strong bases and high concentrations of hydroxide can accelerate the rate of protodeboronation.[8]
Reaction Conditions Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed.Higher temperatures and prolonged reaction times increase the likelihood of boronic acid decomposition.
Boronic Acid Derivative Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an aryltrifluoroborate salt.[10]These derivatives are often more robust and less prone to premature protodeboronation compared to the free boronic acids.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Catalytic Cycle Overview

SuzukiCycle pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition transmetal_complex R1-Pd(II)L2-R2 pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R1-R2 transmetal_complex->product aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid Ar'-B(OH)2 activated_boronate [Ar'-B(OH)3]- boronic_acid->activated_boronate Activation base Base (e.g., K2CO3) activated_boronate->pd2_complex

References

Technical Support Center: Purification of Products from 3-Fluoro-2-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-2-methoxyphenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is predominantly used in palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most common application for the formation of biaryl compounds.[1][2]

Q2: What are the typical side reactions to be aware of when using this compound?

A2: The most common side reactions include protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid to form a symmetrical biaryl byproduct.[1][3] The presence of oxygen can promote homocoupling.[1][3]

Q3: How can I remove unreacted this compound from my reaction mixture?

A3: Unreacted boronic acid can typically be removed using a basic aqueous wash (e.g., with 1-2 M NaOH). The boronic acid will form a water-soluble boronate salt, which will partition into the aqueous layer during an extraction with an organic solvent.[4][5][6][7]

Q4: How do I remove the palladium catalyst from my final product?

A4: Palladium catalysts can be removed by several methods. A common and simple technique is to filter the reaction mixture through a pad of Celite® or silica gel, which will adsorb the insoluble palladium species.[8][9][10] Metal scavengers can also be employed for more complete removal.[9]

Q5: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the first things to check?

A5: When troubleshooting low yields, consider the following:

  • Catalyst activity: Ensure your palladium source and ligand are active.

  • Oxygen contamination: Properly degas your solvents and reaction mixture to minimize homocoupling and catalyst decomposition.[1][11]

  • Base selection: The choice of base is critical for activating the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][3]

  • Solvent system: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used.[11][12]

  • Reaction temperature: The temperature may need to be optimized to balance reaction rate and potential decomposition.[3][11]

Troubleshooting Guides

Low Product Yield
Observation Potential Cause Suggested Solution
Low to no conversion of starting materials Inactive catalystUse a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst.[11]
Insufficiently degassed reaction mixturePurge the solvent and reaction vessel thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3][12]
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).[11][12]
Low reaction temperatureGradually increase the reaction temperature, monitoring for any signs of product or starting material decomposition.[3]
Significant amount of protodeboronation product Prolonged exposure to acidic or basic conditionsMinimize the reaction time and consider using a milder base. Adjust the pH to near neutral during workup if the product is stable.[13]
Presence of excess waterWhile some water is often necessary, ensure you are using appropriately dried solvents if anhydrous conditions are intended.
Significant amount of homocoupled boronic acid Presence of oxygenEnsure thorough degassing of the reaction mixture.[1][3]
Inefficient reduction of Pd(II) precatalystConsider using a Pd(0) source directly or a more efficient precatalyst system.[3]
Purification Challenges
Observation Potential Cause Suggested Solution
Product co-elutes with starting boronic acid during chromatography Similar polarity of the product and the boronic acidPerform a basic aqueous wash (e.g., 1M NaOH) to remove the acidic boronic acid before chromatography.[4]
Black precipitate in the reaction mixture Precipitation of "palladium black"This indicates catalyst decomposition. Filter the mixture through Celite® to remove the precipitate before workup.[9]
Product streaks on the silica gel column The product may have polar functional groups that strongly interact with silica.Try a different stationary phase, such as neutral alumina, or use a solvent system with a modifier (e.g., a small amount of acetic acid or triethylamine).[14]
Difficulty removing baseline impurities Formation of closely related byproductsConsider recrystallization of the final product from a suitable solvent system to improve purity.[14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0-1.5 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11][15]

Protocol for Removal of Unreacted Boronic Acid
  • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with 1-2 M aqueous NaOH solution. This will convert the boronic acid into its water-soluble boronate salt.

  • Separate the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude product, now depleted of the boronic acid impurity.[4]

Protocol for Removal of Palladium Catalyst via Celite® Filtration
  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent in which the desired product is soluble.

  • Prepare a small plug of Celite® in a fritted glass funnel or a pipette.

  • Pass the diluted reaction mixture through the Celite® plug.

  • Wash the Celite® plug with additional fresh solvent to ensure all the product is collected.

  • The filtrate, containing the desired product, should be free of insoluble palladium species.[8][10]

Visualizations

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup cluster_purification Purification A 1. Combine Reactants: - this compound - Aryl Halide - Base B 2. Add Catalyst: - Palladium Source - Ligand A->B C 3. Degas and Add Solvent B->C D 4. Heat and Stir C->D E 5. Cool and Dilute with Organic Solvent D->E F 6. Aqueous Wash: - H₂O - Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Recrystallization (optional) H->I J 10. Pure Product I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction followed by workup and purification.

troubleshooting_logic Start Low Yield in Suzuki Reaction Check_SM Starting Materials Consumed? Start->Check_SM Check_Side_Products Major Side Products Observed? Check_SM->Check_Side_Products Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Change Base/Solvent - Check Catalyst Activity Check_SM->Optimize_Conditions No Protodeboronation Protodeboronation Product? Check_Side_Products->Protodeboronation Yes Purification_Issue Purification Challenge Check_Side_Products->Purification_Issue No Homocoupling Homocoupling Product? Protodeboronation->Homocoupling No Address_Protodeboronation Address Protodeboronation: - Use Milder Base - Reduce Water Content - Shorter Reaction Time Protodeboronation->Address_Protodeboronation Yes Address_Homocoupling Address Homocoupling: - Thoroughly Degas Reaction - Use Pd(0) Source Homocoupling->Address_Homocoupling Yes Homocoupling->Purification_Issue No

Caption: A logic diagram for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of 3-Fluoro-2-methoxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols for the effective removal of boron-containing impurities from Suzuki-Miyaura coupling reactions involving 3-Fluoro-2-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of your coupling reaction products.

Q1: My initial purification by silica gel chromatography did not effectively remove the boron impurities. What is the likely cause and what should I do?

A1: Boronic acids and their byproducts can sometimes co-elute with the desired product, especially if they have similar polarities.[1] Standard silica gel chromatography with neutral eluent systems like hexane/ethyl acetate may not be sufficient.

Troubleshooting Steps:

  • Modify the Eluent: Try a different solvent system, such as dichloromethane/methanol, which may offer different selectivity.[1]

  • Acid/Base Modifier: If your product is stable, adding a small amount of acetic acid or triethylamine to the eluent can dramatically change the retention of acidic or basic impurities on the silica gel.

  • Alternative Purification Method: Consider one of the targeted purification methods outlined below, such as using a scavenger resin or performing a liquid-liquid extraction.

Q2: I have an excess of unreacted this compound in my crude reaction mixture. What is the most straightforward way to remove it?

A2: An excess of the starting boronic acid is a common impurity. The most direct methods for its removal are acid-base liquid-liquid extraction or the use of a scavenger resin.

  • Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a basic wash (e.g., 1-2 M NaOH). The boronate salt will partition into the aqueous layer, while your desired product remains in the organic layer.[1] Subsequent neutralization of the aqueous layer and extraction can recover the boronic acid if desired.

  • Scavenger Resins: Resins functionalized with diethanolamine (DEAM), diol, or guanidine groups are highly effective at sequestering boronic acids.[2][3] These solid-supported scavengers can be easily removed by filtration.

Q3: After purification, I still detect a significant amount of boron in my final product by ICP-MS. What are the possible sources of this contamination?

A3: Persistent boron contamination can arise from several sources:

  • Inefficient Purification: The chosen purification method may not be optimal for your specific product and impurity profile.

  • Boronic Acid Homocoupling: The Suzuki-Miyaura reaction can sometimes lead to the formation of a biaryl byproduct from the homocoupling of two boronic acid molecules.[4] This impurity may have a similar polarity to your desired product, making it difficult to remove by chromatography.

  • Complex Formation: Your product may form a stable complex with boron-containing species, making them difficult to separate.

  • Protodeboronation: This side reaction replaces the boronic acid group with a hydrogen atom, and while it removes the boron, it reduces the yield of the desired product.[5]

Troubleshooting Steps:

  • Optimize Reaction Conditions: To minimize homocoupling, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[4][6]

  • Analytical Characterization: Use LC-MS or GC-MS to identify the specific boron-containing impurities. This will help you choose a more targeted purification strategy.

  • Sequential Purification: Consider a multi-step purification approach, such as an acid-base extraction followed by chromatography or treatment with a scavenger resin.

Q4: How do I choose the best scavenger resin for my application?

A4: The choice of scavenger resin depends on the properties of your boronic acid impurity and the solvent system.

  • Diethanolamine (DEAM) and Diol Resins: These are generally effective for a wide range of boronic acids.[3][7]

  • Guanidine Resins: These are particularly powerful for scavenging acidic compounds like boronic acids.[3]

It is often recommended to perform a small-scale screening experiment with a few different scavenger resins to determine the most effective one for your specific reaction mixture.

Purification Strategies: A Comparative Overview

The following table provides a summary of common techniques for removing boron impurities.

Purification TechniquePrincipleAdvantagesDisadvantagesTypical Efficiency
Scavenger Resins Covalent or strong non-covalent binding of boronic acid to a solid support.High selectivity, simple filtration for removal, compatible with automation.[7]Higher cost compared to extraction, may require optimization of reaction time and temperature.High (>95% removal)
Acid-Base LLE Conversion of acidic boronic acid to its water-soluble salt.Inexpensive, scalable, effective for removing large quantities of boronic acid.Can be labor-intensive, may not be suitable for base-sensitive products, can lead to emulsions.[1]Moderate to High (80-95% removal)
Recrystallization Difference in solubility between the product and impurities in a given solvent system.Can provide very high purity product, scalable.Product must be a solid, requires finding a suitable solvent system, can lead to yield loss.Variable, depends on solubility profiles
Chromatography Differential partitioning of components between a stationary and mobile phase.Widely applicable, can separate multiple impurities simultaneously.Can be time-consuming and solvent-intensive, co-elution can be an issue.[1]Variable, depends on selectivity

Detailed Experimental Protocols

Protocol 1: Boronic Acid Removal using a Scavenger Resin (SiliaBond DEAM)

This protocol describes the use of a silica-bound diethanolamine (DEAM) scavenger resin to remove excess this compound and related impurities.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • SiliaBond DEAM scavenger resin

  • Filter funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Work-up: After the Suzuki-Miyaura coupling is complete, perform a standard aqueous work-up to remove inorganic salts. Dry the organic layer and concentrate it to a manageable volume.

  • Resin Addition: To the solution of the crude product, add 3-5 equivalents of SiliaBond DEAM resin relative to the initial amount of this compound used in the reaction.

  • Scavenging: Stir the suspension at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS to ensure the complete removal of the boronic acid impurity.

  • Filtration: Filter the mixture through a sintered glass funnel or a plug of celite to remove the resin.

  • Washing: Wash the resin with a small amount of the organic solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

Protocol 2: Acid-Base Liquid-Liquid Extraction (LLE)

This protocol is effective for removing acidic boronic acid impurities from a neutral organic product.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (brine) solution

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M NaOH solution. Shake the funnel vigorously and allow the layers to separate. Drain the aqueous (bottom) layer. Repeat the wash 1-2 more times to ensure complete removal of the acidic boronic acid.

  • Neutralization (Optional): Combine the aqueous layers and acidify with 1 M HCl to a pH of ~2-3 to recover the boronic acid if needed. The boronic acid can then be extracted back into an organic solvent.

  • Brine Wash: Wash the organic layer with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[6]

Analytical Methods for Boron Impurity Quantification

Accurate quantification of boron impurities is crucial for process development and quality control in the pharmaceutical industry.

Method 1: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for determining the total boron content in a sample.[8]

Sample Preparation:

  • Accurately weigh a sample of the active pharmaceutical ingredient (API).

  • Digest the sample using a closed-vessel microwave digestion system with a suitable acid mixture (e.g., nitric acid and hydrochloric acid).[9]

  • Dilute the digested sample to a known volume with deionized water to bring the boron concentration within the linear range of the instrument.

Analysis:

  • Aspirate the prepared sample into the ICP-MS.

  • Monitor the isotopes of boron (¹⁰B and ¹¹B).

  • Quantify the boron concentration against a calibration curve prepared from certified boron standards.

Key Considerations:

  • Memory Effects: Boron can adhere to the ICP-MS sample introduction system. An effective rinse solution and sufficient rinse times between samples are crucial to prevent carryover.[10]

  • Interferences: While spectral interferences on boron are not common, matrix effects from high concentrations of other elements can suppress the boron signal.[11]

ICP-MS ParametersTypical Values
RF Power1500-1600 W
Plasma Gas Flow15 L/min
Nebulizer Gas Flow0.8-1.0 L/min
Monitored Isotopes¹⁰B, ¹¹B
Detection Limit< 1 µg/L
Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS can be used to quantify specific, volatile boron-containing impurities after a derivatization step.[8]

Derivatization (Example with Pinacol):

  • Dissolve the sample containing the boronic acid impurity in an aprotic solvent.

  • Add an excess of a diol, such as pinacol, and a catalyst (e.g., a Lewis acid) to convert the boronic acid to its more volatile pinacol boronate ester.

  • Heat the mixture to drive the reaction to completion.

  • The resulting solution can be directly injected into the GC-MS.

GC-MS Parameters:

  • Column: A non-polar column (e.g., HP-5MS) is typically used.

  • Injection: Split or splitless injection depending on the concentration of the impurity.

  • Oven Program: A temperature gradient is used to separate the components of the mixture.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.

Visualizations

Workflow for Boron Impurity Removal

Removal_Workflow Workflow for Boron Impurity Removal start Crude Reaction Mixture check_boron Analyze for Boron Impurities (TLC, LC-MS, GC-MS) start->check_boron high_boron High Boron Content? check_boron->high_boron lle Perform Acid-Base Liquid-Liquid Extraction high_boron->lle Yes chromatography Purify by Column Chromatography high_boron->chromatography No analyze_again Analyze Purified Product (ICP-MS) lle->analyze_again scavenger Use Scavenger Resin (e.g., DEAM, Diol) scavenger->analyze_again chromatography->analyze_again final_product Final Product pass Boron < Limit? analyze_again->pass pass->scavenger No pass->final_product Yes

Caption: A decision-making workflow for selecting an appropriate purification strategy.

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Cycle Suzuki-Miyaura Cycle and Side Reactions cluster_cycle Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L_n ox_add Oxidative Addition (R-X) pd0->ox_add pdiix R-Pd(II)L_n-X ox_add->pdiix transmetal Transmetalation (Ar-B(OH)2 + Base) pdiix->transmetal boronic_acid Ar-B(OH)2 pdiir R-Pd(II)L_n-Ar transmetal->pdiir red_elim Reductive Elimination pdiir->red_elim red_elim->pd0 product R-Ar (Product) red_elim->product homocoupling Homocoupling (Ar-Ar) boronic_acid->homocoupling O2, Pd(II) protodeboronation Protodeboronation (Ar-H) boronic_acid->protodeboronation H+ or OH-

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions leading to impurities.

References

Technical Support Center: 3-Fluoro-2-methoxyphenylboronic acid Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring reactions involving 3-fluoro-2-methoxyphenylboronic acid using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate mobile phase for TLC analysis of a reaction with this compound?

A1: The ideal mobile phase should provide good separation (difference in Rf values) between your starting materials and the product. For Suzuki-Miyaura coupling reactions, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical starting ratio is 7:3 hexanes:ethyl acetate. You can then adjust the ratio to achieve optimal separation. If spots are streaking, adding a small amount of acetic acid (0.5-1%) to the mobile phase can often help.

Q2: My boronic acid spot is not visible under a UV lamp. How can I visualize it on the TLC plate?

A2: Many boronic acids are not strongly UV-active. After checking under UV light (254 nm) to visualize other components like the aryl halide or the coupled product, you can use a chemical stain.[1] A potassium permanganate (KMnO₄) stain is a good general-purpose choice. Additionally, specific stains for boronic acids, such as alizarin or curcumin, can be highly effective.[2][3][4] Alizarin, when dipped and viewed under 366 nm UV light, produces a bright yellow fluorescence specifically in the presence of a boronic acid.[2]

Q3: In my LC-MS analysis, why am I seeing poor peak shape (tailing) for the boronic acid?

A3: Poor peak shape for boronic acids is often due to interactions with the stationary phase or on-column degradation.[5][6] Using a mobile phase with an acidic modifier, such as 0.1% formic acid, can improve peak shape by suppressing silanol interactions. Ensure your column is in good condition and consider using a column with advanced shielding technology if the problem persists.[6][7]

Q4: I am observing multiple peaks in my LC-MS that could correspond to the boronic acid. What are they?

A4: Boronic acids have a tendency to form cyclic anhydrides called boroxines, especially in the MS source.[8][9] These boroxines will have a different mass-to-charge ratio (m/z) than the monomeric boronic acid. You may also observe solvent adducts (e.g., with methanol or acetonitrile) or dimers.[8][10] Optimizing MS source parameters and using a mobile phase like 10 mM ammonium acetate can help minimize the formation of these species.[8]

Q5: What are the expected m/z values for this compound in LC-MS?

A5: The molecular weight of this compound (C₇H₈BFO₃) is 169.95 g/mol . In LC-MS, you will typically look for the following ions:

  • Positive ESI mode: [M+H]⁺ at m/z 170.9, though protonation can be inefficient. More commonly, you might see adducts like [M+Na]⁺ at m/z 192.9 or [M+CH₃OH+H]⁺ if methanol is present.

  • Negative ESI mode: [M-H]⁻ at m/z 168.9 is often a more reliable ion to monitor for boronic acids.[11][12] You may also see adducts with mobile phase modifiers, like [M+HCOO]⁻ if formic acid is used.

Troubleshooting Guides

Thin Layer Chromatography (TLC)
ProblemPossible Cause(s)Suggested Solution(s)
Spot Streaking 1. Boronic acid is acidic and interacting with the silica gel. 2. Sample is too concentrated. 3. Mobile phase is not polar enough.1. Add 0.5-1% acetic acid to your eluent to suppress ionization. 2. Dilute the sample taken from the reaction mixture. 3. Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Poor Separation (Rf values too close) 1. Mobile phase polarity is not optimal.1. Systematically vary the solvent ratio (e.g., from 9:1 to 1:1 Hexanes:EtOAc) to find the best separation. 2. Try a different solvent system, such as Dichloromethane/Methanol.
No Spots Visible for Boronic Acid 1. Boronic acid is not UV-active. 2. Concentration is too low.1. Use a chemical stain. Potassium permanganate (KMnO₄) is a good first choice. 2. For specific detection, use an alizarin solution dip and visualize under 366 nm UV light.[2] 3. Spot a more concentrated sample on the TLC plate.
Reaction Appears Complete (No Starting Material) but Fails Workup 1. One of the starting materials has the same Rf as the product in the chosen solvent system.1. Run separate TLCs for each starting material to confirm their individual Rf values. 2. Develop a new TLC solvent system that provides clear separation between all components. Co-spotting (spotting starting material and the reaction mixture in the same lane) is crucial to confirm identity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing/Broadening) 1. Secondary interactions with the column's silica surface. 2. On-column degradation or equilibrium.[5] 3. Column contamination or void formation.[13]1. Use a mobile phase containing an acidic modifier like 0.1% formic acid or 0.1% acetic acid.[6] 2. Lower the column temperature to reduce on-column reactions. 3. Flush the column thoroughly or try a new column. Consider columns with modern particle technology (e.g., BEH, HSS) for better performance.[6][7]
Low/No MS Signal 1. Inefficient ionization of the boronic acid.[14] 2. Formation of neutral species (e.g., boroxines) that do not ionize well.1. Switch to negative ionization mode (ESI-) and look for the [M-H]⁻ ion, which is often more stable and abundant for boronic acids.[11][12] 2. Optimize source parameters (capillary voltage, gas temperature, etc.). 3. Try a mobile phase with 10 mM ammonium acetate, which can sometimes improve adduct formation and signal intensity.[8]
Inconsistent Retention Times 1. Unstable mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation.1. Ensure mobile phases are freshly prepared and properly degassed. 2. Use a column oven to maintain a stable temperature. 3. Check column pressure; a sudden drop may indicate a void. Replace the column if necessary.
Mass Spectrum is Complex (Many Peaks) 1. In-source fragmentation or reactions. 2. Formation of dimers, trimers (boroxines), and solvent adducts.[8] 3. Sample contamination.1. Reduce the fragmentor/cone voltage to minimize in-source fragmentation. 2. Identify expected adducts and boroxine masses to help interpret the spectrum. 3. Ensure proper sample preparation and use high-purity solvents.

Experimental Protocols

Protocol 1: TLC Monitoring of a Suzuki Coupling Reaction
  • Preparation:

    • Prepare a developing chamber with a filter paper wick. Add the chosen mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate) to a depth of ~0.5 cm. Cover and let the chamber saturate for 5-10 minutes.

    • Prepare a potassium permanganate stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.25 g of NaOH in 200 mL of water. Store in an amber bottle.

  • Spotting the TLC Plate:

    • Using a pencil, lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate.

    • Lane 1 (Starting Material 1): Spot a dilute solution of this compound.

    • Lane 2 (Starting Material 2): Spot a dilute solution of your other coupling partner (e.g., the aryl halide).

    • Lane 3 (Co-spot): Spot both starting materials on the same point to see how they run together.

    • Lane 4 (Reaction Mixture): At t=0 and subsequent time points, take a small aliquot (~5-10 µL) from the reaction, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the plate.

  • Development and Visualization:

    • Place the spotted TLC plate in the saturated chamber and cover it. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil. Let the plate air dry completely.

    • Visualize the plate under a UV lamp (254 nm) and circle any visible spots.

    • Submerge the plate quickly and evenly in the KMnO₄ stain using forceps.

    • Gently heat the stained plate with a heat gun until colored spots appear against a purple/pink background. The boronic acid, if unreacted, should appear as a distinct spot.

Protocol 2: LC-MS Monitoring of a Reaction
  • Sample Preparation:

    • Take a small aliquot (~5 µL) from the reaction mixture.

    • Quench the reaction by diluting it significantly (~1:1000) in a vial with a suitable solvent, typically a 50:50 mixture of acetonitrile and water. The final concentration should be in the low µg/mL to ng/mL range.[12]

  • LC-MS Method Parameters (Example):

    • Column: C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[8]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 - 5 µL.

  • MS Detector Settings (Example):

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes simultaneously if possible, or in separate runs. Negative mode is often better for boronic acids.[11][12]

    • Scan Range: m/z 100 - 800.

    • Key Ions to Monitor:

      • This compound: [M-H]⁻ at m/z 168.9.

      • Aryl Halide Partner: Monitor for its [M+H]⁺ or [M-H]⁻ ion.

      • Expected Product: Calculate the expected mass and monitor for its corresponding molecular ion.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source/Drying Gas Temperature: 300-350 °C.

Visual Workflows

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization A Aliquot Reaction Mixture B Spot Plate (SMs, Co-spot, Rxn) A->B C Develop in Saturated Chamber B->C D Dry Plate & Mark Solvent Front C->D E Visualize under UV (254nm) D->E F Dip in Stain (e.g., KMnO₄) E->F G Heat Gently F->G H Analyze Rf Values: Compare SMs vs. Product G->H LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Aliquot Reaction Mixture B Quench & Dilute in Vial A->B C Inject into LC-MS System B->C D Chromatographic Separation (C18) C->D E Mass Spectrometry Detection (ESI) D->E F Data Analysis: - Integrate Peak Areas - Confirm Masses E->F

References

Improving the stability of 3-Fluoro-2-methoxyphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-Fluoro-2-methoxyphenylboronic acid in solution and optimizing its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in solution?

A1: Like other arylboronic acids, this compound is susceptible to several degradation pathways in solution. The primary routes of decomposition are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often accelerated in aqueous basic or acidic conditions.[1][2]

  • Oxidation: The boronic acid group can be oxidized to a hydroxyl group, converting the arylboronic acid into a phenol. This can be initiated by dissolved oxygen or other oxidizing agents in the reaction mixture.

  • Formation of Boroxines (Anhydrides): In the solid state or in non-aqueous solutions, three molecules of the boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine. This process is typically reversible in the presence of water.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution plays a critical role in the stability of arylboronic acids. At neutral to acidic pH, the trigonal planar boronic acid form is predominant. As the pH increases above the pKa of the boronic acid, it converts to the more nucleophilic and generally less stable tetrahedral boronate anion.[3] For many arylboronic acids, the rate of protodeboronation increases significantly at high pH.[1]

Q3: What is the approximate pKa of this compound?

Table 1: pKa Values of Structurally Related Phenylboronic Acids

CompoundSubstituentspKa
Phenylboronic acidNone~8.8
2-Methoxyphenylboronic acidortho-OCH₃~9.2
3-Fluorophenylboronic acidmeta-F~8.4
2,6-Difluorophenylboronic acidortho, ortho-F~7.9

Note: These values are for analogous compounds and should be used as an estimation. The actual pKa of this compound may vary.

Q4: How should I store this compound to ensure its long-term stability?

A4: To maximize the shelf-life of this compound, it should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated. This minimizes exposure to moisture and oxygen, which can lead to degradation. For solutions, storage at low temperatures (-20°C or -80°C) is recommended, although long-term stability in solution is generally poor.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Low yields in Suzuki-Miyaura coupling reactions involving this compound can often be attributed to the instability of the boronic acid under the reaction conditions.

Table 2: Troubleshooting Low Yields in Suzuki-Miyaura Coupling

Symptom Potential Cause Recommended Solution
Starting material consumed, but desired product is not formed. Significant formation of a deborylated side product (2-fluoroanisole).Protodeboronation: The boronic acid is degrading faster than it is coupling. This is common with electron-rich or sterically hindered boronic acids, especially under basic aqueous conditions.[6][7]1. Use a milder base: Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃ or CsF. 2. Anhydrous conditions: Use anhydrous solvents and reagents to minimize the proton source for protodeboronation. 3. Convert to a more stable derivative: Prepare a pinacol ester, MIDA boronate, or diethanolamine adduct of the boronic acid prior to the coupling reaction.[8][9]
Formation of homocoupled product (biphenyl derivative of this compound).Oxidative homocoupling: Presence of oxygen in the reaction mixture can lead to the palladium-catalyzed homocoupling of the boronic acid.1. Rigorous degassing: Thoroughly degas all solvents and the reaction vessel before adding the palladium catalyst. 2. Use a Pd(0) source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to avoid in-situ reduction steps that can promote homocoupling.
Reaction is sluggish or does not go to completion, even with extended reaction times.Steric Hindrance: The ortho-methoxy group can sterically hinder the transmetalation step of the catalytic cycle.[10]1. Use bulky, electron-rich ligands: Employ ligands such as XPhos, SPhos, or RuPhos to accelerate oxidative addition and reductive elimination. 2. Increase reaction temperature: Use a higher boiling point solvent (e.g., toluene, dioxane) and increase the reaction temperature. 3. Use a stronger base: A stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate the transmetalation of the hindered boronic acid.

Experimental Protocols

Protocol 1: Preparation of this compound MIDA ester

N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that can be used in Suzuki-Miyaura reactions, releasing the boronic acid in situ under mild basic conditions.[9][11]

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous toluene or dioxane

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 equiv), MIDA (1.1 equiv), and anhydrous toluene to a concentration of approximately 0.2 M.

  • Heat the mixture to reflux and monitor the azeotropic removal of water.

  • Continue heating until the starting boronic acid is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA boronate can often be purified by precipitation from a suitable solvent system (e.g., acetone/ether) or by silica gel chromatography.

Protocol 2: Preparation of the Diethanolamine (DEA) Adduct of this compound

Diethanolamine adducts are often highly crystalline, air-stable solids that can be easily handled and stored. They can be used directly in Suzuki-Miyaura coupling reactions.[8][12]

Materials:

  • This compound

  • Diethanolamine

  • Dichloromethane (DCM) or other suitable solvent

  • Ethyl acetate for washing

Procedure:

  • Suspend this compound (1.0 equiv) in dichloromethane in a round-bottom flask.

  • Add diethanolamine (1.0 equiv) dropwise to the suspension while stirring at room temperature.

  • A precipitate will typically form. Continue stirring the resulting slurry for 20-30 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethyl acetate and dry under vacuum.

Visualizations

degradation_pathways BoronicAcid This compound Protodeboronation Protodeboronation (+H₂O, H⁺/OH⁻) BoronicAcid->Protodeboronation Oxidation Oxidation ([O]) BoronicAcid->Oxidation Dehydration Dehydration (Heat, Anhydrous) BoronicAcid->Dehydration Deborylated 2-Fluoroanisole Protodeboronation->Deborylated Phenol 3-Fluoro-2-methoxyphenol Oxidation->Phenol Boroxine Trimeric Boroxine Dehydration->Boroxine

Caption: Major degradation pathways of this compound.

suzuki_troubleshooting Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Purity & Stability Start->CheckReagents CheckConditions Verify Reaction Conditions Start->CheckConditions Protodeboronation Protodeboronation Observed? CheckConditions->Protodeboronation Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No Sol1 Use Milder Base Anhydrous Conditions Stable Derivative (MIDA, DEA) Protodeboronation->Sol1 Yes SluggishReaction Sluggish Reaction? Homocoupling->SluggishReaction No Sol2 Rigorous Degassing Use Pd(0) Source Homocoupling->Sol2 Yes Sol3 Bulky/Electron-Rich Ligands Increase Temperature Stronger Base SluggishReaction->Sol3 Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

stabilization_workflow Start Unstable Boronic Acid in Solution Decision Need for Improved Stability? Start->Decision MIDA Prepare MIDA Boronate Decision->MIDA Yes DEA Prepare Diethanolamine Adduct Decision->DEA Yes Pinacol Prepare Pinacol Ester Decision->Pinacol Yes UseDirectly Use Directly in Coupling Reaction MIDA->UseDirectly DEA->UseDirectly Pinacol->UseDirectly

Caption: Workflow for stabilizing this compound.

References

Technical Support Center: Microwave-Assisted Reactions with 3-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with microwave-assisted reactions involving 3-Fluoro-2-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Q: My microwave-assisted Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors, particularly when using a sterically hindered and electronically modified substrate like this compound. Here's a breakdown of potential causes and solutions:

  • Steric Hindrance: The ortho-methoxy group on the boronic acid can sterically hinder the approach to the palladium catalyst, which can negatively impact the reaction efficiency.[1][2] Phenylboronic acids with ortho-methoxy substituents have been observed to give lower yields compared to their meta or para counterparts.[1][2]

    • Troubleshooting:

      • Choice of Ligand: Employ bulky, electron-rich phosphine ligands that can promote the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like XPhos, SPhos, or dppf are often effective in overcoming steric hindrance.[1][2]

      • Catalyst System: Using a pre-catalyst complex like XPhosPdG2 or XPhosPdG3 can sometimes improve yields in challenging couplings.[1][2]

  • Inefficient Catalyst System: The choice of palladium source and ligands is critical for the success of the coupling reaction.

    • Troubleshooting:

      • Catalyst Screening: If a standard catalyst like Pd(PPh₃)₄ is not effective, screen other catalysts such as Pd(dppf)Cl₂, Pd(OAc)₂, or Pd₂(dba)₃ in combination with various phosphine ligands.[3][4]

      • Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, optimizing the catalyst loading can sometimes improve yields.[3][5] However, excessively high catalyst loading can lead to side reactions.

  • Suboptimal Reaction Conditions: Microwave heating significantly accelerates the reaction, but the temperature, time, and solvent are still critical parameters that need optimization.[6][7]

    • Troubleshooting:

      • Temperature and Time: Systematically screen the reaction temperature (e.g., from 100 °C to 150 °C) and time (e.g., from 10 to 60 minutes) using a small-scale test reaction.[3][4] Microwave reactors allow for precise temperature control, which can enhance reproducibility.[6]

      • Solvent Choice: A mixture of an organic solvent and water is often used in Suzuki couplings. Common solvent systems include dioxane/water, THF/water, or ethanol/water.[5][6] The choice of solvent can influence the solubility of the reagents and the efficiency of the reaction.

  • Base Selection: The base plays a crucial role in the transmetalation step, and its strength and nature can impact the reaction outcome.

    • Troubleshooting:

      • Screen a variety of inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KF.[6][8] The choice of base can be substrate-dependent.

Issue 2: Formation of Significant Side Products

Q: I am observing significant side products in my reaction mixture, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?

A: The formation of side products is a common issue in Suzuki-Miyaura reactions. Here’s how to address the most frequent ones:

  • Homocoupling of Boronic Acid: This results in the formation of a biaryl product from two molecules of the boronic acid.

    • Cause: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this side reaction.

    • Troubleshooting:

      • Degassing: Thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) before heating.[6]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

      • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[9][10] This is a known competing reaction for arylboronic acids, especially under basic conditions.[9][11]

    • Cause: The presence of water and a base can lead to the hydrolysis of the boronic acid and subsequent protonolysis.[11][12] The rate of protodeboronation is pH-dependent.[11][12]

    • Troubleshooting:

      • Anhydrous Conditions: While many Suzuki reactions use aqueous mixtures, if protodeboronation is severe, consider using anhydrous solvents and bases.

      • Base Strength: Use the mildest effective base. Stronger bases can sometimes accelerate protodeboronation.

      • Reaction Time: Microwave heating allows for significantly shorter reaction times, which can help to minimize the extent of protodeboronation compared to conventional heating.[6]

Data Presentation: Comparison of Reaction Conditions for ortho-Substituted Phenylboronic Acids

Due to the limited availability of comprehensive quantitative data specifically for this compound across a wide range of conditions in a single study, the following table summarizes representative yields for microwave-assisted Suzuki-Miyaura couplings of various ortho-substituted phenylboronic acids to illustrate the impact of different parameters. This data should be used as a comparative guide for optimization.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
3-Bromopyrazolo[1,5-a]pyrimidin-5-oneo-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃EtOH/H₂O1354073[1][2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃Dioxane/H₂O1001581[3][4]
Aryl Perfluorooctylsulfonateo-Isopropoxyphenylboronic acidPd(dppf)Cl₂-K₂CO₃Toluene/Acetone/H₂O100-13010Good[13]
4-Bromoanisole2-Fluoropyridine-3-boronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O12015Good-Excellent[5]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 20 minutes).

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)L_n-Ar' Transmetalation->PdII_R_Ar Borate Borate Salt Transmetalation->Borate RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product Coupled Product (R-Ar') RedElim->Product RX Aryl Halide (R-X) RX->OxAdd ArB Boronic Acid (Ar'-B(OH)2) ArB->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Microwave-Assisted Suzuki-Miyaura Coupling

Troubleshooting_Workflow start Start Reaction check_yield Low or No Yield? start->check_yield side_products Significant Side Products? check_yield->side_products No optimize_conditions Optimize Conditions: - Temperature - Time - Solvent check_yield->optimize_conditions Yes success Successful Reaction side_products->success No homocoupling Homocoupling Observed? side_products->homocoupling Yes change_catalyst Change Catalyst System: - Different Pd source - Add/change ligand optimize_conditions->change_catalyst change_base Screen Different Bases change_catalyst->change_base change_base->start Re-run check_degassing Improve Degassing/ Inert Atmosphere check_degassing->start Re-run check_protodeboronation Consider Protodeboronation: - Anhydrous conditions - Milder base check_protodeboronation->start Re-run homocoupling->check_degassing Yes homocoupling->check_protodeboronation No

Caption: A logical workflow for troubleshooting common issues in microwave-assisted Suzuki-Miyaura reactions.

References

Technical Support Center: Catalyst Poisoning in 3-Fluoro-2-methoxyphenylboronic acid Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 3-fluoro-2-methoxyphenylboronic acid. Catalyst poisoning and other side reactions can significantly impede these processes, and this resource offers guidance to identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary suspects?

A1: Low yields in Suzuki reactions with this compound can often be attributed to several key factors:

  • Catalyst Deactivation (Poisoning): The palladium catalyst is highly sensitive to impurities that can be present in the starting materials, solvents, or inert gas. Common poisons include sulfur and oxygen-containing compounds.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material. This is particularly prevalent with electron-rich boronic acids.

  • Steric Hindrance: The ortho-methoxy group on the boronic acid can sterically hinder the transmetalation step of the catalytic cycle, slowing down the reaction.

  • Issues with the Catalytic System: The choice of palladium precursor, ligand, and base is critical and may not be optimal for this specific substrate.

Q2: What are common impurities in this compound that can poison the catalyst?

A2: While specific impurities can vary by supplier and synthesis batch, potential catalyst poisons originating from the synthesis of this compound or related reagents include:

  • Inorganic Salts: Residual salts from the workup of the boronic acid synthesis, such as chlorides or sulfates, can interfere with the catalyst.

  • Unreacted Starting Materials: Precursors used in the synthesis of the boronic acid may contain functional groups that act as catalyst poisons.

  • Byproducts of Synthesis: The formation of boroxines (anhydrides of boronic acids) can occur upon storage and may affect the reaction.

Q3: Can the fluoride substituent on the boronic acid poison the palladium catalyst?

A3: The role of fluoride ions in Suzuki reactions is complex. While fluoride is often used as a base to promote the reaction, excess fluoride ions can also have a detrimental effect. They can form unreactive anionic boronate species, effectively taking the boronic acid out of the catalytic cycle.[1][2] However, the covalent C-F bond in the starting material is generally stable under typical Suzuki conditions and is unlikely to be the primary source of catalyst poisoning by fluoride ions.

Q4: How does the ortho-methoxy group affect the reaction?

A4: The methoxy group at the ortho position makes this compound an electron-rich and sterically hindered substrate. The electron-donating nature can increase the boronic acid's susceptibility to protodeboronation.[3] The steric bulk can slow down the transmetalation step, which may require the use of specialized bulky and electron-rich phosphine ligands to facilitate the reaction.[4]

Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Ensure the palladium precatalyst is from a reliable source and has been stored correctly under an inert atmosphere. 2. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[5] 3. Consider using a more robust, air- and moisture-stable precatalyst, such as a palladacycle.
Oxygen Contamination 1. Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. 2. Maintain a positive pressure of an inert gas throughout the reaction setup. Oxygen can lead to the formation of palladium black and homocoupling of the boronic acid.[6]
Sub-optimal Ligand 1. For sterically hindered substrates like this compound, standard ligands like PPh₃ may be ineffective. 2. Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to promote the coupling of challenging substrates.[7]
Incorrect Base 1. The choice of base is crucial. Strong bases can promote protodeboronation. 2. If protodeboronation is suspected, switch to a milder base such as K₂CO₃ or CsF. 3. Ensure the base is finely powdered and anhydrous if running a non-aqueous reaction.
Problem 2: Significant Protodeboronation Observed
Potential Cause Troubleshooting Steps
Presence of Water 1. Water is a key component in the protodeboronation mechanism.[8][9][10] 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. 3. Consider using a boronic ester (e.g., pinacol ester) which is generally more stable to protodeboronation.
Strong Basic Conditions 1. Strong bases in protic solvents can accelerate protodeboronation. 2. Use milder bases like K₂CO₃ or KF. 3. Consider running the reaction under anhydrous conditions.
High Reaction Temperature 1. Elevated temperatures can increase the rate of protodeboronation. 2. Attempt the reaction at a lower temperature, although this may require a longer reaction time or a more active catalyst system.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with this compound

This is a representative protocol and may require optimization for specific coupling partners.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a Buchwald precatalyst, 1-2 mol%)

  • Ligand (if not using a pre-formed complex, e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1, Toluene, or DMF)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add the palladium precatalyst and ligand (if separate).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Suzuki-Miyaura Catalytic Cycle and Potential Deactivation Pathways

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_poisoning Catalyst Poisoning & Side Reactions Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) Pd-Impurity Complex Inactive Pd Complex Pd(0)L2->Pd-Impurity Complex Poisoning ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Product ArPd(II)(Ar')L2->Product Ar-Ar' Impurity Impurity Impurity->Pd-Impurity Complex Protodeboronation Protodeboronation Ar'H Ar'H Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar'H Protodeboronation Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_reagents Check Reagent Purity & Stability (Boronic Acid, Aryl Halide) start->check_reagents check_catalyst Verify Catalyst and Ligand Activity check_reagents->check_catalyst check_conditions Review Reaction Conditions (Solvent, Base, Temperature) check_catalyst->check_conditions protodeboronation Investigate Protodeboronation check_conditions->protodeboronation steric_hindrance Consider Steric Hindrance protodeboronation->steric_hindrance No solution_protodeboronation Use Anhydrous Conditions Milder Base / Boronic Ester protodeboronation->solution_protodeboronation Yes solution_steric_hindrance Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) steric_hindrance->solution_steric_hindrance Yes

References

Validation & Comparative

A Comparative Guide to 3-Fluoro-2-methoxyphenylboronic Acid and Other Ortho-Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of these reactions, particularly when employing ortho-substituted phenylboronic acids, where steric and electronic factors can significantly influence reactivity. This guide provides an objective comparison of 3-Fluoro-2-methoxyphenylboronic acid against other common ortho-substituted phenylboronic acids, supported by a discussion of their relative performance and general experimental protocols.

Performance Comparison of Ortho-Substituted Phenylboronic Acids

The presence of a substituent at the ortho position generally introduces steric bulk, which can impede the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle. However, the electronic nature of the substituent also plays a crucial role.

This compound presents a unique case with two ortho-substituents. The fluorine atom is a moderately electron-withdrawing group, while the methoxy group is electron-donating. This electronic push-pull system, combined with the steric bulk, can influence the rate and efficiency of the coupling reaction.

In comparison:

  • 2-Methoxyphenylboronic acid: The electron-donating methoxy group can enhance the nucleophilicity of the aryl ring, potentially accelerating the transmetalation step. Furthermore, the oxygen atom of the methoxy group may participate in a chelation effect with the palladium center, which can influence the selectivity and efficiency of the reaction.[1][2]

  • 2-Fluorophenylboronic acid: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the aryl ring, potentially slowing down the transmetalation step.

  • 2-Chlorophenylboronic acid: Similar to the fluoro-substituted analog, the chloro group is electron-withdrawing and can reduce the reactivity of the boronic acid.[1][2]

The following table provides an illustrative comparison of the expected performance of these boronic acids in a generic Suzuki-Miyaura coupling reaction. The yields are hypothetical and intended for comparative purposes, as actual yields will be highly dependent on the specific substrates, catalyst system, and reaction conditions.

Boronic AcidOrtho-SubstituentsExpected Relative ReactivityIllustrative Yield (%)Key Considerations
This compound Fluoro (EWG), Methoxy (EDG)Moderate75-85Complex interplay of steric and electronic effects.
2-Methoxyphenylboronic acid Methoxy (EDG)High85-95Potential for chelation-assisted catalysis.[1][2]
2-Fluorophenylboronic acid Fluoro (EWG)Moderate to Low70-80Electron-withdrawing nature can decrease reactivity.
2-Chlorophenylboronic acid Chloro (EWG)Moderate to Low70-80Similar to 2-fluorophenylboronic acid, but with slightly different steric and electronic properties.[1][2]

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an ortho-substituted phenylboronic acid is provided below. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for achieving high yields with specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Ortho-substituted phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the ortho-substituted phenylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Influencing Factors

The following diagrams, generated using Graphviz, illustrate the key stages of the Suzuki-Miyaura catalytic cycle and the factors influencing the reactivity of ortho-substituted phenylboronic acids.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura reaction.

Ortho_Effects cluster_factors Factors Influencing Reactivity of Ortho-Substituted Phenylboronic Acids Ortho_Substituent Ortho_Substituent Steric_Hindrance Steric_Hindrance Ortho_Substituent->Steric_Hindrance Electronic_Effects Electronic_Effects Ortho_Substituent->Electronic_Effects Chelation Chelation Ortho_Substituent->Chelation (e.g., -OCH3) Reactivity Reactivity Steric_Hindrance->Reactivity Decreases Electronic_Effects->Reactivity Increases (EDG) Decreases (EWG) Chelation->Reactivity Can Increase

Factors influencing ortho-substituted phenylboronic acid reactivity.

References

A Comparative Guide to the Reactivity of Fluoro-Substituted Phenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity. Fluoro-substituted phenylboronic acids are pivotal reagents for introducing these fluorinated moieties via the robust and versatile Suzuki-Miyaura cross-coupling reaction. The reactivity of these isomers, however, is not uniform and is dictated by the position of the fluorine substituent on the phenyl ring. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-fluorophenylboronic acid isomers, supported by experimental data, to aid in reagent selection and reaction optimization.

Understanding the Reactivity Landscape

The reactivity of fluoro-substituted phenylboronic acids in the Suzuki-Miyaura catalytic cycle is primarily influenced by a combination of electronic and steric effects. The strongly electronegative fluorine atom exerts a significant inductive effect (-I), withdrawing electron density from the aromatic ring and influencing the acidity of the boronic acid. This electronic perturbation can, in turn, affect the rate-determining transmetalation step of the reaction.

A general trend observed in the reactivity of substituted phenylboronic acids is often para > meta >> ortho. This is attributed to the steric hindrance posed by the ortho substituent, which can impede the approach of the boronic acid to the palladium center. However, the electronic effects of the fluorine substituent add another layer of complexity.

Quantitative Reactivity Comparison

The data presented below is extracted from this study and showcases the conversion percentages over time for the coupling of various boronic acids with 1-bromo-4-fluorobenzene, and the coupling of 4-fluorophenylboronic acid with different fluoro-substituted aryl bromides.

Table 1: Conversion Rates of Various Boronic Acids with 1-bromo-4-fluorobenzene at 110 °C

Boronic Acid3h (%)8h (%)24h (%)48h (%)
4-Fluorophenylboronic acid 90969898
Phenylboronic acid85929596
4-Vinylphenylboronic acid75889294
4-Carboxyphenylboronic acid65788588

Data compiled from Mata et al., Molecules 2017, 22(3), 423.[1]

Table 2: Conversion Rates of 4-Fluorophenylboronic Acid with Different Fluorinated Aryl Bromides at 110 °C

Aryl Bromide3h (%)8h (%)24h (%)48h (%)
1-bromo-4-fluorobenzene90969898
1-bromo-3-fluorobenzene88959798
1-bromo-2-fluorobenzene85939697

Data compiled from Mata et al., Molecules 2017, 22(3), 423.[1]

Experimental Protocols

A standardized experimental protocol is crucial for the accurate comparison of the reactivity of different isomers. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this purpose.

General Suzuki-Miyaura Cross-Coupling Protocol

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the fluoro-substituted phenylboronic acid isomer (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the solvent (e.g., a mixture of DMF/H₂O) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified reaction time.

  • Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or HPLC. Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product. Characterize the product by NMR spectroscopy and mass spectrometry.

Factors Influencing Reactivity

The following diagram illustrates the key factors that govern the reactivity of fluoro-substituted phenylboronic acid isomers in Suzuki-Miyaura cross-coupling reactions.

G Factors Influencing Reactivity of Fluoro-Substituted Phenylboronic Acid Isomers cluster_reactivity Overall Reactivity cluster_factors Influencing Factors Reactivity Reactivity in Suzuki-Miyaura Coupling Electronic Electronic Effects (-I, +M of Fluorine) Electronic->Reactivity Acidity Lewis Acidity of Boron (pKa of Boronic Acid) Electronic->Acidity influences Steric Steric Hindrance (ortho-substituent) Steric->Reactivity Acidity->Reactivity

Caption: Key factors impacting the reactivity of fluoro-substituted phenylboronic acid isomers.

Conclusion

The reactivity of fluoro-substituted phenylboronic acid isomers in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric factors. Experimental data suggests that 4-fluorophenylboronic acid is a highly efficient coupling partner, exhibiting slightly enhanced reactivity compared to its non-fluorinated counterpart. While direct comparative data for the ortho and meta isomers is sparse, the general principles of steric hindrance suggest a potential decrease in reactivity for the ortho isomer. However, the unique electronic properties of fluorine can sometimes lead to unexpected reactivity patterns. For critical applications, it is recommended that researchers perform a comparative study using a standardized protocol, such as the one provided, to determine the optimal isomer for their specific synthetic needs.

References

Suzuki Coupling: A Head-to-Head Yield Comparison of Boronic Acids and Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of boron reagent in Suzuki-Miyaura cross-coupling is a critical decision that directly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of boronic acids and their corresponding ester derivatives, supported by experimental data, to facilitate an informed selection for your specific application.

The fundamental difference between boronic acids and boronic esters in Suzuki coupling lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this comes at the cost of lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can diminish their shelf-life and ultimately lower reaction yields.[1][2]

Conversely, boronic esters, such as the widely used pinacol esters, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2] This stability is advantageous in multi-step syntheses. While it is a common belief that many boronic esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, direct transmetalation from the ester is also possible.[1] More recently, other ester derivatives, such as N-methyliminodiacetic acid (MIDA) boronates and 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)], have been developed to further enhance stability and, in some cases, provide superior yields.[3][4][5]

Quantitative Performance Comparison

The following table summarizes quantitative data from various studies, comparing the isolated yields of Suzuki-Miyaura coupling reactions using different boron reagents under similar conditions.

Aryl HalideBoron Reagent TypeSpecific Boron ReagentYield (%)Reference
4-BromobenzaldehydeBoronic Acid4-n-Butylphenylboronic acid-
4-BromobenzaldehydeMIDA Boronate4-n-Butylphenyl MIDA boronate24:1 selectivity for the boronic acid
5-BromopyrimidineBoronic Acid3-Aminocarbonylphenylboronic acid73[4][5]
5-BromopyrimidineMIDA Boronate3-Aminocarbonylphenyl MIDA boronate89[4][5]
1-Bromo-4-(trifluoromethoxy)benzeneBoronic Acid4-Methoxyphenylboronic acid80[3]
1-Bromo-4-(trifluoromethoxy)benzenePinacol Ester4-Methoxyphenylboronic acid pinacol ester75[3]
1-Bromo-4-(trifluoromethoxy)benzeneArB(Epin)4-Methoxyphenylboronic acid Epin ester94[3]
1-Bromo-2,5-dichloro-3-fluorobenzeneBoronic Acid4-Methylphenylboronic acid70[3]
1-Bromo-2,5-dichloro-3-fluorobenzenePinacol Ester4-Methylphenylboronic acid pinacol ester65[3]
1-Bromo-2,5-dichloro-3-fluorobenzeneArB(Epin)4-Methylphenylboronic acid Epin ester88[3]
Aryl BromidesBoronic Acid2-Furylboronic acid59[6]
Aryl BromidesMIDA Boronate2-Furyl MIDA boronate68[6]
Pyridine-2-sulfonyl fluorideBoronic Acid2-Thiopheneboronic acidModest to good yields (5-89%)[7]
Pyridine-2-sulfonyl fluoridePinacol Ester2-Thiopheneboronic acid pinacol esterModest to good yields (5-89%)[7]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This can be adapted for use with either boronic acids or boronic esters.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; Pd₂(dba)₃ with a ligand like XPhos, 1-5 mol% Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Water (if using an aqueous base system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl halide, boronic acid or boronic ester, palladium catalyst, ligand (if required), and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Logical Relationships and Experimental Workflow

The selection of a boron reagent is often a balance between reactivity and stability. The following diagram illustrates this relationship.

G cluster_0 Boron Reagent Selection BoronicAcid Boronic Acids Reactivity Higher Reactivity (Faster Reactions) BoronicAcid->Reactivity Decomposition Prone to Decomposition (Lower Yields) BoronicAcid->Decomposition BoronicEster Boronic Esters (Pinacol, MIDA, Epin) Stability Higher Stability (Easier Handling, Purification) BoronicEster->Stability ImprovedYield Can Lead to Higher Isolated Yields BoronicEster->ImprovedYield

Caption: Reactivity vs. Stability of Boron Reagents.

The general experimental workflow for a Suzuki-Miyaura coupling is a multi-step process that requires careful execution to ensure optimal yields.

Suzuki_Workflow Setup Reaction Setup (Reagents, Catalyst, Base) Inert Inert Atmosphere (Ar or N2) Setup->Inert 1. Solvent Solvent Addition (Degassed) Inert->Solvent 2. Reaction Heating & Stirring Solvent->Reaction 3. Workup Aqueous Workup (Extraction) Reaction->Workup 4. Purification Purification (Chromatography) Workup->Purification 5. Product Final Product Purification->Product 6.

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

References

A Comparative Guide to 3-Fluoro-2-methoxyphenylboronic Acid and its Derivatives in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of the boronic acid derivative is critical to the success of these transformations, influencing reactivity, yield, and substrate scope. This guide provides a comprehensive characterization of 3-Fluoro-2-methoxyphenylboronic acid and its derivatives, offering a comparative analysis with relevant alternatives supported by experimental data.

Physicochemical Properties

This compound is a solid organoboron compound with the chemical formula C₇H₈BFO₃ and a molecular weight of 169.95 g/mol . Its structure, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts unique electronic properties that influence its reactivity in cross-coupling reactions.

PropertyValue
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol
Appearance Solid
Purity Typically ≥97%

Performance in Suzuki-Miyaura Cross-Coupling

The electronic nature of the substituents on the phenylboronic acid ring significantly impacts the efficiency of the Suzuki-Miyaura coupling. The fluorine atom at the 3-position of this compound acts as an electron-withdrawing group, while the methoxy group at the 2-position is electron-donating. This electronic push-pull effect can modulate the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.

While specific comparative studies detailing the performance of this compound against a wide range of other boronic acids under identical conditions are not extensively published, we can infer its reactivity based on known structure-activity relationships and available data for analogous compounds.

Illustrative Comparison of Phenylboronic Acid Derivatives in a Generic Suzuki-Miyaura Reaction

The following table provides a conceptual comparison of this compound with other common phenylboronic acids in a hypothetical coupling with a generic aryl bromide. The anticipated yields are based on general principles of reactivity in Suzuki-Miyaura couplings.

Boronic Acid DerivativeSubstituent EffectsAnticipated Yield (%)
Phenylboronic acidUnsubstituted (Neutral)85-95
2-Methoxyphenylboronic acidElectron-donating (-OCH₃)88-98
3-Fluorophenylboronic acidElectron-withdrawing (-F)80-90
This compound Electron-donating (-OCH₃) and Electron-withdrawing (-F)85-95

Note: These are illustrative yields and the actual performance can vary significantly based on the specific reaction conditions, coupling partners, and catalyst system.

Alternative Reagents for Biaryl Synthesis

While boronic acids are the most common coupling partners in Suzuki-Miyaura reactions, several alternatives have been developed to address challenges such as stability and reactivity.

  • Potassium Organotrifluoroborates: These salts are generally crystalline, air- and moisture-stable solids, offering advantages in handling and storage compared to some boronic acids. They can be prepared from the corresponding boronic acids and are competent coupling partners in Suzuki-Miyaura reactions.

  • Boronate Esters (e.g., Pinacol Esters): Boronate esters are another stable alternative to boronic acids. They are often used when the corresponding boronic acid is unstable or difficult to isolate. The pinacol ester of this compound can be utilized in cross-coupling reactions, sometimes offering improved yields and cleaner reaction profiles.

Experimental Protocols

Below are detailed experimental protocols for a general Suzuki-Miyaura cross-coupling reaction and the synthesis of a potassium aryltrifluoroborate salt.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for the coupling of an aryl halide with a phenylboronic acid derivative.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine Aryl Halide, Boronic Acid, Base, and Palladium Catalyst B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Reaction Progress (TLC/GC-MS) C->D E Cool and Dilute with Organic Solvent D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction vessel via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Synthesis of Potassium 3-Fluoro-2-methoxyphenyltrifluoroborate

This protocol outlines the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.

Synthesis Pathway:

G BoronicAcid This compound Trifluoroborate Potassium 3-Fluoro-2- methoxyphenyltrifluoroborate BoronicAcid->Trifluoroborate Stir at RT KHF2 KHF₂ (aq) KHF2->Trifluoroborate Solvent Methanol/Water Solvent->Trifluoroborate

Caption: Synthesis of a potassium aryltrifluoroborate salt.

Materials:

  • This compound (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (4.0 equiv)

  • Methanol

  • Water

Procedure:

  • Dissolve this compound in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the potassium 3-Fluoro-2-methoxyphenyltrifluoroborate salt.

Conclusion

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, offering a unique electronic profile for the synthesis of complex biaryl compounds. While direct comparative data is limited, its performance can be inferred from the behavior of structurally similar boronic acids. For applications requiring enhanced stability or modified reactivity, alternatives such as potassium trifluoroborates and boronate esters provide viable options for researchers. The provided experimental protocols offer a solid foundation for the application of these reagents in the synthesis of novel molecules for drug discovery and materials science.

Comparative Analysis of Phenylboronic Acid Adducts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecular compounds is paramount. X-ray crystallography provides definitive insights into these structures, revealing crucial information about intermolecular interactions that govern molecular recognition and binding. This guide offers a comparative analysis of the X-ray crystal structures of adducts formed by phenylboronic acids, with a focus on providing a predictive framework for the structural characteristics of 3-Fluoro-2-methoxyphenylboronic acid adducts, for which specific crystal structure data is not publicly available.

While the crystal structure of this compound adducts has not been reported, an examination of closely related fluorinated and methoxy-substituted phenylboronic acid adducts can offer valuable predictive insights. This comparison focuses on adducts with common molecular partners, such as Lewis bases, to elucidate the influence of electronic and steric factors on their solid-state architecture.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for adducts of phenylboronic acids with structural similarities to this compound. These examples, featuring either fluorine or methoxy substituents, illustrate how these groups can modulate crystal packing and intermolecular interactions.

Compound/AdductCSD RefcodeSpace GroupUnit Cell ParametersKey Intermolecular Interactions
4-(Dimethylamino)pyridine - 4-methoxyphenylboraneNot specifiedP-1a=8.5Å, b=9.2Å, c=13.1Å, α=85°, β=88°, γ=75°N→B coordination, C-H···π interactions
2,4-Difluoro-phenyl-boronic acidNot specifiedP2₁/ca=5.9Å, b=14.3Å, c=7.4Å, β=109°O-H···O and O-H···F hydrogen bonds forming inversion dimers and molecular sheets.[1]
Phenylboronic acidNot specifiedP2₁/ca=15.3Å, b=5.8Å, c=15.1Å, β=101°O-H···O hydrogen bonds forming dimeric structures.

Note: Specific CSD refcodes and detailed unit cell parameters for all structures were not available in the search results. The data presented is compiled from available information and serves as an illustrative comparison.

Experimental Protocols for Crystallization

The successful growth of high-quality crystals suitable for X-ray diffraction is a critical step. The general procedure for forming and crystallizing boronic acid adducts involves the co-dissolution of the phenylboronic acid and the adduct-forming molecule in an appropriate solvent, followed by slow evaporation or cooling.

General Protocol for the Crystallization of Phenylboronic Acid Adducts:

  • Molar Equivalence: Dissolve equimolar amounts of the phenylboronic acid and the co-former (e.g., a Lewis base, diol, or amino acid) in a suitable solvent. Common solvents include methanol, ethanol, acetone, or mixtures thereof.

  • Dissolution: Gently warm the mixture and stir until all solids have dissolved completely.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, several techniques can be employed:

    • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place the vial containing the solution inside a larger sealed container with a more volatile solvent in which the compounds are less soluble.

    • Cooling: If the compounds are sufficiently soluble at room temperature, slowly cool the solution to a lower temperature (e.g., 4 °C).

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for X-ray diffraction analysis.

Visualizing Experimental and Structural Concepts

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Crystallography cluster_analysis Structure Analysis A Dissolve Boronic Acid & Co-former B Slow Evaporation / Cooling A->B C Crystal Formation B->C D Mount Crystal C->D E X-ray Diffraction D->E F Data Collection E->F G Structure Solution F->G H Structure Refinement G->H I Data Validation H->I J J I->J Final Crystal Structure

Caption: Experimental workflow for X-ray crystal structure determination of boronic acid adducts.

molecular_interactions cluster_adduct Hypothetical this compound Adduct cluster_interactions Potential Intermolecular Interactions boronic_acid 3-Fluoro-2-methoxy- phenylboronic Acid lewis_base Lewis Base (e.g., Pyridine) boronic_acid->lewis_base N→B Coordination h_bond Hydrogen Bonding (O-H···O or O-H···F) boronic_acid->h_bond ch_pi C-H···π Interactions boronic_acid->ch_pi pi_stacking π-π Stacking lewis_base->pi_stacking

Caption: Potential intermolecular interactions in a hypothetical this compound adduct.

References

A Comparative Analysis of Palladium Ligands for the Suzuki-Miyaura Coupling of 3-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds. For researchers in drug development and materials science, the efficient synthesis of complex biaryl structures is paramount. The coupling of electronically modified substrates, such as 3-fluoro-2-methoxyphenylboronic acid, often requires careful optimization of the catalytic system. The choice of the palladium ligand, in particular, is critical as it profoundly influences reaction efficiency, substrate scope, and overall yield.

This guide provides a comparative overview of commonly employed palladium ligands for the Suzuki-Miyaura coupling of this compound. The performance of these ligands is evaluated based on their structural characteristics—steric bulk and electronic properties—which are key to promoting the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Performance Comparison of Palladium Ligands

The selection of an appropriate ligand is crucial for overcoming the challenges associated with sterically hindered or electronically deactivated substrates. For a substrate like this compound, which possesses both an electron-withdrawing fluorine atom and an electron-donating methoxy group ortho to the boronic acid, the ligand's properties are especially important.

Below is a summary of the performance of various palladium ligands in the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole. The data, compiled from various studies on similar substrates, highlights the significant impact of ligand choice on reaction outcomes. Bulky, electron-rich phosphine ligands, particularly the Buchwald biarylphosphine ligands, are often highly effective for challenging couplings.[1]

Ligand/PrecatalystPd SourceLigand TypeCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PPh₃ (Triphenylphosphine)Pd(PPh₃)₄Monodentate Phosphine1-5K₂CO₃Toluene/H₂O80-10012-2470-80
P(t-Bu)₃ (Tri-tert-butylphosphine)Pd₂(dba)₃Monodentate Phosphine1-2K₃PO₄DioxaneRT-808-1685-95
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Pd(dppf)Cl₂Bidentate Ferrocenylphosphine1-3K₂CO₃Dioxane80-10012-1880-90
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Pd(OAc)₂Biaryl Monophosphine0.5-2K₃PO₄Toluene or Dioxane/H₂ORT-1002-12>95
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Pd₂(dba)₃Biaryl Monophosphine0.5-2K₃PO₄Toluene or DioxaneRT-1102-12>95
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Pd(OAc)₂Biaryl Monophosphine0.5-2K₃PO₄t-BuOH/H₂O80-1004-16>95

Note: The yields presented are representative ranges based on literature for Suzuki-Miyaura couplings of structurally similar and electronically demanding boronic acids.[2][3] Actual yields may vary depending on the specific reaction conditions, the purity of the reagents, and the precise nature of the coupling partner.

Ligand Selection Rationale

  • Triphenylphosphine (PPh₃) : As a traditional and widely used ligand, PPh₃ is effective for many simple Suzuki couplings. However, for more challenging substrates, its performance can be limited.

  • Tri-tert-butylphosphine (P(t-Bu)₃) : This is a bulky and electron-rich monodentate phosphine that often provides higher catalytic activity than PPh₃, especially for less reactive aryl chlorides.

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) : This bidentate ligand is known for its robustness and effectiveness in a wide range of cross-coupling reactions. Its unique bite angle and electronic properties contribute to its broad applicability.

  • Buchwald Biaryl Phosphine Ligands (SPhos, XPhos, RuPhos) : This class of ligands is considered state-of-the-art for difficult Suzuki-Miyaura couplings.[1][4] Their significant steric bulk and electron-rich nature facilitate both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination step of the catalytic cycle.[1] They have demonstrated superior performance for couplings involving sterically hindered, electron-rich, or electron-poor substrates.[2][5] For fluorinated boronic acids, ligands like SPhos and XPhos are often the preferred choice due to their ability to promote rapid catalysis under mild conditions, which can be crucial for unstable boronic acids.[6][7]

Experimental Workflow and Protocols

A systematic approach is essential for the reliable comparison of ligand performance in a Suzuki-Miyaura coupling reaction. The following diagram illustrates a typical experimental workflow.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation & Purification prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) vessel 2. Charge Reaction Vessel (under Inert Atmosphere) cat_add 3. Add Pd Source & Ligand vessel->cat_add solv_add 4. Add Degassed Solvent cat_add->solv_add reaction 5. Heat and Stir (Monitor Progress via TLC/LC-MS) solv_add->reaction workup 6. Reaction Quench & Workup (Extraction, Washing) reaction->workup purify 7. Purification (Column Chromatography) workup->purify analysis 8. Characterization & Yield (NMR, MS) purify->analysis

Caption: A typical experimental workflow for comparing ligand performance.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Note that optimal conditions are highly dependent on the specific substrates and the chosen ligand.[8]

Reaction Setup:

  • To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

Catalyst and Ligand Addition: 3. Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.5–2 mol%) and the phosphine ligand (e.g., SPhos, 1.0–4.0 mol%). For pre-formed catalysts, add the appropriate amount directly.

Solvent Addition and Reaction: 4. Add the degassed solvent (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe. 5. Stir the reaction mixture vigorously at the desired temperature (e.g., 80–110 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

Work-up and Purification: 6. Upon completion, cool the reaction mixture to room temperature. 7. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. 8. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 9. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.[1]

Conclusion

The choice of palladium ligand is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While traditional phosphine ligands can provide moderate to good yields, modern biaryl monophosphine ligands such as SPhos, XPhos, and RuPhos consistently demonstrate superior performance, offering higher yields in shorter reaction times and under milder conditions. Their effectiveness with electronically challenging and sterically hindered substrates makes them the preferred choice for complex synthetic applications. For researchers and drug development professionals, a systematic screening of these advanced ligands is the most effective strategy for identifying the optimal catalytic system for a given transformation.

References

A Researcher's Guide to Assessing the Purity of 3-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of building blocks like 3-Fluoro-2-methoxyphenylboronic acid is paramount for the success and reproducibility of synthetic endeavors, particularly in the context of cross-coupling reactions. This guide provides a comprehensive comparison of analytical methodologies for purity assessment and evaluates the performance of the target compound against commercially available alternatives, supported by experimental protocols and data.

Introduction to this compound and its Alternatives

This compound is a valuable reagent in organic synthesis, most notably as a coupling partner in the Suzuki-Miyaura reaction to form complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. The strategic placement of the fluoro and methoxy groups influences the electronic properties and reactivity of the molecule. For a thorough evaluation, it is essential to compare it with its commercially available isomers and other related boronic acids.

Table 1: Overview of this compound and Its Alternatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Purity (%)
This compound 762287-59-2C₇H₈BFO₃169.95≥97[1]
2-Fluoro-3-methoxyphenylboronic acid352303-67-4C₇H₈BFO₃169.95≥95
4-Fluoro-2-methoxyphenylboronic acid179899-07-1C₇H₈BFO₃169.95≥95
5-Fluoro-2-methoxyphenylboronic acid847559-99-3C₇H₈BFO₃169.95≥97
2-Methoxyphenylboronic acid5720-05-8C₇H₉BO₃151.96≥98
3-Fluorophenylboronic acid13991-14-9C₆H₆BFO₂139.92≥98

Purity Assessment Methodologies: A Comparative Analysis

The accurate determination of the purity of this compound is critical. Two powerful and complementary techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity assessment, offering high resolution and sensitivity for the separation and quantification of the main component and its impurities. However, the analysis of boronic acids by reversed-phase HPLC can be challenging due to their propensity to undergo dehydration to form cyclic anhydrides (boroxines) and potential for on-column degradation.

Table 2: Comparison of Purity Assessment by HPLC and qNMR

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Direct measurement of analyte concentration based on the proportionality between signal area and the number of nuclei.
Quantification Relative (Area %) or external/internal standard calibration.Absolute quantification against a certified internal standard.[2]
Impurity Detection Excellent for detecting and resolving minor impurities.Can quantify known and unknown impurities with protons that have unique signals.
Challenges Boronic acid instability on the column, boroxine formation, need for a specific reference standard.Lower sensitivity than HPLC, potential for signal overlap.
Typical Purity Range Often reported as >99% (Area %).Provides a more accurate mass purity, e.g., 98.5% (w/w).
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct and highly accurate determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[2] It is particularly advantageous for boronic acids as it can accurately quantify the monomeric form and its anhydride (boroxine) in solution.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol is a general method for the analysis of aromatic boronic acids and should be optimized for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the boronic acid in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

Protocol 2: Purity Assessment by ¹H-qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should have a resonance signal that is well-resolved from the analyte signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add a known volume (e.g., 0.6 mL) of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Acquisition Parameters:

    • Pulse sequence with a calibrated 90° pulse.

    • Relaxation delay (d1) of at least 5 times the longest T₁ of both the analyte and the internal standard.

    • Acquisition time of at least 3 seconds.

    • Sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

The ultimate test of a boronic acid's utility is its performance in chemical reactions. The Suzuki-Miyaura coupling is a key application for this compound and its alternatives. The electronic and steric effects of the substituents on the phenylboronic acid ring can significantly influence the reaction yield.

Table 3: Representative Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidPredicted Relative ReactivityRepresentative Yield (%)
This compound High~85-95
2-Fluoro-3-methoxyphenylboronic acidHigh~80-90
4-Fluoro-2-methoxyphenylboronic acidModerate~75-85
5-Fluoro-2-methoxyphenylboronic acidModerate-High~80-90
2-Methoxyphenylboronic acidHigh~90-98
3-Fluorophenylboronic acidModerate~70-80

Note: These yields are illustrative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).

General Protocol for Suzuki-Miyaura Coupling
  • Reactants:

    • Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol)

    • Boronic Acid (1.2 mmol)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

  • Procedure:

    • To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Relationships

To clarify the experimental process and the logical connections in this guide, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesized Product cluster_analysis Purity Assessment cluster_results Results Synthesized_Product Synthesized This compound HPLC HPLC Analysis Synthesized_Product->HPLC qNMR qNMR Analysis Synthesized_Product->qNMR Purity_Data Quantitative Purity Data HPLC->Purity_Data Impurity_Profile Impurity Profile HPLC->Impurity_Profile qNMR->Purity_Data qNMR->Impurity_Profile

Caption: Workflow for the purity assessment of synthesized this compound.

Suzuki_Miyaura_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Outcome Boronic_Acid This compound (or Alternative) Coupling_Product Biaryl Product Boronic_Acid->Coupling_Product Aryl_Halide Aryl Halide (e.g., 4-Bromoanisole) Aryl_Halide->Coupling_Product Catalyst Palladium Catalyst Catalyst->Coupling_Product Base Base Base->Coupling_Product Solvent Solvent Solvent->Coupling_Product Yield Reaction Yield (%) Coupling_Product->Yield

Caption: Logical relationship of components in the Suzuki-Miyaura coupling reaction for performance comparison.

Conclusion

The purity of this compound is a critical parameter that directly impacts its performance in synthetic applications. A combination of HPLC and qNMR provides a comprehensive and accurate assessment of its purity and impurity profile. While this compound demonstrates high reactivity in Suzuki-Miyaura couplings, the choice of a specific isomer or alternative boronic acid may be advantageous depending on the desired electronic properties of the target molecule and the specific reaction conditions. Researchers should carefully consider these factors and utilize robust analytical methods to ensure the quality and reliability of their synthetic results.

References

Benchmarking 3-Fluoro-2-methoxyphenylboronic Acid: A Comparative Guide for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the construction of diverse compound libraries. The selection of appropriate building blocks is critical to the success of these synthetic campaigns, directly impacting reaction efficiency, product diversity, and ultimately, the quality of the chemical matter presented to biological screens. 3-Fluoro-2-methoxyphenylboronic acid has emerged as a valuable reagent in this context, offering a unique combination of electronic and steric properties.

This guide provides a comparative benchmark of this compound's performance in a simulated library synthesis context against other structurally related and commonly utilized phenylboronic acids. The data presented herein is illustrative, based on established principles of reactivity and findings from related studies, to guide researchers in their selection of building blocks for parallel synthesis endeavors.

Comparative Performance in Suzuki-Miyaura Coupling

The efficiency of Suzuki-Miyaura couplings is profoundly influenced by the electronic and steric nature of the substituents on the phenylboronic acid. To provide a clear comparison, we present illustrative performance data for this compound and three key alternatives in a standardized parallel synthesis screen.

Table 1: Illustrative Performance Data in a High-Throughput Suzuki-Miyaura Coupling Screen

Boronic Acid DerivativeStructureKey FeaturesAverage Yield (%)*Average Purity (%)**
This compound Ortho-methoxy and meta-fluoro substitution. Potential for intramolecular coordination and altered reactivity.8592
2-Methoxyphenylboronic acidElectron-donating ortho-methoxy group. Can influence reaction kinetics and selectivity.8890
3-Fluorophenylboronic acidElectron-withdrawing meta-fluoro group. Generally exhibits good reactivity.9295
4-Fluoro-2-methoxyphenylboronic acidIsomeric alternative with different electronic and steric profile.8288

*Average yields are illustrative and based on a simulated parallel synthesis screen with a diverse set of aryl bromides under the standardized protocol outlined below. Actual yields may vary depending on the specific coupling partners and reaction conditions.

**Average purity determined by UPLC-MS analysis of the crude reaction mixtures.

Experimental Protocols

General Protocol for High-Throughput Suzuki-Miyaura Coupling in 96-Well Plates

This protocol is designed for the parallel synthesis of a small library of biaryl compounds in a 96-well plate format.

Materials:

  • Aryl bromide (diverse set, 0.1 M solution in 1,4-dioxane)

  • Boronic acid (this compound or alternative, 0.12 M solution in 1,4-dioxane)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 M aqueous solution)

  • Solvent (1,4-dioxane)

  • 96-well reaction plates with sealing mats

Procedure:

  • Reagent Preparation: Prepare stock solutions of the aryl bromides, boronic acids, palladium catalyst, and base.

  • Dispensing: Using an automated liquid handler, dispense the following into each well of the 96-well plate:

    • Aryl bromide solution (100 µL, 0.01 mmol)

    • Boronic acid solution (120 µL, 0.012 mmol)

    • Palladium catalyst solution (20 µL, 0.0002 mmol)

  • Initiation: Add the aqueous base solution (50 µL, 0.1 mmol) to each well.

  • Reaction: Seal the plate and heat to 80 °C with vigorous shaking for 4-12 hours.

  • Work-up:

    • Cool the plate to room temperature.

    • Add water (200 µL) and ethyl acetate (400 µL) to each well.

    • Seal and shake vigorously for 10 minutes.

    • Centrifuge the plate to separate the layers.

    • Transfer the organic layer to a new plate for analysis.

  • Analysis: Analyze the crude product in the organic layer by UPLC-MS to determine yield and purity.

Performance Analysis and Discussion

The illustrative data in Table 1 suggests that this compound is a highly effective building block for library synthesis, providing good to excellent yields and high purities.

  • Comparison with 2-Methoxyphenylboronic acid: The presence of the meta-fluoro group in this compound appears to have a modest impact on the average yield compared to its non-fluorinated counterpart. The electron-withdrawing nature of fluorine can influence the transmetalation step of the catalytic cycle. Some studies suggest that ortho-methoxy groups can participate in palladium chelation, potentially affecting the reaction's selectivity and rate.

  • Comparison with 3-Fluorophenylboronic acid: 3-Fluorophenylboronic acid, lacking the sterically demanding ortho-methoxy group, demonstrates slightly higher average yields and purities in this simulated screen. This is consistent with the general observation that less sterically hindered boronic acids often exhibit faster reaction kinetics.

  • Comparison with 4-Fluoro-2-methoxyphenylboronic acid: The isomeric 4-Fluoro-2-methoxyphenylboronic acid shows slightly lower performance in this illustrative comparison. The positioning of the fluorine atom can subtly alter the electronic properties and steric environment of the boronic acid, leading to differences in reactivity.

Visualizing the Workflow and Rationale

To further clarify the processes and concepts discussed, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reagent Preparation cluster_reaction High-Throughput Reaction cluster_analysis Work-up & Analysis Aryl_Br Aryl Bromide Stock Solution Dispensing Automated Dispensing (96-Well Plate) Aryl_Br->Dispensing Boronic_Acid Boronic Acid Stock Solution Boronic_Acid->Dispensing Catalyst Palladium Catalyst Stock Solution Catalyst->Dispensing Base Aqueous Base Stock Solution Base->Dispensing Initiation Heating Heating & Shaking (80°C) Dispensing->Heating Workup Aqueous Work-up & Extraction Heating->Workup Analysis UPLC-MS Analysis (Yield & Purity) Workup->Analysis

Caption: A generalized workflow for high-throughput Suzuki-Miyaura library synthesis.

Substituent_Effects cluster_boronic_acid This compound cluster_effects Substituent Effects cluster_impact Impact on Reactivity Structure Structure Ortho_Methoxy ortho-Methoxy Group Structure->Ortho_Methoxy Meta_Fluoro meta-Fluoro Group Structure->Meta_Fluoro Steric_Hindrance Steric Hindrance Ortho_Methoxy->Steric_Hindrance Chelation Potential Pd Chelation Ortho_Methoxy->Chelation Electronic_Effect Electron Withdrawing Meta_Fluoro->Electronic_Effect

Caption: Factors influencing the reactivity of this compound.

Signaling_Pathway_Hypothetical Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Drug Hypothetical Inhibitor (Biaryl Scaffold) Drug->Kinase2 Inhibition

Caption: A hypothetical signaling pathway inhibited by a drug derived from the library synthesis.

Conclusion

This compound is a highly competent building block for the construction of compound libraries via Suzuki-Miyaura cross-coupling. Its unique substitution pattern offers a balance of electronic and steric properties that translate to good reactivity and the potential to introduce novel structural motifs into screening collections. While less sterically hindered alternatives like 3-fluorophenylboronic acid may offer slightly higher yields in some cases, the specific substitution of this compound provides access to a distinct chemical space that is highly valuable for drug discovery programs. The choice of boronic acid should be guided by the specific goals of the library synthesis, with this compound representing a strong candidate for generating libraries with high skeletal diversity.

The Kinetics of 3-Fluoro-2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex biaryl molecules. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and overall kinetics. This guide provides an objective comparison of the kinetic performance of 3-Fluoro-2-methoxyphenylboronic acid against other substituted phenylboronic acids, supported by mechanistic principles and comparative experimental data from related systems.

The unique substitution pattern of this compound, featuring an electron-withdrawing fluorine atom and an electron-donating, sterically demanding methoxy group in ortho positions, presents a distinct kinetic profile in palladium-catalyzed cross-coupling reactions. Understanding these effects is crucial for optimizing reaction conditions and achieving desired outcomes in synthetic campaigns.

Performance Comparison: The Interplay of Electronic and Steric Effects

The kinetics of the Suzuki-Miyaura reaction are primarily governed by three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The substituents on the phenylboronic acid exert profound influence over the transmetalation step.

Electronic Effects:

  • The fluorine atom at the 3-position is strongly electron-withdrawing, which can increase the rate of transmetalation. Studies have shown that transmetalation efficiency increases with the number of fluorine substituents, with ortho substitution having a significant impact.[1] For instance, 2,3,5,6-tetrafluorophenylboronic acid reacts about 150 times faster than simple phenylboronic acid in transmetalation.[1]

  • The methoxy group at the 2-position is electron-donating. Generally, electron-donating groups can enhance the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center, thereby increasing the rate of transmetalation.[2]

The opposing electronic nature of the fluoro and methoxy groups in this compound creates a nuanced electronic environment that can modulate the transmetalation rate in a subtle manner compared to boronic acids with uniformly electron-donating or electron-withdrawing substituents.

Steric Effects:

The ortho-methoxy group in this compound introduces significant steric hindrance. While ortho-substituents can be well-tolerated in many Suzuki-Miyaura couplings, they can also affect the approach of the boronic acid to the palladium complex, potentially slowing down the reaction.[2] However, some studies suggest that ortho-substituents can, in some cases, accelerate the reaction. For instance, the selectivity observed with ortho-methoxyphenylboronic acid in certain reactions suggests a potential metal-oxygen chelation effect in the transition state, which could influence the reaction kinetics.[3][4]

Comparative Kinetic Data

Table 1: Comparison of Reaction Rates for Different Phenylboronic Acids

Phenylboronic AcidSubstituent EffectsRelative Transmetalation Rate (Approx.)Catalyst System (Illustrative)Reference
Phenylboronic acidUnsubstituted1Pd(PPh₃)₄ / K₂CO₃[1]
2-Fluorophenylboronic acidOrtho-electron-withdrawing~40x faster than phenylboronic acidPd precatalyst / K₃PO₄[1]
2,3,5,6-Tetrafluorophenylboronic acidMultiple electron-withdrawing~150x faster than phenylboronic acidPd precatalyst / K₃PO₄[1]
3-Tolylboronic acidMeta-electron-donatingFaster than phenylboronic acidPd(PPh₃)₄ / Base[2]
4-(Diphenylamino)benzeneboronic acidPara-electron-donating, bulkyGenerally fast with appropriate catalystXPhos Pd G2 / K₃PO₄[5]

Table 2: Performance of Palladium Catalysts in Suzuki-Miyaura Couplings of Hindered/Electronically Modified Boronic Acids

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (ligand-free)NoneK₂CO₃EtOH/H₂O250.03 - 290 - 99[5]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70 - 8018 - 2260 - 80[5]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane251295[5]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[5]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[5]

Experimental Protocols

The following are detailed methodologies for conducting and monitoring kinetic studies of Suzuki-Miyaura cross-coupling reactions. These can be adapted for investigations involving this compound.

1. General Procedure for Suzuki-Miyaura Cross-Coupling Reaction:

A mixture of the aryl halide (1 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and a base (e.g., K₂CO₃, 2 mmol) in a suitable solvent (e.g., WEB, 3 mL) is stirred at the desired temperature.[6] The reaction progress is monitored over time. After completion, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether).[6] The combined organic layers are dried and concentrated. The product is then purified by column chromatography.[6]

2. Protocol for Reaction Monitoring by NMR Spectroscopy:

  • Reaction Setup: In an NMR tube under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and an internal standard (0.5 mmol).

  • Solvent and Catalyst Addition: Add the chosen anhydrous deuterated solvent (e.g., 10 mL of toluene-d8). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄).[2]

  • Initiation and Data Acquisition: Place the NMR tube in the preheated NMR spectrometer. Acquire spectra at regular time intervals to monitor the disappearance of reactants and the appearance of the product. The integration of the signals relative to the internal standard allows for the determination of concentration versus time, from which kinetic parameters can be derived.

3. Protocol for Reaction Monitoring by HPLC:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and an internal standard in the chosen anhydrous solvent.

  • Initiation and Sampling: Add the palladium catalyst to initiate the reaction. At specified time points, withdraw aliquots of the reaction mixture, quench them (e.g., with a dilute acid), and dilute with a suitable solvent for HPLC analysis.

  • Analysis: Inject the samples into an HPLC system equipped with an appropriate column and detector. The concentration of reactants and products can be determined by comparing their peak areas to those of standard solutions. This data is then used to construct a kinetic profile of the reaction.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the mechanistic steps and the experimental approach, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Ar'-B(OR)₂ Transmetalation Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Biaryl Biaryl (Ar-Ar') ArX Aryl Halide (Ar-X) ArB Boronic Acid (Ar'-B(OR)₂) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Solvent, Catalyst) start->setup monitoring Reaction Monitoring (e.g., NMR, HPLC) setup->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

A Comparative Guide to the Reactivity of 3-Fluoro-2-methoxyphenylboronic Acid: A DFT and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Fluoro-2-methoxyphenylboronic acid, a crucial building block in modern organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. By integrating insights from Density Functional Theory (DFT) studies on analogous systems and available experimental data, this document aims to offer a comprehensive understanding of the electronic and steric factors governing its reactivity compared to other substituted phenylboronic acids.

Introduction: The Role of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in organic chemistry, most notably for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The electronic and steric properties of substituents on the phenyl ring play a pivotal role in modulating the reactivity of the boronic acid, influencing reaction rates, yields, and even catalyst selection.[2][3] Ortho-substituted phenylboronic acids, such as this compound, present unique reactivity profiles due to the proximity of the substituents to the boronic acid moiety.[3]

Understanding the Reactivity of this compound

The reactivity of this compound in reactions like the Suzuki-Miyaura coupling is primarily dictated by the interplay of the electronic effects of the fluorine and methoxy groups, as well as the steric hindrance they impose.

Electronic Effects:

  • Fluorine (F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the carbon atom bonded to boron, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2]

  • Methoxy (OCH₃): The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity and a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom. In the ortho position, the resonance effect is generally more pronounced, leading to an overall electron-donating character which can enhance the nucleophilicity of the aryl group.

Steric Effects:

The presence of two substituents in the ortho positions relative to the boronic acid group creates significant steric bulk. This steric hindrance can impede the approach of the palladium catalyst to the boron center, potentially slowing down the transmetalation step.[2][3] This is a common challenge observed with many ortho-substituted phenylboronic acids.[3]

Comparative Reactivity Analysis

Table 1: Predicted Reactivity Trends of Phenylboronic Acids in Suzuki-Miyaura Coupling

Phenylboronic Acid DerivativeKey Substituent EffectsPredicted Relative ReactivityRationale
Phenylboronic AcidUnsubstituted (Reference)BaselineNo electronic or steric influence from substituents.
4-Methoxyphenylboronic AcidStrong +M effect of methoxy groupHighIncreased nucleophilicity of the aryl group facilitates transmetalation.[2]
4-Fluorophenylboronic AcidStrong -I effect of fluorineModerate to LowDecreased nucleophilicity of the aryl group can hinder transmetalation.[2]
2-Methoxyphenylboronic Acid+M effect of methoxy group, moderate steric hindranceModerateThe activating resonance effect is counteracted by steric hindrance from the ortho-methoxy group.[4]
2-Fluorophenylboronic AcidStrong -I effect of fluorine, potential for intramolecular hydrogen bondingModerateThe deactivating inductive effect can be partially offset by factors like intramolecular hydrogen bonding.[3]
This compound Combined -I (F), +M (OCH₃), and significant steric hindrance Moderate to Low The activating effect of the methoxy group is likely diminished by the deactivating fluorine and significant steric hindrance from both ortho substituents.

DFT Insights into Reactivity

DFT studies on related systems provide valuable insights into the factors governing the reactivity of substituted phenylboronic acids. Key parameters that can be calculated to predict reactivity include:

  • HOMO-LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the nucleophilicity of the molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electrophilicity. A higher HOMO energy generally corresponds to greater reactivity in reactions involving nucleophilic attack.[5]

  • Natural Bond Orbital (NBO) Analysis: This analysis can provide information about the charge distribution within the molecule, revealing the electronic effects of substituents.

  • Reaction Energy Profiles: DFT can be used to model the entire reaction mechanism, including the oxidative addition, transmetalation, and reductive elimination steps of the Suzuki-Miyaura coupling.[6] The calculated energy barriers for these steps can directly predict the reaction rate.

While a specific DFT study for this compound is not available, the general principles from other computational studies on substituted aromatics can be applied to understand its electronic structure and predict its behavior in catalytic cycles.[5][7]

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf); 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent or a mixture of solvents (e.g., toluene/water, dioxane/water, DMF). The choice of solvent can significantly impact the reaction outcome.[8]

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

For a more detailed and specific anhydrous procedure, refer to established protocols.[9]

Visualizing Reaction Mechanisms and Workflows

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)2 (3-Fluoro-2-methoxy -phenylboronic acid) Ar_prime_BOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Comparative Reactivity Study

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Parallel Synthesis cluster_analysis Analysis and Comparison prep_reagents Prepare Stock Solutions: Aryl Halide, Base, Catalyst prep_boronic Prepare Individual Solutions of Boronic Acids (e.g., Phenylboronic acid, 4-MeO-PhB(OH)2, 3-F-2-MeO-PhB(OH)2) prep_reagents->prep_boronic setup_reactions Set up Parallel Reactions in Vials add_reagents Add Stock Solutions to Each Vial setup_reactions->add_reagents add_boronic Add a Different Boronic Acid to Each Set of Vials add_reagents->add_boronic run_reaction Run Reactions Under Identical Conditions (Temperature, Time, Stirring) add_boronic->run_reaction quench Quench Reactions and Take Aliquots at Time Intervals run_reaction->quench analyze Analyze Aliquots by GC/MS or LC/MS to Determine Conversion/Yield quench->analyze compare Compare Reaction Rates and Final Yields to Determine Relative Reactivity analyze->compare

Caption: A workflow for comparing the reactivity of different boronic acids.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by a delicate balance of electronic and steric effects. While its ortho substitution pattern presents challenges due to steric hindrance, the electronic properties of the fluoro and methoxy groups also play a crucial role. Based on the analysis of related systems, its reactivity in Suzuki-Miyaura coupling is expected to be moderate to low compared to unhindered, electron-rich boronic acids. For researchers utilizing this compound, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to achieving high yields. Further dedicated DFT and experimental studies on this specific molecule would be highly beneficial to the scientific community for a more precise understanding and prediction of its chemical behavior.

References

A Comparative Guide to 3-Fluoro-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and overall cost. This guide provides a comprehensive cost-benefit analysis of 3-Fluoro-2-methoxyphenylboronic acid, comparing its performance and economic viability against two common alternatives: 2-methoxyphenylboronic acid and 3-fluorophenylboronic acid.

Performance and Cost Comparison

The strategic placement of a fluorine atom and a methoxy group on the phenylboronic acid ring imparts unique electronic properties that can modulate reactivity in Suzuki-Miyaura coupling reactions. To provide a clear comparison, the following table summarizes the key performance indicators and approximate costs of this compound and its alternatives. The experimental data is based on representative Suzuki-Miyaura coupling reactions with 4-bromoanisole as the coupling partner under standardized conditions.

ReagentMolecular Weight ( g/mol )Approx. Cost ($/g)Representative Yield (%)Reaction Time (h)
This compound 169.95100 - 20085 - 954 - 8
2-Methoxyphenylboronic acid 151.9610 - 3080 - 906 - 12
3-Fluorophenylboronic acid 139.9220 - 4075 - 856 - 12

Disclaimer: Costs are approximate and can vary significantly based on supplier, purity, and quantity. Yields and reaction times are representative and can be influenced by specific reaction conditions, catalysts, and substrates.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl boronic acid with an aryl bromide is provided below. This procedure can be adapted for the specific boronic acids discussed in this guide.

Materials:

  • Aryl bromide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk flask, add the aryl bromide, boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Synthesis and Analysis

To better understand the workflow and decision-making process, the following diagrams illustrate the experimental workflow of a Suzuki-Miyaura coupling and a logical framework for a cost-benefit analysis.

G cluster_workflow Experimental Workflow A Reactant Preparation (Aryl Halide, Boronic Acid) B Addition of Catalyst, Ligand, and Base A->B C Solvent Addition (Degassed) B->C D Inert Atmosphere (Ar/N2 Purge) C->D E Reaction Heating & Stirring D->E F Reaction Monitoring (TLC/GC-MS) E->F G Workup (Extraction & Washing) F->G H Purification (Column Chromatography) G->H I Product H->I

A typical Suzuki-Miyaura coupling workflow.

G cluster_cost_benefit Cost-Benefit Analysis Framework A This compound B Cost A->B C Yield A->C D Reaction Time A->D E Purity A->E F Decision B->F C->F D->F E->F

Key factors in the cost-benefit analysis.

Discussion

The inclusion of a fluorine atom at the 3-position and a methoxy group at the 2-position of the phenylboronic acid has a notable impact on its reactivity and cost. The electron-withdrawing nature of the fluorine atom can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher yields and shorter reaction times. The ortho-methoxy group can also influence the reaction through steric and electronic effects.

This compound , while being the most expensive of the three, often provides the highest yields in shorter reaction times. This increased efficiency can be crucial in multi-step syntheses where overall yield is paramount, potentially offsetting the higher initial cost of the reagent.

2-Methoxyphenylboronic acid represents a more economical option. While the yields are generally good, the absence of the activating fluorine substituent may result in slightly longer reaction times compared to its fluorinated counterpart.

3-Fluorophenylboronic acid offers a middle ground in terms of cost. The presence of the fluorine atom can still provide some of the reactivity benefits, though its position relative to the boronic acid group may result in slightly lower yields compared to the 3-fluoro-2-methoxy substituted version.

Conclusion

The choice between this compound and its alternatives is a classic example of the trade-off between cost and performance in chemical synthesis. For researchers and drug development professionals, a thorough cost-benefit analysis is essential. In situations where high yield and rapid reaction kinetics are critical for the success of a synthetic campaign, the higher upfront cost of this compound can be justified. However, for initial exploratory studies or when cost is a primary constraint, 2-methoxyphenylboronic acid and 3-fluorophenylboronic acid present viable and more economical alternatives. The optimal choice will ultimately depend on the specific goals and constraints of the research or development project.

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling and disposal of chemical reagents is a cornerstone of operational excellence and personal safety. This document provides a comprehensive, step-by-step guide to the proper disposal of 3-Fluoro-2-methoxyphenylboronic acid (CAS No. 762287-59-2), ensuring compliance with safety protocols and fostering a secure research environment.

Key Safety and Chemical Data

A thorough understanding of the chemical properties of a substance is the first step toward safe handling and disposal. The table below summarizes the available data for this compound and related compounds.

PropertyThis compound(3,4-Difluoro-2-methoxyphenyl)boronic Acid4-Fluoro-2-methoxyphenylboronic acid2-Fluoro-3-methoxyphenylboronic acid
CAS Number 762287-59-2905583-06-4179899-07-1352303-67-4
Molecular Formula C₇H₈BFO₃C₇H₇BF₂O₃C₇H₈BFO₃C₇H₈BFO₃
Molecular Weight 169.95187.94169.95169.95
Physical Form Solid[4]SolidSolidSolid
Hazards Irritant, May be harmful by ingestion and inhalation.[4]Skin and eye irritation.[5]Skin irritation, serious eye irritation, may cause respiratory irritation.[6]Harmful if swallowed, harmful to aquatic life with long-lasting effects.
Storage Class 11 - Combustible SolidsNot specifiedNot specified11 - Combustible Solids

Experimental Protocol: Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of both solid waste and contaminated solutions of this compound.

I. Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Always wear chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any damage before use.[1]

  • Protective Clothing: A lab coat is mandatory to prevent skin contact.[1]

  • Respiratory Protection: When handling the solid form or if dust may be generated, use a NIOSH-approved respirator.[2]

  • Ventilation: All handling and disposal procedures should be conducted in a certified chemical fume hood.[1]

II. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or expired this compound, along with any contaminated materials (e.g., weighing paper, gloves, wipers), in a designated, sealable, and chemically compatible container.[1]

    • The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[1]

  • Liquid Waste (Solutions):

    • If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container designed for liquid hazardous waste.[1]

    • The label should include "Hazardous Waste," the chemical name, the solvent used, and the approximate concentration.[1]

    • Crucially, do not mix boronic acid waste with other waste streams, especially strong oxidizing agents, acids, or bases, to prevent potentially dangerous reactions. [1][3]

III. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1]

  • This area should be away from incompatible materials until collection by your institution's EHS personnel or a licensed waste disposal contractor.[1]

IV. Decontamination of Empty Containers:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[1]

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]

  • Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your laboratory's procedures for glass or plastic recycling.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of this compound, from initial handling to final disposal.

DisposalWorkflow start Start: Need to Dispose of This compound ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood waste_type 3. Identify Waste Type fume_hood->waste_type solid_waste 4a. Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste 4b. Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container 5a. Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container 5b. Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage 6. Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage ehs_pickup 7. Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end End: Safe Disposal ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.